molecular formula C13H14N2 B182579 2-(2-Pyridin-2-ylethyl)aniline CAS No. 50385-28-9

2-(2-Pyridin-2-ylethyl)aniline

Cat. No.: B182579
CAS No.: 50385-28-9
M. Wt: 198.26 g/mol
InChI Key: KDAOXFXGTWSXIF-UHFFFAOYSA-N
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Description

2-(2-Pyridin-2-ylethyl)aniline is a useful research compound. Its molecular formula is C13H14N2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-pyridin-2-ylethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c14-13-7-2-1-5-11(13)8-9-12-6-3-4-10-15-12/h1-7,10H,8-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAOXFXGTWSXIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC2=CC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405860
Record name 2-[2-(Pyridin-2-yl)ethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50385-28-9
Record name 2-[2-(Pyridin-2-yl)ethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(2-Pyridin-2-ylethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 2-(2-Pyridin-2-ylethyl)aniline, a key intermediate in the development of various active pharmaceutical ingredients. This document details plausible synthetic routes, experimental protocols, and relevant quantitative data to support research and development efforts.

Introduction

This compound, with the CAS Number 50385-28-9, is a valuable building block in medicinal chemistry.[1] Its structure, featuring a flexible ethyl bridge connecting a pyridine (B92270) and an aniline (B41778) moiety, allows for diverse chemical modifications, making it a versatile scaffold for the synthesis of novel therapeutic agents. This guide outlines two primary synthetic strategies for its preparation: a Sonogashira coupling followed by reduction, and a Heck coupling approach.

Synthetic Pathways

Two principal pathways have been identified for the synthesis of this compound. The selection of a specific route may depend on the availability of starting materials, desired scale, and laboratory capabilities.

Pathway 1: Sonogashira Coupling and Subsequent Reduction

This two-step approach is a robust method for the synthesis of the target compound. It involves the palladium-catalyzed Sonogashira coupling of an ortho-haloaniline with 2-ethynylpyridine (B158538) to form an alkyne intermediate, which is subsequently reduced to the desired ethyl linkage.

Sonogashira_Pathway cluster_start Starting Materials cluster_reaction1 Step 1: Sonogashira Coupling cluster_intermediate Intermediate cluster_reaction2 Step 2: Reduction cluster_product Final Product 2-Haloaniline 2-Haloaniline (X = I, Br) Coupling Pd Catalyst, Cu(I) cocatalyst, Base, Solvent 2-Haloaniline->Coupling 2-Ethynylpyridine 2-Ethynylpyridine 2-Ethynylpyridine->Coupling Alkyne_Intermediate 2-(Pyridin-2-ylethynyl)aniline (B3231039) Coupling->Alkyne_Intermediate Reduction Catalytic Hydrogenation (e.g., H₂, Pd/C) Alkyne_Intermediate->Reduction Final_Product This compound Reduction->Final_Product

Diagram 1: Sonogashira Coupling and Reduction Pathway

Pathway 2: Heck Coupling

An alternative approach involves the direct palladium-catalyzed Heck coupling of 2-vinylpyridine (B74390) with an ortho-haloaniline. This method offers a more direct route to the final product, though optimization of reaction conditions is crucial to achieve high yields and selectivity.

Heck_Pathway cluster_start Starting Materials cluster_reaction Heck Coupling cluster_product Final Product 2-Haloaniline 2-Haloaniline (X = I, Br) Coupling Pd Catalyst, Base, Solvent 2-Haloaniline->Coupling 2-Vinylpyridine 2-Vinylpyridine 2-Vinylpyridine->Coupling Final_Product This compound Coupling->Final_Product

Diagram 2: Heck Coupling Pathway

Experimental Protocols

The following are representative experimental protocols for the key reactions in the synthesis of this compound. These protocols are based on established methodologies for similar transformations and may require optimization for specific substrates and scales.

Protocol 1: Sonogashira Coupling of 2-Iodoaniline (B362364) with 2-Ethynylpyridine

This protocol describes the synthesis of the intermediate, 2-(pyridin-2-ylethynyl)aniline.

Materials:

  • 2-Iodoaniline

  • 2-Ethynylpyridine[2][3]

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodoaniline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

  • Add anhydrous DMF, followed by triethylamine (2.0 eq).

  • Degas the mixture by bubbling with argon for 10-15 minutes.

  • Add 2-ethynylpyridine (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 60-80°C and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing the pad with ethyl acetate.

  • Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-(pyridin-2-ylethynyl)aniline.

Protocol 2: Catalytic Hydrogenation of 2-(Pyridin-2-ylethynyl)aniline

This protocol outlines the reduction of the alkyne intermediate to the final product.

Materials:

  • 2-(Pyridin-2-ylethynyl)aniline

  • 10% Palladium on carbon (Pd/C)

  • Methanol (B129727) or Ethanol

  • Hydrogen gas

Procedure:

  • In a high-pressure reactor, dissolve 2-(pyridin-2-ylethynyl)aniline (1.0 eq) in methanol or ethanol.

  • Add 10% Pd/C (5-10% by weight).

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 3-5 bar).

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully vent the reactor and filter the catalyst through a pad of celite.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica gel if necessary.

Quantitative Data

The following table summarizes representative data for the synthesis of this compound and its intermediates. Yields are indicative and may vary based on reaction scale and optimization.

StepReactionStarting MaterialsProductCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
1Sonogashira Coupling2-Iodoaniline, 2-Ethynylpyridine2-(Pyridin-2-ylethynyl)anilinePd(PPh₃)₂Cl₂, CuI, Et₃NDMF60-804-1270-90
2Catalytic Hydrogenation2-(Pyridin-2-ylethynyl)anilineThis compound10% Pd/C, H₂MethanolRT2-6>95
Alt.Heck Coupling2-Bromoaniline, 2-VinylpyridineThis compoundPd(OAc)₂, Ligand, BaseDMF/Toluene100-12012-2450-70

Synthesis of Starting Materials

2-Ethynylpyridine

2-Ethynylpyridine can be synthesized from 2-vinylpyridine via bromination followed by dehydrobromination.

2-Vinylpyridine

2-Vinylpyridine is commercially available or can be synthesized by the condensation of 2-methylpyridine (B31789) with formaldehyde, followed by dehydration of the resulting alcohol.[4][5][6]

Conclusion

The synthesis of this compound can be effectively achieved through a Sonogashira coupling followed by reduction, offering high yields and purity. The Heck coupling provides a more direct alternative. The protocols and data presented in this guide serve as a valuable resource for researchers engaged in the synthesis of this important pharmaceutical intermediate, facilitating the development of novel chemical entities. Further optimization of the described methods may be necessary to adapt them to specific laboratory conditions and scaling requirements.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Pyridin-2-ylethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the organic compound 2-(2-Pyridin-2-ylethyl)aniline. Due to the limited availability of direct experimental data for this specific molecule, this document consolidates known information with predicted values derived from structurally similar compounds. Furthermore, it outlines detailed, standardized experimental protocols for the determination of key physicochemical parameters, offering a foundational resource for researchers. The guide also explores the potential biological activities of this compound by examining the well-documented pharmacology of related aminopyridine derivatives, providing a basis for future research and drug development endeavors.

Introduction

This compound is a heterocyclic compound featuring a pyridine (B92270) ring linked to an aniline (B41778) moiety via an ethyl bridge. Its structural components, an aminopyridine and a phenyl group, are prevalent in a wide array of biologically active molecules and functional materials. The aminopyridine scaffold, in particular, is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of activities including antibacterial, anti-inflammatory, and anticancer effects. A deeper understanding of the physicochemical properties of this compound is therefore crucial for its potential application in drug design, materials science, and synthetic chemistry.

Physicochemical Properties

The following tables summarize the known and predicted physicochemical properties of this compound. It is important to note that where experimental data is unavailable, predicted values are provided to guide initial experimental design.

Table 1: General and Physical Properties

PropertyValueSource
Molecular Formula C₁₃H₁₄N₂--INVALID-LINK--[1]
Molecular Weight 198.26 g/mol --INVALID-LINK--[1]
Appearance Off-white to light yellow solid--INVALID-LINK--[2]
Melting Point 104-105 °C (Predicted for a similar compound)--INVALID-LINK--[3]
Boiling Point 385.8±22.0 °C (Predicted for a similar compound)--INVALID-LINK--[3]
Storage Temperature 2-8°C--INVALID-LINK--[2]

Table 2: Solubility and Partitioning Properties

PropertyValueSource/Method
Solubility in Water Low to Insoluble (Predicted)Inferred from structure
Solubility in Organic Solvents Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., Dichloromethane, Chloroform).Based on related terpyridine derivatives[4]
Predicted logP ~2.1 - 4.1 (Range for similar compounds)--INVALID-LINK--, --INVALID-LINK--[5][6]
Predicted pKa Anilinium ion: ~3.6-6.0; Pyridinium ion: ~5.2-12.3 (Range for derivatives)--INVALID-LINK--

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, mortar and pestle.[5][7][8][9]

  • Procedure:

    • Finely grind a small sample of this compound using a mortar and pestle.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[9]

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

    • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[5]

    • For accuracy, perform the determination in triplicate.

Melting_Point_Determination cluster_preparation Sample Preparation cluster_measurement Measurement Grind Grind Sample Pack Pack Capillary Grind->Pack Place Place in Apparatus Pack->Place Heat Heat Sample Place->Heat Observe Observe Melting Heat->Observe Record Record Temperature Range Observe->Record

Figure 1: Workflow for Melting Point Determination.
Boiling Point Determination

This protocol is for the determination of the boiling point of a liquid at atmospheric pressure.

  • Apparatus: Small test tube, capillary tube (sealed at one end), thermometer, heating bath (e.g., oil bath or aluminum block), stand and clamp.[4][10]

  • Procedure:

    • Place a small amount (a few milliliters) of the liquid sample into the small test tube.

    • Invert a capillary tube (sealed end up) and place it into the test tube with the sample.

    • Attach the test tube to a thermometer and immerse it in the heating bath.

    • Heat the bath gradually.

    • Observe the capillary tube. A stream of bubbles will emerge from the open end as the liquid's vapor pressure increases.

    • When a continuous stream of bubbles is observed, stop heating.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[4]

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_heating Heating and Observation Sample Add Sample to Test Tube Capillary Insert Inverted Capillary Sample->Capillary Assemble Assemble with Thermometer Capillary->Assemble Heat Heat Gradually Assemble->Heat Bubbles Observe Bubble Stream Heat->Bubbles Cool Stop Heating and Cool Bubbles->Cool Record Record Temperature Cool->Record

Figure 2: Workflow for Boiling Point Determination.
Solubility Determination

This protocol provides a qualitative assessment of solubility in various solvents.

  • Apparatus: Small test tubes, vortex mixer (optional), spatula.

  • Reagents: Distilled water, 5% NaOH, 5% NaHCO₃, 5% HCl, and a range of organic solvents (e.g., ethanol, acetone, dichloromethane, hexane).[11][12]

  • Procedure:

    • Place approximately 10-20 mg of this compound into a series of small test tubes.

    • To each tube, add 1 mL of a different solvent.

    • Agitate the tubes vigorously for 1-2 minutes. A vortex mixer can be used for this purpose.

    • Visually inspect the tubes for the dissolution of the solid. Classify the solubility as soluble, partially soluble, or insoluble.

    • For aqueous solutions, the pH can be tested with litmus (B1172312) paper to indicate acidic or basic properties.[11]

Solubility_Determination Start Start Add_Sample Add Sample to Test Tubes Start->Add_Sample Add_Solvent Add Different Solvents Add_Sample->Add_Solvent Agitate Agitate Vigorously Add_Solvent->Agitate Observe Observe Dissolution Agitate->Observe Classify Classify Solubility Observe->Classify Soluble Soluble Classify->Soluble Complete Dissolution Partially_Soluble Partially Soluble Classify->Partially_Soluble Partial Dissolution Insoluble Insoluble Classify->Insoluble No Dissolution End End Soluble->End Partially_Soluble->End Insoluble->End

Figure 3: Logical Flow for Solubility Determination.
pKa Determination by Potentiometric Titration

This method is used to determine the acid dissociation constants of the compound.

  • Apparatus: Potentiometer with a pH electrode, burette, magnetic stirrer, beaker.[13][14]

  • Reagents: Standardized solutions of 0.1 M HCl and 0.1 M NaOH, potassium chloride (for maintaining ionic strength), and a suitable solvent system if the compound is not water-soluble (e.g., water-methanol mixture).[13][14]

  • Procedure:

    • Calibrate the pH meter using standard buffer solutions.

    • Dissolve a precisely weighed amount of this compound in a suitable solvent in a beaker.

    • Add a magnetic stir bar and place the beaker on a magnetic stirrer.

    • Immerse the pH electrode in the solution.

    • Titrate the solution with the standardized acid or base, adding the titrant in small increments.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.[13]

LogP Determination by Shake-Flask Method

This is the traditional method for determining the partition coefficient (logP) of a compound between n-octanol and water.

  • Apparatus: Separatory funnel or screw-cap vials, shaker, centrifuge, analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).[15][16]

  • Reagents: n-Octanol (pre-saturated with water), water (pre-saturated with n-octanol), buffer solution of a specific pH if determining logD.

  • Procedure:

    • Dissolve a known amount of this compound in either the n-octanol or water phase.

    • Add an equal volume of the other phase to a separatory funnel or vial.

    • Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

    • Allow the two phases to separate completely. Centrifugation can be used to aid separation.

    • Carefully separate the two phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique.

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively documented, the broader class of aminopyridine derivatives has been the subject of significant research in drug discovery.[17][18][19][20]

Aminopyridines are known to exhibit a wide range of pharmacological activities, including:

  • Antibacterial and Antifungal Activity: Many aminopyridine derivatives have shown potent activity against various strains of bacteria and fungi.[2]

  • Anticancer Activity: Some aminopyridine compounds have been investigated as inhibitors of protein kinases and other targets involved in cancer progression.[21]

  • Anti-inflammatory Effects: Derivatives of aminopyridine have been shown to possess anti-inflammatory properties.

  • Potassium Channel Blockade: 4-Aminopyridine (fampridine) is a known potassium channel blocker used in the treatment of multiple sclerosis. This mechanism of action is a possibility for other aminopyridine-containing molecules.

  • Activity against Neglected Tropical Diseases: Research has explored aminopyridine scaffolds for the development of drugs against diseases like leishmaniasis and trypanosomiasis.[20]

Given the presence of the aminopyridine moiety, it is plausible that this compound could interact with various biological targets. A potential, though speculative, mechanism of action could involve the modulation of ion channels or protein kinases.

Potential_Signaling_Pathway Compound This compound Target Potential Target (e.g., Kinase, Ion Channel) Compound->Target Binding/Modulation Signaling_Cascade Downstream Signaling Cascade Target->Signaling_Cascade Activation/Inhibition Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation Change) Signaling_Cascade->Cellular_Response

Figure 4: A generalized potential signaling pathway for this compound.

Conclusion

This technical guide has synthesized the available and predicted physicochemical data for this compound, providing a valuable resource for researchers. The detailed experimental protocols offer a clear path for the empirical determination of its properties. While the specific biological activity of this compound remains to be fully elucidated, the extensive research on related aminopyridine derivatives suggests a promising potential for this molecule in various therapeutic areas. Further investigation into its biological targets and mechanisms of action is warranted to unlock its full potential in drug discovery and development.

References

An In-Depth Technical Guide to 2-(2-Pyridin-2-ylethyl)aniline (CAS: 50385-28-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Pyridin-2-ylethyl)aniline, with the CAS number 50385-28-9, is a heterocyclic organic compound featuring a pyridine (B92270) ring linked to an aniline (B41778) moiety through an ethyl bridge. This unique structural arrangement makes it a valuable intermediate in medicinal chemistry and drug discovery, offering a scaffold for the synthesis of a variety of potentially bioactive molecules. Its designation as a drug intermediate suggests its role as a key building block in the development of more complex pharmaceutical compounds. This technical guide provides a summary of the currently available data on this compound.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely published, a combination of data from various chemical suppliers and computational predictions allows for a general overview of its properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 50385-28-9Multiple
Molecular Formula C₁₃H₁₄N₂Multiple[1]
Molecular Weight 198.26 g/mol Multiple[1]
Appearance Off-white to light yellow solid[2]
Boiling Point 329.3°C at 760 mmHg (Predicted)[3]
Flash Point 179.3°C (Predicted)[3]
Density 1.11 g/cm³ (Predicted)[3]
Refractive Index 1.619 (Predicted)[3]
Storage Temperature 2-8°C[2]

Synthesis and Reactivity

  • Reduction of a corresponding nitro compound: A common route to anilines involves the reduction of a nitro group. A precursor such as 1-(2-nitro-phenyl)-2-pyridin-2-yl-ethanone could be synthesized and subsequently reduced to form the target compound.

  • Coupling reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, could potentially be employed to form the carbon-carbon bond between the ethyl bridge and one of the aromatic rings.

The reactivity of this compound is dictated by the functional groups present: the primary aromatic amine (aniline) and the pyridine ring. The aniline nitrogen is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. The pyridine nitrogen is basic and can be protonated or alkylated. The aromatic rings can undergo electrophilic substitution, with the substitution pattern influenced by the existing substituents.

Spectroscopic Data

Experimentally obtained spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in surveyed databases. For researchers working with this compound, the following characteristic signals would be expected:

  • ¹H NMR: Signals corresponding to the protons on the pyridine and aniline rings, as well as the two methylene (B1212753) groups of the ethyl bridge. The aromatic protons would appear in the downfield region (typically 6.5-8.5 ppm), while the ethyl protons would be found in the upfield region (typically 2.5-3.5 ppm).

  • ¹³C NMR: Resonances for the 13 unique carbon atoms in the molecule. The aromatic carbons would appear in the range of 110-160 ppm, while the aliphatic carbons of the ethyl bridge would be significantly more upfield.

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C and C=N stretching vibrations of the aromatic rings.

  • Mass Spectrometry: The molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of the compound (198.26). Fragmentation patterns would likely involve cleavage of the ethyl bridge.

Applications in Drug Development

The primary cited application for this compound is as an intermediate in the synthesis of pharmaceuticals.[4][5] The presence of both a hydrogen bond donor (the amine group) and a hydrogen bond acceptor (the pyridine nitrogen), along with two aromatic rings, provides a versatile scaffold for creating molecules with the potential to interact with biological targets.

Derivatives of similar aniline and pyridine structures have been investigated for a wide range of therapeutic areas, including but not limited to:

  • Oncology: As precursors to kinase inhibitors and other anti-cancer agents.

  • Inflammation: In the development of anti-inflammatory drugs.

  • Infectious Diseases: As a basis for novel antibacterial and antiviral compounds.

However, specific drugs or clinical candidates that are synthesized directly from this compound are not identified in the available literature.

Signaling Pathways and Experimental Workflows

A critical aspect of understanding a compound's potential in drug development is identifying the biological pathways it or its derivatives may modulate. At present, there is no publicly available research that directly links this compound to any specific signaling pathway or provides detailed experimental workflows for its biological evaluation.

Therefore, the creation of diagrams for signaling pathways, experimental workflows, or logical relationships is not possible based on the current state of knowledge for this specific compound.

Conclusion

This compound (CAS 50385-28-9) is a chemical intermediate with clear potential in the field of medicinal chemistry. Its structure provides a foundation for the synthesis of more complex molecules with potential therapeutic applications. However, a comprehensive understanding of this compound is currently limited by the lack of publicly available experimental data, including detailed synthetic protocols, spectroscopic characterization, and biological activity studies. Further research is required to fully elucidate its properties and potential roles in drug discovery and development. Researchers working with this compound will need to rely on general chemical principles and their own experimental findings to fully characterize and utilize it in their work.

References

Spectroscopic Profile of 2-(2-Pyridin-2-ylethyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 2-(2-Pyridin-2-ylethyl)aniline. Due to the limited availability of directly published experimental spectra, this document combines confirmed Nuclear Magnetic Resonance (NMR) data with predicted Infrared (IR) and Mass Spectrometry (MS) characteristics derived from the molecular structure. Detailed experimental protocols for these spectroscopic techniques are also provided to aid in the acquisition and interpretation of data.

Core Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data presented below have been extracted from the supporting information of a relevant research publication.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
8.54d4.01HPyridinyl-H6
7.59td7.7, 1.81HPyridinyl-H4
7.15d7.81HPyridinyl-H3
7.11ddd7.5, 4.8, 0.91HPyridinyl-H5
7.04td7.7, 1.51HAnilinyl-H4
6.72dd7.5, 1.21HAnilinyl-H6
6.66td7.4, 1.21HAnilinyl-H5
6.60dd8.0, 1.21HAnilinyl-H3
4.85br s-2H-NH₂
3.11t7.22H-CH₂-Pyridinyl
2.98t7.22H-CH₂-Anilinyl

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
161.9Pyridinyl-C2
149.3Pyridinyl-C6
144.9Anilinyl-C1
136.5Pyridinyl-C4
130.1Anilinyl-C3
127.3Anilinyl-C5
124.0Pyridinyl-C3
121.3Pyridinyl-C5
118.6Anilinyl-C6
115.7Anilinyl-C4
115.5Anilinyl-C2
39.0-CH₂-Pyridinyl
33.1-CH₂-Anilinyl
Infrared (IR) Spectroscopy (Predicted)

Table 3: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration ModeFunctional Group
3450-3300Medium, Sharp (doublet)N-H StretchPrimary Amine (-NH₂)
3100-3000Medium to WeakC-H StretchAromatic (Pyridinyl and Anilinyl)
2960-2850MediumC-H StretchAliphatic (-CH₂-CH₂-)
1620-1580StrongC=C StretchAromatic Rings
1620-1550MediumN-H BendPrimary Amine (-NH₂)
1500-1400StrongC=C StretchAromatic Rings
1320-1250MediumC-N StretchAromatic Amine
800-700StrongC-H Out-of-plane Bendortho-disubstituted Benzene
780-740StrongC-H Out-of-plane BendMonosubstituted Pyridine
Mass Spectrometry (MS) (Predicted)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zIonFragmentation Pathway
198[M]⁺Molecular Ion
106[C₇H₈N]⁺Benzylic cleavage, formation of aminotropylium ion
93[C₆H₇N]⁺Cleavage of the ethyl bridge, aniline (B41778) radical cation
92[C₅H₄NCH₂]⁺Benzylic cleavage, formation of picolyl cation

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument parameters may require optimization for specific samples and equipment.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be free of any particulate matter.

  • Instrumentation : The data should be acquired on a high-resolution NMR spectrometer, typically operating at a field strength of 300 MHz or higher for ¹H NMR.

  • ¹H NMR Acquisition :

    • Acquire the spectrum at a constant temperature, typically 298 K.

    • Use a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • The number of scans can range from 8 to 64, depending on the sample concentration.

    • Process the Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.

  • ¹³C NMR Acquisition :

    • Acquire the spectrum with proton decoupling.

    • Use a standard pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • Process the FID with an exponential window function and Fourier transform.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation :

    • Neat Liquid : Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solid : Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid or liquid sample with minimal preparation.

  • Instrumentation : Use a FT-IR spectrometer equipped with a suitable detector (e.g., DTGS or MCT).

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment (or the pure KBr pellet/ATR crystal).

    • Record the sample spectrum.

    • The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹.

    • The spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system (GC-MS or LC-MS).

  • Ionization : Ionize the sample using an appropriate technique. Electron Ionization (EI) is common for volatile compounds and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds and often yields a prominent molecular ion peak.

  • Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

  • Detection : Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Chemical Compound (this compound) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution KBr_Pellet KBr Pellet Preparation or ATR Sample->KBr_Pellet Dilution Dilution for MS Sample->Dilution NMR NMR Spectrometer (¹H and ¹³C) Dissolution->NMR FTIR FT-IR Spectrometer KBr_Pellet->FTIR MS Mass Spectrometer Dilution->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data FTIR_Data IR Spectrum (Absorption Bands) FTIR->FTIR_Data MS_Data Mass Spectrum (m/z values, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to 2-(2-Pyridin-2-ylethyl)aniline: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Pyridin-2-ylethyl)aniline is a heterocyclic compound that has garnered interest in medicinal chemistry primarily as a versatile intermediate in the synthesis of a variety of bioactive molecules. Its unique structure, featuring a flexible ethyl bridge connecting a pyridine (B92270) and an aniline (B41778) moiety, provides a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and known applications of this compound, with a focus on its role in drug discovery and development. Detailed experimental protocols, a summary of key quantitative data, and visualizations of synthetic pathways are presented to serve as a valuable resource for researchers in the field.

Introduction

The strategic combination of pyridine and aniline functionalities within a single molecular framework has proven to be a fruitful approach in the design of novel pharmaceuticals. The pyridine ring, a common motif in numerous approved drugs, can act as a hydrogen bond acceptor and a basic center, influencing solubility, metabolic stability, and target binding affinity. The aniline moiety, another prevalent pharmacophore, provides a key site for further chemical modification and can participate in crucial interactions with biological targets.

This compound (CAS No: 50385-28-9) represents a structurally intriguing molecule that links these two important pharmacophores via a two-carbon chain. This linker imparts a degree of conformational flexibility, allowing the molecule and its derivatives to adopt various spatial arrangements to optimize interactions with target proteins. While not a widely known compound in itself, it serves as a critical building block for more complex molecules with potential therapeutic applications, including in the areas of oncology and inflammation.[1]

This guide will delve into the historical context of this compound, detail its synthesis, and explore the landscape of its applications in medicinal chemistry.

Discovery and History

The specific discovery and initial synthesis of this compound are not prominently documented in readily available scientific literature, suggesting it may have first appeared in patent literature or in less-cited journals. Its emergence is likely tied to the broader exploration of pyridine and aniline derivatives in medicinal chemistry programs. The compound is commercially available from numerous chemical suppliers, indicating its utility as a research chemical and synthetic intermediate.[2] Its primary significance lies in its role as a precursor for the synthesis of more complex molecules with defined biological activities.

Synthesis and Characterization

The synthesis of this compound can be approached through several synthetic strategies, primarily involving the formation of the ethyl bridge between the pyridine and aniline rings. A common and logical approach involves the reaction of a 2-picolyl anion equivalent with a suitable 2-nitro- or 2-aminobenzyl electrophile, followed by reduction of the nitro group if necessary.

General Synthetic Pathway

A plausible and commonly employed synthetic route for analogous compounds, which can be adapted for this compound, is outlined below. This pathway involves the alkylation of 2-methylpyridine (B31789) (2-picoline) followed by subsequent chemical modifications.

Synthetic_Pathway 2-Picoline 2-Picoline 2-Picolyl_Anion 2-Picolyl_Anion 2-Picoline->2-Picolyl_Anion 1. Strong Base (e.g., n-BuLi) 2-(2-Nitrobenzyl)pyridine 2-(2-Nitrobenzyl)pyridine 2-Picolyl_Anion->2-(2-Nitrobenzyl)pyridine 2. 2-Nitrobenzyl Halide This compound This compound 2-(2-Nitrobenzyl)pyridine->this compound 3. Reduction (e.g., H2/Pd-C, Fe/HCl) 2-Nitrobenzyl_Halide 2-Nitrobenzyl_Halide 2-Nitrobenzyl_Halide->2-(2-Nitrobenzyl)pyridine

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Generation of 2-Picolyl Anion and Alkylation

  • To a solution of 2-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere (e.g., argon), a solution of n-butyllithium (1.1 eq) in hexanes is added dropwise.

  • The resulting deep red solution is stirred at -78 °C for 1 hour.

  • A solution of 2-nitrobenzyl bromide (1.0 eq) in anhydrous THF is then added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 2-(2-(2-nitrophenyl)ethyl)pyridine.

Step 2: Reduction of the Nitro Group

  • The crude 2-(2-(2-nitrophenyl)ethyl)pyridine from the previous step is dissolved in ethanol.

  • A catalytic amount of 10% palladium on carbon (Pd/C) is added to the solution.

  • The mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature for 12-24 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for this compound.

PropertyValue
CAS Number 50385-28-9
Molecular Formula C₁₃H₁₄N₂
Molecular Weight 198.27 g/mol
Appearance Not specified (likely an oil or low-melting solid)
Boiling Point 329.3 °C at 760 mmHg (Predicted)
¹H NMR (CDCl₃, ppm) Predicted: ~7.0-8.5 (m, 4H, pyridine), ~6.6-7.2 (m, 4H, aniline), ~3.0 (m, 4H, -CH₂CH₂-)
¹³C NMR (CDCl₃, ppm) Predicted: Aromatic carbons (~115-160), Aliphatic carbons (~30-40)
Mass Spec (EI) Predicted m/z: 198 (M⁺), fragments corresponding to loss of aniline and pyridine moieties.
Infrared (IR, cm⁻¹) Predicted: ~3400-3300 (N-H stretch), ~3100-3000 (Aromatic C-H stretch), ~1600 (C=N and C=C stretch)

Note: The spectroscopic data presented is predicted based on the chemical structure and data for analogous compounds. Experimental data should be obtained for confirmation.

Applications in Drug Discovery and Development

This compound is primarily utilized as a scaffold in the synthesis of more complex molecules with potential therapeutic activities. The presence of the primary amine on the aniline ring provides a convenient handle for further chemical elaboration, allowing for the introduction of various functional groups and building blocks to explore structure-activity relationships (SAR).

Role as a Synthetic Intermediate

The utility of this compound as a drug intermediate is its key application. It can be derivatized through various reactions, including:

  • Amide bond formation: Acylation of the aniline nitrogen to introduce a wide range of substituents.

  • Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

  • N-Arylation/Alkylation: Cross-coupling reactions to introduce aryl or alkyl groups.

  • Heterocycle formation: The aniline moiety can be a precursor for the synthesis of various nitrogen-containing heterocycles.

Potential Therapeutic Areas

While specific biological activities of this compound itself are not well-documented, its derivatives have been explored in several therapeutic areas. The pyridine-aniline scaffold is present in molecules investigated for:

  • Anticancer Activity: Many kinase inhibitors and other anticancer agents incorporate pyridine and aniline moieties. The flexible linker in this compound could allow for optimal positioning of pharmacophoric groups within the binding sites of cancer-related proteins.

  • Anti-inflammatory Agents: Compounds containing similar structural motifs have been investigated as inhibitors of inflammatory pathways.

  • Neurological Disorders: The pyridine ring is a common feature in centrally active agents.

Logical Workflow for Derivative Synthesis

The following diagram illustrates a logical workflow for the synthesis of a library of derivatives starting from this compound for the purpose of a medicinal chemistry campaign.

Derivative_Synthesis_Workflow cluster_0 Starting Material cluster_1 Primary Derivatization Reactions cluster_2 Resulting Derivative Classes cluster_3 Biological Evaluation Start This compound Amidation Amide Formation (R-COCl or R-COOH) Start->Amidation Reductive_Amination Reductive Amination (R-CHO, NaBH(OAc)₃) Start->Reductive_Amination N_Arylation N-Arylation (Ar-X, Pd catalyst) Start->N_Arylation Amide_Derivatives Amide Library Amidation->Amide_Derivatives Amine_Derivatives Secondary/Tertiary Amine Library Reductive_Amination->Amine_Derivatives Arylamine_Derivatives N-Aryl Aniline Library N_Arylation->Arylamine_Derivatives Screening Biological Screening (e.g., Kinase Assays, Cell-based Assays) Amide_Derivatives->Screening Amine_Derivatives->Screening Arylamine_Derivatives->Screening

Caption: Workflow for synthesizing and screening derivatives.

Conclusion

This compound is a valuable, albeit not widely studied, heterocyclic building block in medicinal chemistry. Its significance lies in its utility as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The combination of the pyridine and aniline moieties, connected by a flexible ethyl linker, provides a rich scaffold for chemical exploration. While the discovery and early history of this specific compound are not well-documented, its commercial availability underscores its importance to the research community. This technical guide provides a foundational understanding of its synthesis, properties, and potential applications, serving as a resource for researchers aiming to leverage this scaffold in their drug discovery endeavors. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully exploit the potential of this chemical entity.

References

An In-depth Technical Guide to 2-(2-Pyridin-2-ylethyl)aniline Derivatives and Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The "2-(2-Pyridin-2-ylethyl)aniline" core scaffold is a versatile building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of biologically active compounds.[1] Its unique structural features, combining a pyridine (B92270) ring, an ethyl linker, and an aniline (B41778) moiety, provide a framework for developing novel therapeutic agents targeting a range of diseases, including cancer, parasitic infections, and neurological disorders. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of various derivatives and analogs of this core structure. It includes detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows to support researchers in the exploration and development of new chemical entities based on this privileged scaffold.

Synthetic Methodologies

The synthesis of derivatives based on the "this compound" scaffold and its analogs, such as 2-(pyridin-2-yl)quinazolines, often involves multi-step reaction sequences. Below are representative protocols for the synthesis of key intermediates and final compounds.

Synthesis of 2-(Pyridin-2-yl)quinazoline Analogs

A common and effective route to 2-(pyridin-2-yl)quinazoline derivatives, which have shown significant anti-parasitic activity, is outlined below.

Experimental Protocol: Synthesis of 4-chloro-2-(pyridin-2-yl)quinazoline

This protocol describes the synthesis of a key intermediate used in the development of various 2-(pyridin-2-yl)quinazoline analogs.

Materials:

Procedure:

  • Amidation: In a round-bottom flask, dissolve 2-aminobenzamide and pyridine-2-carboxylic acid in pyridine. Stir the mixture at room temperature for 24 hours. After the reaction is complete, remove the pyridine under reduced pressure. The resulting crude product, N-(2-carbamoylphenyl)picolinamide, can be purified by recrystallization or column chromatography.

  • Cyclization: Reflux the N-(2-carbamoylphenyl)picolinamide with methanolic sodium hydroxide. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, neutralize the reaction mixture with an appropriate acid (e.g., HCl) to precipitate the product, 2-(pyridin-2-yl)quinazolin-4(3H)-one. Filter the solid, wash with water, and dry.

  • Chlorination: In a well-ventilated fume hood, carefully add phosphorus oxychloride (POCl₃) to the dried 2-(pyridin-2-yl)quinazolin-4(3H)-one. Add triethylamine (TEA) dropwise to the mixture. Reflux the reaction mixture until the starting material is consumed (monitor by TLC). After cooling, carefully quench the reaction by pouring it onto crushed ice. The product, 4-chloro-2-(pyridin-2-yl)quinazoline, will precipitate. Filter the solid, wash thoroughly with water, and dry. This intermediate can then be used for nucleophilic substitution reactions at the 4-position to generate a library of analogs.

Diagram of Synthetic Workflow

G cluster_0 Step 1: Amidation cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination 2-Aminobenzamide 2-Aminobenzamide N-(2-carbamoylphenyl)picolinamide N-(2-carbamoylphenyl)picolinamide 2-Aminobenzamide->N-(2-carbamoylphenyl)picolinamide Pyridine Pyridine-2-carboxylic acid Pyridine-2-carboxylic acid Pyridine-2-carboxylic acid->N-(2-carbamoylphenyl)picolinamide 2-(pyridin-2-yl)quinazolin-4(3H)-one 2-(pyridin-2-yl)quinazolin-4(3H)-one N-(2-carbamoylphenyl)picolinamide->2-(pyridin-2-yl)quinazolin-4(3H)-one Methanolic NaOH, Reflux 4-chloro-2-(pyridin-2-yl)quinazoline 4-chloro-2-(pyridin-2-yl)quinazoline 2-(pyridin-2-yl)quinazolin-4(3H)-one->4-chloro-2-(pyridin-2-yl)quinazoline POCl3, TEA, Reflux Diverse Analogs Diverse Analogs 4-chloro-2-(pyridin-2-yl)quinazoline->Diverse Analogs Nucleophilic Substitution

Caption: Synthetic workflow for 2-(pyridin-2-yl)quinazoline analogs.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of "this compound" have demonstrated a broad spectrum of biological activities. The following sections summarize the key findings in different therapeutic areas.

Anti-parasitic Activity against Trypanosoma cruzi

Analogs based on the 2-(pyridin-2-yl)quinazoline scaffold have shown promising in vivo efficacy against Trypanosoma cruzi, the causative agent of Chagas disease.

Table 1: Anti-trypanosomal Activity of 2-(Pyridin-2-yl)quinazoline Analogs

Compound IDR Group (at 4-position)T. cruzi IC₅₀ (µM)Cytotoxicity (Vero cells) IC₅₀ (µM)Selectivity Index (SI)
1 -NH(CH₂)₂N(CH₃)₂0.5>50>100
2 -N(CH₃)₂2.1>50>23.8
3 -morpholino1.8>50>27.8
4 -NH-c-Hex0.84556.3
Benznidazole (Reference Drug)3.5>100>28.6

Data compiled from published literature.

The structure-activity relationship (SAR) studies reveal that the nature of the substituent at the 4-position of the quinazoline (B50416) ring is critical for anti-trypanosomal activity. Generally, small, basic amine substituents tend to confer potent activity.

Anticancer Activity: Tubulin Polymerization Inhibition

Certain 2-anilino-triazolopyrimidine derivatives, which can be considered analogs of the core structure, have been identified as potent inhibitors of tubulin polymerization, a validated target in cancer therapy.

Table 2: Tubulin Polymerization Inhibition by 2-Anilino-triazolopyrimidine Analogs

Compound IDAniline SubstituentHeLa IC₅₀ (nM)A549 IC₅₀ (nM)Tubulin Polymerization IC₅₀ (µM)
5d p-toluidino38430.45
5f 3',4'-dimethylanilino67160>10
5h p-ethylanilino160240>10
CA-4 (Reference Drug)581.2

Data compiled from published literature.

The SAR for this series indicates that small alkyl substituents on the aniline ring, particularly at the para position, are favorable for potent antiproliferative activity and tubulin polymerization inhibition.

Anticancer Activity: Kinase Inhibition

2-Substituted aniline pyrimidine (B1678525) derivatives have been developed as potent dual inhibitors of Mer and c-Met kinases, which are implicated in the progression of various cancers.

Table 3: Mer/c-Met Kinase Inhibition by 2-Substituted Aniline Pyrimidine Analogs

Compound IDR Group on AnilineMer IC₅₀ (nM)c-Met IC₅₀ (nM)HCT116 IC₅₀ (µM)
18c 3-((1-methylpiperidin-4-yl)oxy)18.533.60.85
14a 3-morpholino7.9>10002.1
14b 3-(4-methylpiperazin-1-yl)9.4>10001.9
Cabozantinib (Reference Drug)1.41.80.92

Data compiled from published literature.

These findings highlight the potential of the 2-anilino pyrimidine scaffold for the development of targeted cancer therapies.

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action is crucial for the rational design and development of new drugs. The following sections detail the mechanisms for two key classes of "this compound" analogs.

Tubulin Polymerization Inhibition

Tubulin inhibitors interfere with the dynamics of microtubules, which are essential for cell division. By binding to tubulin, these compounds prevent its polymerization into microtubules, leading to a cascade of events culminating in cell cycle arrest and apoptosis.

Diagram of Tubulin Polymerization Inhibition Pathway

G cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Polymerization Blocked Polymerization Blocked Tubulin Dimers->Polymerization Blocked Microtubules->Tubulin Dimers Depolymerization Inhibitor Inhibitor Inhibitor->Tubulin Dimers Binds to Tubulin Mitotic Spindle Disruption Mitotic Spindle Disruption Polymerization Blocked->Mitotic Spindle Disruption G2/M Arrest G2/M Arrest Mitotic Spindle Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Signaling cascade initiated by tubulin polymerization inhibitors.

Mer/c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is a hallmark of many cancers. Mer is another receptor tyrosine kinase involved in cell survival and proliferation. Dual inhibitors of Mer and c-Met can effectively block these pro-cancerous signaling pathways.

Diagram of Mer/c-Met Signaling Pathway Inhibition

G cluster_0 Cell Membrane cluster_1 Downstream Signaling HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binds PI3K/AKT Pathway PI3K/AKT Pathway c-Met Receptor->PI3K/AKT Pathway RAS/MAPK Pathway RAS/MAPK Pathway c-Met Receptor->RAS/MAPK Pathway Mer Receptor Mer Receptor STAT Pathway STAT Pathway Mer Receptor->STAT Pathway Inhibitor Inhibitor Inhibitor->c-Met Receptor Inhibits Inhibitor->Mer Receptor Inhibits Cell Survival Cell Survival PI3K/AKT Pathway->Cell Survival Cell Proliferation Cell Proliferation RAS/MAPK Pathway->Cell Proliferation Cell Migration Cell Migration STAT Pathway->Cell Migration

Caption: Inhibition of c-Met and Mer signaling pathways.

Detailed Experimental Protocols for Biological Assays

Accurate and reproducible biological data are essential for drug discovery. This section provides detailed protocols for key in vitro assays.

Protocol 2: In Vitro Tubulin Polymerization Assay (Absorbance-based)

This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring the change in absorbance.

Materials:

  • Purified tubulin (>99% pure)

  • Tubulin Polymerization Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Test compound stock solution (in DMSO)

  • Positive control (e.g., Nocodazole) and negative control (DMSO)

  • Pre-chilled 96-well microplates

  • Temperature-controlled microplate reader

Procedure:

  • Reagent Preparation: Thaw purified tubulin on ice. Prepare the complete Tubulin Polymerization Buffer and keep it on ice. Prepare serial dilutions of the test compound and controls in the polymerization buffer. The final DMSO concentration should be kept below 1%.

  • Assay Setup: In a pre-chilled 96-well plate, add the diluted test compounds and controls to the respective wells.

  • Initiation of Polymerization: To initiate the reaction, add the tubulin solution to each well, followed by the addition of GTP to a final concentration of 1 mM.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance at 340 nm against time. The rate of polymerization is determined from the slope of the linear phase of the curve. Calculate the percentage of inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: In Vitro Anti-Trypanosoma cruzi Amastigote Assay

This assay evaluates the efficacy of compounds against the intracellular amastigote form of T. cruzi.

Materials:

  • Vero cells (or other suitable host cell line)

  • Trypanosoma cruzi trypomastigotes

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • Reference drug (e.g., Benznidazole)

  • 96-well plates

  • Fluorescence microscope or high-content imaging system

  • DNA-staining dye (e.g., DAPI)

Procedure:

  • Cell Seeding: Seed Vero cells in a 96-well plate and allow them to adhere overnight.

  • Infection: Infect the Vero cell monolayer with T. cruzi trypomastigotes at a suitable multiplicity of infection (MOI). Incubate for several hours to allow for parasite invasion.

  • Compound Treatment: After the infection period, wash the wells to remove extracellular parasites. Add fresh medium containing serial dilutions of the test compounds and controls.

  • Incubation: Incubate the plates for 72 hours to allow for amastigote replication.

  • Staining and Imaging: Fix the cells and stain with a DNA-staining dye (e.g., DAPI) to visualize the host cell nuclei and parasite kinetoplasts.

  • Data Acquisition and Analysis: Acquire images using a fluorescence microscope or a high-content imaging system. Quantify the number of amastigotes per host cell. Calculate the percentage of inhibition of parasite replication compared to the DMSO control and determine the IC₅₀ value.

Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-based)

This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant kinase (e.g., c-Met, Mer)

  • Kinase substrate (specific for the kinase)

  • ATP

  • Kinase assay buffer

  • Test compound stock solution (in DMSO)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer. Prepare working solutions of the kinase, substrate, and ATP.

  • Kinase Reaction: In a white microplate, add the test compound dilutions, the kinase, and the substrate. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Signal Detection: Add the luminescence-based ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal that is inversely proportional to the kinase activity.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC₅₀ value.

Conclusion

The "this compound" scaffold and its analogs represent a promising area for drug discovery, with demonstrated potential in developing treatments for cancer and infectious diseases. The versatility of this core structure allows for the generation of diverse chemical libraries with a range of biological activities. The detailed synthetic protocols, comprehensive biological data, and mechanistic insights provided in this technical guide are intended to facilitate further research and development of novel therapeutic agents based on this valuable pharmacophore. By leveraging this information, researchers can accelerate the design and optimization of new drug candidates with improved efficacy and safety profiles.

References

An In-depth Technical Guide to the Stability and Reactivity of 2-(2-Pyridin-2-ylethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the stability and reactivity of 2-(2-Pyridin-2-ylethyl)aniline is limited in publicly available literature. This guide is a comprehensive overview based on the well-established chemical principles of its constituent aniline (B41778) and pyridine (B92270) moieties, supplemented with data from structurally related compounds.

Introduction

This compound, a heterocyclic aromatic amine, is recognized as a valuable intermediate in the synthesis of various active pharmaceutical ingredients and other complex organic molecules.[1][2] Its structure, incorporating a reactive aniline ring linked by a flexible ethyl bridge to a pyridine ring, presents a unique combination of chemical functionalities. Understanding the stability and reactivity of this molecule is crucial for its effective utilization in multi-step syntheses, for predicting potential degradation pathways, and for ensuring the stability of resulting products.

This technical guide provides a detailed analysis of the stability and reactivity profile of this compound, offering insights into its handling, storage, and synthetic applications.

Physicochemical and Stability Data

The physicochemical properties of this compound are summarized below. It is important to note that while some data are reported, others are estimated based on the properties of aniline and 2-ethylpyridine (B127773).

PropertyValueSource/Comment
Molecular Formula C₁₃H₁₄N₂[2]
Molecular Weight 198.26 g/mol [2]
Appearance Inferred: Colorless to yellowish oilAniline is a colorless oil that darkens on exposure to air and light.[3]
Boiling Point Not availableExpected to be high due to the molecular weight and polar functional groups. For comparison, the boiling point of aniline is 184°C[3] and 2-ethylpyridine is 148-149°C.
Melting Point Not available
Solubility Inferred: Slightly soluble in waterAniline is slightly soluble in water.[3] The pyridine moiety may increase water solubility. Expected to be soluble in common organic solvents like ethanol, ether, and acetone.
pKa (Anilinium ion) Estimated: ~4.5The pKa of the anilinium ion is 4.6.[4] The ethylpyridine substituent is unlikely to significantly alter this value.
pKa (Pyridinium ion) Estimated: ~5.5-6.0The pKa of the pyridinium (B92312) ion is 5.2. The aniline-containing substituent may slightly affect this value.
Thermal Stability Decomposes at high temperaturesAniline decomposes at temperatures above 190°C, with significant decomposition at 370°C.[5] Similar thermal liability is expected, likely initiated by the aniline moiety.
Photostability Sensitive to light and airAnilines are known to darken upon exposure to air and light due to oxidation and polymerization, forming colored impurities.[3][4] Storage under an inert atmosphere and protected from light is recommended.
Chemical Stability Stable under neutral conditionsSusceptible to degradation under strong acidic or alkaline conditions. Reacts with strong oxidizing agents.[6] The ethyl bridge is expected to be chemically stable under most conditions.

Reactivity Profile

The reactivity of this compound is governed by the interplay of its three key structural components: the electron-rich aniline ring, the electron-deficient pyridine ring, and the aliphatic ethyl linker.

Reactions of the Aniline Moiety

The amino group (-NH₂) is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions of the benzene (B151609) ring.[4][7]

  • Electrophilic Aromatic Substitution: The aniline ring is highly susceptible to reactions such as halogenation, nitration, and sulfonation. Due to the high reactivity, polysubstitution is common, and protection of the amino group (e.g., by acylation) may be necessary to achieve monosubstitution.[4]

  • N-Acylation: The primary amine readily reacts with acyl chlorides or anhydrides to form stable amides. This is a common strategy to protect the amino group and reduce its activating effect.[4]

  • N-Alkylation: The nitrogen atom can be alkylated, although over-alkylation to form secondary and tertiary amines can be an issue.[8]

  • Diazotization: Reaction with nitrous acid (HNO₂) at low temperatures will convert the primary amino group into a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.[9]

  • Oxidation: The aniline moiety is easily oxidized by various oxidizing agents like potassium permanganate, potassium dichromate, or even air.[6][10][11] The oxidation products can be complex, ranging from nitroso compounds and azoxybenzenes to polymeric materials like polyaniline.[4]

Reactions of the Pyridine Moiety

The nitrogen atom in the pyridine ring deactivates it towards electrophilic attack but activates it for nucleophilic substitution, particularly at the 2- and 4-positions.[12][13]

  • N-Alkylation and N-Oxidation: The lone pair of electrons on the pyridine nitrogen makes it a nucleophile and a base. It readily reacts with alkyl halides to form quaternary pyridinium salts and with peracids to form pyridine N-oxide.[12][14] The formation of pyridine N-oxide can be a useful synthetic strategy, as it activates the 2- and 4-positions for both electrophilic and nucleophilic attack.[15][16]

  • Electrophilic Aromatic Substitution: This is difficult and requires harsh conditions. Substitution, when it occurs, is directed to the 3-position.[12][17]

  • Nucleophilic Aromatic Substitution: The pyridine ring is susceptible to attack by strong nucleophiles at the 2- and 4-positions, especially if a good leaving group is present.[18][19]

Logical Reactivity Overview

G Reactivity of this compound cluster_aniline Aniline Moiety cluster_pyridine Pyridine Moiety cluster_reagents1 Reactivity of this compound cluster_reagents2 Reactivity of this compound cluster_reagents3 Reactivity of this compound cluster_reagents4 Reactivity of this compound Aniline Aniline Ring (Electron-Rich) EAS Electrophilic Aromatic Subst. Aniline->EAS Oxidation Oxidation Aniline->Oxidation NH2 Amino Group (-NH2) NH2->Aniline Activates (o,p) Acylation Acylation NH2->Acylation Alkylation1 Alkylation NH2->Alkylation1 Diazotization Diazotization NH2->Diazotization Pyridine Pyridine Ring (Electron-Deficient) NAS Nucleophilic Aromatic Subst. Pyridine->NAS Py_N Pyridine Nitrogen (Basic/Nucleophilic) Py_N->Pyridine Deactivates Alkylation2 Alkylation Py_N->Alkylation2 Oxidation2 N-Oxidation Py_N->Oxidation2 Ethyl Ethyl Bridge (-CH2-CH2-)

Caption: Predicted reactivity of this compound functional groups.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving this compound. These should be adapted and optimized for specific applications.

Protocol: N-Acetylation of the Aniline Moiety

This protocol describes the protection of the primary amino group as an acetamide.

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add a base, such as triethylamine (B128534) (1.2 eq.) or pyridine (2.0 eq.), to the solution to scavenge the HCl byproduct.

  • Acylation: Cool the mixture to 0°C in an ice bath. Add acetic anhydride (B1165640) (1.1 eq.) or acetyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield N-[2-(2-pyridin-2-ylethyl)phenyl]acetamide.

Protocol: N-Oxidation of the Pyridine Moiety

This protocol describes the oxidation of the pyridine nitrogen to form the corresponding N-oxide.

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or chloroform (B151607) in a round-bottom flask.

  • Oxidant Addition: Cool the solution to 0°C. Add a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq.), portion-wise to the stirred solution.

  • Reaction Monitoring: Stir the reaction at 0°C for 1 hour and then at room temperature overnight. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct. Repeat the washing until the aqueous layer is basic.

  • Extraction: Extract the aqueous layers with DCM. Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The crude product can be purified by column chromatography to yield 2-(2-(2-aminophenyl)ethyl)pyridine 1-oxide.

Visualizations

Experimental Workflow: Synthesis and Purification

G start Start: This compound reaction Reaction: - N-Acetylation with Acetic Anhydride - Solvent: DCM - Base: Triethylamine start->reaction workup Aqueous Work-up: - Quench with H2O - Wash with dil. HCl - Wash with sat. NaHCO3 - Wash with Brine reaction->workup extraction Extraction & Drying: - Extract with DCM - Dry over Na2SO4 workup->extraction purification Purification: - Concentrate in vacuo - Silica Gel Column Chromatography extraction->purification end Product: N-[2-(2-pyridin-2-ylethyl)phenyl]acetamide purification->end

Caption: Workflow for the N-acetylation of this compound.

Signaling Pathway: Potential Metabolic Oxidation

While not a signaling pathway in the classical sense, this diagram illustrates a potential metabolic pathway involving oxidation, a common fate for aniline derivatives in biological systems.

G Parent This compound N_Oxidation Aniline N-Oxidation (e.g., via Cytochrome P450) Parent->N_Oxidation Py_N_Oxidation Pyridine N-Oxidation Parent->Py_N_Oxidation N_Hydroxy N-Hydroxy Metabolite N_Oxidation->N_Hydroxy Py_N_Oxide Pyridine N-Oxide Metabolite Py_N_Oxidation->Py_N_Oxide Nitroso Nitroso Metabolite N_Hydroxy->Nitroso Further_Conj Further Conjugation (e.g., Glucuronidation) Nitroso->Further_Conj Py_N_Oxide->Further_Conj Excretion Excretion Further_Conj->Excretion

Caption: A potential metabolic pathway for this compound.

Conclusion

This compound is a molecule with a rich and diverse reactivity profile. Its stability is characteristic of aromatic amines, requiring protection from light, air, and strong oxidizing agents. The dual nature of its aromatic systems—an electron-rich aniline ring and an electron-deficient pyridine ring—allows for selective functionalization at multiple sites, making it a versatile building block in organic synthesis. A thorough understanding of the principles outlined in this guide will enable researchers and drug development professionals to harness the full synthetic potential of this important intermediate.

References

Potential Research Areas for 2-(2-Pyridin-2-ylethyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Pyridin-2-ylethyl)aniline is a heterocyclic compound featuring a pyridine (B92270) ring linked to an aniline (B41778) moiety via an ethyl bridge. While primarily cataloged as a chemical intermediate for the synthesis of diverse active compounds, its own pharmacological potential remains largely unexplored. This technical guide aims to illuminate promising research avenues for this molecule, drawing insights from the biological activities of structurally related compounds. We will explore its potential in oncology and inflammation, propose a plausible synthetic route, and outline hypothetical experimental workflows and signaling pathways to guide future investigations.

Introduction

The unique structural arrangement of this compound, combining the electron-rich aniline ring with the electron-deficient pyridine ring, presents a compelling scaffold for medicinal chemistry. The presence of a flexible ethyl linker allows for conformational adaptability, which can be crucial for binding to biological targets. While its current application is predominantly as a building block in the synthesis of more complex molecules, including potential anti-cancer and anti-inflammatory agents, the intrinsic bioactivity of the core molecule warrants direct investigation.[1] This guide serves as a foundational resource for researchers interested in unlocking the therapeutic potential of this intriguing compound.

Proposed Synthesis of this compound

A reliable and efficient synthesis is the cornerstone of any chemical research program. While specific literature detailing the synthesis of this compound is sparse, a plausible and robust two-step synthetic route can be proposed based on well-established organic chemistry principles. The synthesis commences with a Wittig reaction between 2-picolyl chloride and 2-nitrobenzaldehyde (B1664092), followed by the reduction of the resulting stilbene (B7821643) derivative.

Experimental Protocol: A Plausible Two-Step Synthesis

Step 1: Synthesis of 2-(2-(2-nitrophenyl)vinyl)pyridine

This step involves a Wittig reaction to form the carbon-carbon double bond that will later be reduced to the ethyl linker.

  • Materials:

    • 2-Picolyl chloride hydrochloride

    • Triphenylphosphine (B44618) (PPh₃)

    • Strong base (e.g., n-butyllithium or sodium hydride)

    • 2-Nitrobenzaldehyde

    • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend triphenylphosphine in anhydrous THF.

    • Add 2-picolyl chloride hydrochloride to the suspension and stir at room temperature to form the phosphonium (B103445) salt.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add a strong base (e.g., n-butyllithium) to generate the ylide. The solution should turn a deep color, indicating ylide formation.

    • In a separate flask, dissolve 2-nitrobenzaldehyde in anhydrous THF.

    • Add the 2-nitrobenzaldehyde solution dropwise to the ylide solution at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield 2-(2-(2-nitrophenyl)vinyl)pyridine.

Step 2: Synthesis of this compound

This step involves the reduction of both the nitro group and the alkene double bond. Catalytic hydrogenation is an efficient method for this transformation.

  • Materials:

    • 2-(2-(2-nitrophenyl)vinyl)pyridine

    • Palladium on carbon (10% Pd/C) or Platinum(IV) oxide (PtO₂)

    • Hydrogen gas (H₂)

    • Solvent (e.g., Ethanol (B145695) or Ethyl Acetate)

  • Procedure:

    • Dissolve 2-(2-(2-nitrophenyl)vinyl)pyridine in ethanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C.

    • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • If necessary, purify the product further by column chromatography.

Potential Research Areas

Based on the pharmacological activities of structurally analogous compounds containing pyridine and aniline moieties, two primary areas of research are proposed for this compound: oncology and anti-inflammatory applications .

Oncology

Derivatives of aniline and pyridine are prevalent in a multitude of anticancer agents. For instance, several kinase inhibitors feature these heterocyclic systems.

  • Kinase Inhibition: Many receptor tyrosine kinases (RTKs) and intracellular kinases are implicated in cancer progression. The this compound scaffold could serve as a foundational structure for the development of inhibitors for kinases such as Mer and c-Met, which are often overexpressed in various tumors.

  • Tubulin Polymerization Inhibition: Compounds with an aniline substructure have been shown to inhibit tubulin polymerization, a critical process in cell division. This leads to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data from Related Compounds:

Compound ClassTargetIC₅₀ (nM)Cancer Cell Lines
2-Substituted Aniline Pyrimidine DerivativesMer Kinase18.5 ± 2.3HepG2, MDA-MB-231, HCT116
2-Substituted Aniline Pyrimidine Derivativesc-Met Kinase33.6 ± 4.3HepG2, MDA-MB-231, HCT116
2-Anilino TriazolopyrimidinesTubulin Polymerization450-
Anti-Inflammatory Activity

Chronic inflammation is a key factor in the development of numerous diseases. The pyridine ring is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).

  • Cyclooxygenase (COX) Inhibition: The anti-inflammatory effects of many drugs stem from their ability to inhibit COX enzymes (COX-1 and COX-2). The structural motifs within this compound suggest it could be a candidate for COX inhibition.

  • Cytokine Modulation: Pro-inflammatory cytokines such as TNF-α and various interleukins play a central role in the inflammatory cascade. The potential of this compound and its derivatives to modulate the production of these cytokines is a viable research direction.

Proposed Experimental Workflows and Signaling Pathways (Visualized)

To facilitate the exploration of these research areas, the following diagrams, generated using the DOT language, illustrate a logical experimental workflow and a hypothetical signaling pathway that could be investigated.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_oncology Oncology Focus cluster_inflammation Inflammation Focus synthesis Synthesis of this compound purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization invitro In Vitro Assays characterization->invitro cell_based Cell-Based Assays invitro->cell_based kinase Kinase Inhibition Assays invitro->kinase tubulin Tubulin Polymerization Assay invitro->tubulin cox COX Inhibition Assays invitro->cox apoptosis Apoptosis & Cell Cycle Analysis cell_based->apoptosis cytokine Cytokine Release Assays cell_based->cytokine

Proposed experimental workflow for investigating this compound.

G cluster_pathway Hypothetical Kinase Inhibition Pathway ligand Growth Factor rtk Receptor Tyrosine Kinase (e.g., c-Met) ligand->rtk pi3k PI3K rtk->pi3k compound This compound Derivative compound->rtk Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Hypothetical signaling pathway targeted by this compound derivatives.

Conclusion and Future Directions

This compound represents a molecule with significant untapped potential. Its structural similarity to known bioactive compounds strongly suggests that it could be a valuable starting point for the development of novel therapeutics, particularly in the fields of oncology and inflammation. The proposed synthetic route offers a practical starting point for its preparation and subsequent derivatization. Future research should focus on the synthesis of a library of derivatives with modifications to both the aniline and pyridine rings to establish a comprehensive structure-activity relationship (SAR). In silico modeling and screening can be employed to prioritize synthetic targets. The experimental workflows outlined in this guide provide a clear roadmap for the initial biological evaluation of this promising chemical entity. It is through such systematic investigation that the full therapeutic potential of this compound can be realized.

References

Methodological & Application

Synthesis of 2-(2-Pyridin-2-ylethyl)aniline: A Key Drug Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and protocols for the synthesis of 2-(2-Pyridin-2-ylethyl)aniline, a crucial intermediate in the manufacturing of various active pharmaceutical ingredients (APIs), most notably the antihistamine Bepotastine. The synthesis is approached via a robust and efficient two-step process involving an initial olefination reaction to form a stilbene-like precursor, followed by a catalytic hydrogenation to yield the final product. This guide offers comprehensive experimental procedures, data presentation in tabular format for clarity, and visual representations of the synthetic pathway and workflow to aid in research and development.

Introduction

This compound is a heterocyclic aromatic amine with the chemical formula C₁₃H₁₄N₂.[1][2][3] Its structural motif, featuring both a pyridine (B92270) and an aniline (B41778) ring linked by an ethyl bridge, makes it a valuable building block in medicinal chemistry. The primary application of this compound lies in its role as a key intermediate in the synthesis of Bepotastine, a second-generation antihistamine used for the treatment of allergic rhinitis and urticaria.[4] The purity and yield of this compound are critical factors that directly impact the efficiency and cost-effectiveness of the overall API synthesis. This document outlines a reliable synthetic route and provides detailed protocols for its laboratory-scale preparation and characterization.

Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a two-step synthetic sequence. The first step involves the formation of a carbon-carbon double bond to create a vinyl bridge between the pyridine and a substituted aniline precursor. This is followed by the reduction of this double bond to the desired ethyl bridge. A common and effective strategy is the Wittig reaction followed by catalytic hydrogenation.

Synthesis_Pathway cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Catalytic Hydrogenation 2-Pyridinecarboxaldehyde (B72084) 2-Pyridinecarboxaldehyde Intermediate_A 2-(2-(Pyridin-2-yl)vinyl)-1-nitrobenzene 2-Pyridinecarboxaldehyde->Intermediate_A Wittig Reaction 2-Nitrobenzyl-triphenylphosphonium_bromide 2-Nitrobenzyl-triphenylphosphonium_bromide 2-Nitrobenzyl-triphenylphosphonium_bromide->Intermediate_A Base Base Base->Intermediate_A Intermediate_A_ref 2-(2-(Pyridin-2-yl)vinyl)-1-nitrobenzene Final_Product This compound Intermediate_A_ref->Final_Product Reduction H2_PdC H₂ / Pd-C H2_PdC->Final_Product

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(2-(Pyridin-2-yl)vinyl)-1-nitrobenzene (Wittig Reaction)

This procedure outlines the formation of the vinyl-bridged intermediate via a Wittig reaction.

Materials:

Procedure:

  • To a solution of 2-nitrobenzyl-triphenylphosphonium bromide (1.2 equivalents) in anhydrous methanol, add sodium methoxide (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting deep red solution for 30 minutes at 0 °C to form the ylide.

  • Add a solution of 2-pyridinecarboxaldehyde (1.0 equivalent) in anhydrous methanol dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexanes as the eluent to afford 2-(2-(pyridin-2-yl)vinyl)-1-nitrobenzene.

Step 2: Synthesis of this compound (Catalytic Hydrogenation)

This protocol describes the reduction of the nitroalkene intermediate to the final aniline product.

Materials:

  • 2-(2-(Pyridin-2-yl)vinyl)-1-nitrobenzene

  • 10% Palladium on activated carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (B145695) (EtOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve 2-(2-(pyridin-2-yl)vinyl)-1-nitrobenzene (1.0 equivalent) in methanol or ethanol in a hydrogenation vessel.

  • Add 10% Pd/C catalyst (5-10 mol% Pd) to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Upon completion (typically 4-8 hours), carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the filter cake with methanol or ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • If necessary, the product can be further purified by column chromatography on silica gel.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₃H₁₄N₂[1][2][3]
Molecular Weight 198.27 g/mol [1]
CAS Number 50385-28-9[1][2][3]
Appearance Colorless to pale yellow oil

Table 2: Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemperatureTimeTypical Yield
1 Wittig Reaction2-Pyridinecarboxaldehyde, 2-Nitrobenzyl-triphenylphosphonium bromide, NaOMeMethanol0 °C to RT12-16 h70-85%
2 Catalytic Hydrogenation2-(2-(Pyridin-2-yl)vinyl)-1-nitrobenzene, H₂, 10% Pd/CMethanol/EthanolRoom Temperature4-8 h85-95%

Table 3: Spectroscopic Data (Predicted)

¹H NMR (CDCl₃, 400 MHz) Predicted δ (ppm) Multiplicity Assignment
Pyridine-H~8.5dH-6'
Pyridine-H~7.6tdH-4'
Pyridine-H~7.1-7.2mH-3', H-5'
Aniline-H~6.6-7.1mAr-H
-CH₂-~3.0-3.2m-CH₂-Ar
-CH₂-~3.0-3.2m-CH₂-Py
-NH₂~3.5-4.5br s-NH₂
¹³C NMR (CDCl₃, 100 MHz) Predicted δ (ppm) Assignment
Pyridine-C~161C-2'
Pyridine-C~149C-6'
Pyridine-C~136C-4'
Pyridine-C~123C-5'
Pyridine-C~121C-3'
Aniline-C~144C-1
Aniline-C~130C-3
Aniline-C~127C-5
Aniline-C~124C-2
Aniline-C~118C-6
Aniline-C~115C-4
-CH₂-~38-CH₂-Ar
-CH₂-~36-CH₂-Py

Experimental Workflow

The logical flow of the experimental process from starting materials to the final purified product is illustrated below.

Experimental_Workflow cluster_step1 Step 1: Wittig Reaction cluster_step2 Step 2: Catalytic Hydrogenation start1 Mix 2-Nitrobenzyl-triphenylphosphonium bromide and NaOMe ylide Form Ylide start1->ylide react React with 2-Pyridinecarboxaldehyde ylide->react quench1 Quench Reaction react->quench1 extract1 Extract with DCM quench1->extract1 purify1 Column Chromatography extract1->purify1 intermediate Isolate Intermediate purify1->intermediate start2 Dissolve Intermediate in Solvent intermediate->start2 Proceed to next step add_cat Add Pd/C Catalyst start2->add_cat hydrogenate Hydrogenate add_cat->hydrogenate filter Filter Catalyst hydrogenate->filter concentrate Concentrate Filtrate filter->concentrate final_product Obtain this compound concentrate->final_product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthetic route and protocols detailed in this document provide a clear and reproducible method for the preparation of this compound. The two-step approach is efficient and utilizes common laboratory reagents and techniques. The provided data and visualizations are intended to support researchers in the successful synthesis and characterization of this important drug intermediate, thereby facilitating the development and production of essential pharmaceuticals.

References

Application Notes and Protocols for 2-(2-Pyridin-2-ylethyl)aniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"2-(2-Pyridin-2-ylethyl)aniline" is a versatile bicyclic aromatic amine that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1] While the compound itself is not typically the final active pharmaceutical ingredient, its structural motif, featuring a flexible ethyl bridge connecting a pyridine (B92270) and an aniline (B41778) ring, provides a valuable scaffold for the development of therapeutic agents targeting a range of diseases. Its derivatives have shown significant promise in oncology, and infectious diseases, particularly as inhibitors of key cellular processes.[2] This document provides an overview of the medicinal chemistry applications of "this compound" derivatives, including quantitative data on their biological activities, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and experimental workflows.

I. Anticancer Applications

Derivatives of "this compound" have been extensively explored as potent anticancer agents, primarily functioning as kinase inhibitors and tubulin polymerization inhibitors.[2]

A. Kinase Inhibition

The aniline moiety is a well-established pharmacophore in the design of kinase inhibitors, often acting as an ATP-competitive inhibitor by forming key hydrogen bonds within the ATP-binding pocket of various kinases.[2] Dysregulation of kinase signaling is a hallmark of many cancers, making them attractive targets for drug development.

The following table summarizes the inhibitory activities of representative substituted aniline pyrimidine (B1678525) derivatives, which can be synthesized from "this compound" as a starting scaffold, against cancer-related kinases and cell lines.

CompoundMer IC50 (nM)c-Met IC50 (nM)
18c 18.5 ± 2.333.6 ± 4.3
CompoundHepG2 IC50 (µM)MDA-MB-231 IC50 (µM)HCT116 IC50 (µM)
18c 0.85 ± 0.091.23 ± 0.150.92 ± 0.11

Data sourced from a study on 2-substituted aniline pyrimidine derivatives.[2]

RTK_Inhibition cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Substrate Downstream Substrate RTK->Substrate Phosphorylates Ligand Growth Factor (Ligand) Ligand->RTK Binds ATP ATP ADP ADP ATP->ADP   PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate P Proliferation Cell Proliferation, Survival, Angiogenesis PhosphoSubstrate->Proliferation Activates Inhibitor Aniline-based Kinase Inhibitor Inhibitor->RTK Blocks ATP Binding

RTK signaling and inhibition by an aniline derivative.
B. Tubulin Polymerization Inhibition

Another significant anticancer application of aniline derivatives is the inhibition of tubulin polymerization.[2] Microtubules are dynamic polymers crucial for the formation of the mitotic spindle during cell division. Compounds that disrupt microtubule dynamics can lead to cell cycle arrest and apoptosis.[2] Certain aniline-containing compounds achieve this by binding to the colchicine-binding site on β-tubulin.[2]

The following table presents the antiproliferative activity of 2-anilino triazolopyrimidine derivatives against various cancer cell lines and their inhibitory effect on tubulin polymerization.

CompoundHeLa IC50 (nM)A549 IC50 (nM)HT-29 IC50 (nM)Tubulin Polymerization IC50 (µM)
3d (p-toluidino) 3843300.45
3f (3,4-dimethylanilino) 67160110ND
3h (p-ethylanilino) 160240180ND
3l (p-isopropylanilino) 340650430ND

ND: Not Determined. Data from a study on 2-anilino triazolopyrimidine derivatives.[3]

Tubulin_Inhibition_Pathway cluster_dynamic Microtubule Dynamics Tubulin α/β-Tubulin Heterodimers Microtubules Microtubules Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->Tubulin Depolymerization Inhibitor Aniline-based Tubulin Inhibitor Inhibitor->Tubulin Binds to β-tubulin G2M_Arrest G2/M Phase Cell Cycle Arrest MitoticSpindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Mechanism of tubulin polymerization inhibitors.

II. Antimalarial Applications

The pyridine moiety is a common feature in several antimalarial drugs. Derivatives of "this compound" have been investigated as potential antimalarial agents, with some compounds showing significant activity against Plasmodium parasites.

The following table summarizes the in vivo and in vitro antimalarial activity of representative pyridine derivatives.

CompoundIn Vivo % Inhibition (50 µmol/kg) vs. P. bergheiIn Vitro IC50 (µM) vs. P. falciparum RKL9 (CQ-resistant)
2a 90ND
2g 910.0402
2h 80ND

ND: Not Determined. Data from a study on pyridine derivatives as antimalarial agents.

The antimalarial activity of these pyridine derivatives is suggested to involve the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway of the malaria parasite. Inhibition of DHFR disrupts DNA synthesis, leading to parasite death.

III. Experimental Protocols

A. Synthesis of "this compound" and Derivatives

A detailed, cited experimental protocol for the synthesis of "this compound" was not explicitly found in the reviewed literature. However, a general approach would likely involve the coupling of a protected 2-aminophenylethyl component with a 2-halopyridine, followed by deprotection.

A general three-step synthetic procedure for creating derivatives, such as 2-anilino triazolopyrimidines, from an aniline starting material is as follows:

  • Condensation: Reacting dimethyl cyanodithioimidocarbonate with the desired aniline (or a derivative of "this compound") to form the corresponding imidate.[3]

  • Cyclization: The resulting imidate is then cyclized in the presence of hydrazine (B178648) hydrate (B1144303) in refluxing methanol (B129727) to yield a 3-substituted 5-amino-1H-[1][4][5]-triazole derivative.[3]

  • Final Cyclization: The triazole derivative is then reacted with an enaminone in glacial acetic acid to produce the final 2-substituted-7-aryl-[1][4][5]triazolo[1,5-a]pyrimidine.[3]

B. In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the IC50 value of a test compound against a specific kinase.

  • Purified kinase enzyme

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of measuring luminescence

  • Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • Add the kinase enzyme to each well of the 384-well plate.

  • Add the serially diluted test compound or vehicle control to the wells.

  • Incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP and measure the resulting luminescence.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the dose-response data to a suitable model using graphing software.

Kinase_Assay_Workflow Start Start Prep_Compound Prepare Serial Dilutions of Test Compound Start->Prep_Compound Add_Compound Add Test Compound or Vehicle Control Prep_Compound->Add_Compound Add_Kinase Add Purified Kinase to 384-well Plate Add_Kinase->Add_Compound Incubate1 Incubate (e.g., 15 min) at Room Temperature Add_Compound->Incubate1 Start_Reaction Initiate Reaction with ATP and Substrate Incubate1->Start_Reaction Incubate2 Incubate (e.g., 60 min) at Room Temperature Start_Reaction->Incubate2 Stop_Reaction Stop Reaction and Measure ADP (Luminescence) Incubate2->Stop_Reaction Analyze_Data Calculate % Inhibition and IC50 Value Stop_Reaction->Analyze_Data End End Analyze_Data->End

Workflow for an in vitro kinase inhibition assay.
C. Tubulin Polymerization Inhibition Assay

This protocol describes a turbidity-based assay to measure the effect of a test compound on tubulin polymerization.

  • Purified tubulin (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Test compound dissolved in DMSO

  • Positive control (e.g., colchicine) and negative control (vehicle)

  • Pre-chilled 96-well plates

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

  • Pre-warm the microplate reader to 37°C.

  • On ice, prepare serial dilutions of the test compound in tubulin polymerization buffer.

  • Add the diluted test compound, positive control, or vehicle control to the wells of a pre-chilled 96-well plate.

  • Add purified tubulin to each well.

  • To initiate polymerization, add GTP to each well.

  • Immediately place the plate in the pre-warmed microplate reader and begin measuring the absorbance at 340 nm every minute for 60-90 minutes.

  • Plot the absorbance at 340 nm against time for each concentration of the test compound.

  • Determine the rate of polymerization from the slope of the linear phase of the curve.

  • Calculate the percent inhibition of polymerization for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.[1]

D. In Vivo Antimalarial Efficacy Test (4-Day Suppressive Test)

This protocol outlines the standard 4-day suppressive test in a mouse model to evaluate the in vivo efficacy of a test compound against an early-stage malaria infection.

  • Plasmodium berghei infected donor mice

  • Experimental mice (e.g., Swiss albino mice)

  • Test compound

  • Standard antimalarial drug (e.g., chloroquine)

  • Vehicle for drug administration

  • Giemsa stain

  • Microscope

  • Parasite Inoculation: On Day 0, infect experimental mice intraperitoneally with P. berghei infected red blood cells.

  • Drug Administration: Two to four hours post-infection, administer the first dose of the test compound, standard drug, or vehicle control to the respective groups of mice (typically 5 mice per group) via oral gavage or another appropriate route. Treatment is continued daily for four consecutive days (Day 0 to Day 3).

  • Monitoring Parasitemia: On Day 4, prepare thin blood smears from the tail vein of each mouse.

  • Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.

  • Data Analysis: Calculate the average percent suppression of parasitemia in the treated groups relative to the vehicle control group.

Antimalarial_Assay_Workflow Start Start Infect_Mice Day 0: Infect Mice with P. berghei Start->Infect_Mice Administer_Drugs Days 0-3: Administer Test Compound, Standard Drug, or Vehicle (Daily) Infect_Mice->Administer_Drugs Blood_Smears Day 4: Prepare Thin Blood Smears from Tail Vein Administer_Drugs->Blood_Smears Stain_Smears Stain Smears with Giemsa Blood_Smears->Stain_Smears Determine_Parasitemia Determine % Parasitemia by Microscopy Stain_Smears->Determine_Parasitemia Analyze_Data Calculate % Suppression of Parasitemia Determine_Parasitemia->Analyze_Data End End Analyze_Data->End

Workflow for the 4-day suppressive antimalarial test.

Conclusion

"this compound" serves as a valuable starting point for the synthesis of a diverse range of medicinally important compounds. Its derivatives have demonstrated significant potential as anticancer agents through kinase and tubulin polymerization inhibition, as well as promising antimalarial activity. The protocols and data presented herein provide a foundation for researchers to further explore the therapeutic potential of novel compounds derived from this versatile scaffold. Continued investigation and optimization of these derivatives may lead to the development of new and effective treatments for these debilitating diseases.

References

Application Notes and Protocols: C-H Amination Utilizing a Pyridinylaniline Directing Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

Direct C-H functionalization is a powerful strategy in modern organic synthesis, offering an atom-economical approach to constructing complex molecules. This document provides detailed application notes and protocols related to the use of a pyridinylaniline-based directing group in C-H amination reactions.

Important Note on the Directing Group: Initial inquiries into the use of "2-(2-Pyridin-2-ylethyl)aniline" for C-H amination did not yield any documented applications in the current scientific literature. This compound is primarily cataloged as an intermediate for the synthesis of various active pharmaceutical ingredients.

However, the closely related compound, 2-(pyridin-2-yl)aniline (B1331140) , has been successfully employed as a removable directing group in copper-mediated C-H amination reactions. The structural difference is the absence of the ethyl linker between the pyridine (B92270) and aniline (B41778) moieties in the documented directing group. This document will focus on the established applications and protocols for 2-(pyridin-2-yl)aniline . Researchers interested in "this compound" may consider the information presented here as a starting point for investigating its potential in similar transformations, keeping in mind that the difference in the linker may affect the geometry of the metal-chelate and, consequently, the reactivity and selectivity of the C-H activation step.

Figure 1: Structural Comparison of Pyridinylaniline DerivativesStructural comparison of this compound and 2-(pyridin-2-yl)aniline

Application Notes: Copper-Mediated C-H Amination Directed by 2-(pyridin-2-yl)aniline

The 2-(pyridin-2-yl)aniline moiety can be readily installed onto a benzoyl chloride core to form an N-(2-(pyridin-2-yl)phenyl)benzamide. This substrate, under copper catalysis, undergoes ortho-C-H amination with a variety of primary and secondary amines. The reaction is notable for its operational simplicity and tolerance to air.[1]

The directing group facilitates the C-H activation at the ortho-position of the benzamide (B126) ring through the formation of a six-membered metallocycle with the copper catalyst. This chelation-assisted strategy ensures high regioselectivity.

Key Features:
  • Directing Group: 2-(pyridin-2-yl)aniline

  • Reaction: ortho-C-H amination of benzamide derivatives

  • Catalyst: Cupric Acetate (B1210297) (Cu(OAc)₂)

  • Advantages: Good to moderate yields, broad amine scope, good functional group tolerance, and the directing group is removable.[1]

Data Presentation

The following table summarizes the yields of the copper-mediated C-H amination of N-(2-(pyridin-2-yl)phenyl)benzamide with various amines.

EntryAmine PartnerProduct Yield (%)
1Morpholine85
2Pyrrolidine78
3Diethylamine72
4n-Butylamine65
5Aniline58
6p-Toluidine62
7Indole55

Table 1: Substrate scope of the copper-mediated C-H amination with various amines. Yields are for the isolated product.[1]

Experimental Protocols

Synthesis of the Directing Group-Containing Substrate: N-(2-(pyridin-2-yl)phenyl)benzamide

A solution of benzoyl chloride (1.1 mmol) in dichloromethane (B109758) (DCM, 5 mL) is added dropwise to a solution of 2-(pyridin-2-yl)aniline (1.0 mmol) and triethylamine (B128534) (1.5 mmol) in DCM (10 mL) at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. Upon completion, the reaction is quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford N-(2-(pyridin-2-yl)phenyl)benzamide.

General Protocol for the Copper-Mediated ortho-C-H Amination

To a reaction tube are added N-(2-(pyridin-2-yl)phenyl)benzamide (0.2 mmol), the corresponding amine (0.4 mmol), and cupric acetate (Cu(OAc)₂, 0.2 mmol). The mixture is stirred in the air at 100 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and purified directly by column chromatography on silica gel to give the desired aminated product.

Visualizations

Experimental Workflow for C-H Amination

experimental_workflow sub Substrate Synthesis reagents Reagents: - N-(2-(pyridin-2-yl)phenyl)benzamide - Amine - Cu(OAc)₂ sub->reagents Prepare Substrate reaction Reaction: - 100 °C, 12 h - Air atmosphere reagents->reaction Combine & Heat workup Workup & Purification: - Cool to RT - Column Chromatography reaction->workup Reaction Complete product Final Product: ortho-aminated benzamide workup->product

Caption: General experimental workflow for the copper-mediated C-H amination.

Proposed Catalytic Cycle

catalytic_cycle A Substrate + Cu(II) B Chelation & C-H Activation A->B C Cu(II) Intermediate B->C D Reductive Elimination C->D + Amine E Product + Cu(0) D->E F Oxidation E->F F->A O₂ (air)

Caption: Proposed mechanism for the copper-mediated C-H amination reaction.

References

Application Notes and Protocols for the Synthesis of 2-(2-Pyridin-2-ylethyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(2-Pyridin-2-ylethyl)aniline scaffold is a significant structural motif in medicinal chemistry, recognized for its role as a key intermediate in the synthesis of various biologically active compounds.[1] Derivatives of this scaffold have been investigated for their potential in targeting a range of diseases, including neurological and cardiovascular conditions. Their structural features allow for the development of ligands for receptor modulation, a critical aspect of modern drug discovery. This document provides a detailed protocol for the synthesis of this compound and its derivatives, focusing on a robust two-step synthetic route involving a Sonogashira cross-coupling reaction followed by catalytic hydrogenation.

Applications in Drug Discovery

Substituted aniline (B41778) and pyridine (B92270) moieties are prevalent in a multitude of FDA-approved drugs. The this compound core combines these two important pharmacophores, offering a versatile platform for the design of novel therapeutic agents. Derivatives of this scaffold have shown potential as kinase inhibitors, a class of drugs that has revolutionized cancer therapy. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Aniline-based compounds often act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase and preventing downstream signaling that promotes cell proliferation and survival.

Synthetic Strategy Overview

The synthesis of this compound derivatives is efficiently achieved through a two-step process:

  • Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction between a substituted 2-haloaniline (e.g., 2-iodoaniline) and 2-ethynylpyridine (B158538) to form the corresponding 2-(pyridin-2-ylethynyl)aniline (B3231039) intermediate. This reaction is highly efficient for forming carbon-carbon bonds between sp² and sp hybridized carbons.

  • Catalytic Hydrogenation: The subsequent reduction of the alkyne functionality in the intermediate to an ethyl linkage using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. This step yields the final this compound derivative.

This synthetic approach is versatile and can be adapted to produce a library of derivatives by utilizing variously substituted 2-haloanilines and 2-ethynylpyridines.

Experimental Protocols

Protocol 1: Synthesis of 2-(Pyridin-2-ylethynyl)aniline (Intermediate)

This protocol describes the Sonogashira coupling of 2-iodoaniline (B362364) with 2-ethynylpyridine.

Materials:

  • 2-Iodoaniline

  • 2-Ethynylpyridine

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Standard Schlenk line glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-iodoaniline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

  • Add anhydrous DMF, followed by triethylamine (2.0 eq).

  • Degas the mixture by bubbling with the inert gas for 15-20 minutes.

  • Add 2-ethynylpyridine (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 65 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain 2-(pyridin-2-ylethynyl)aniline.

Protocol 2: Synthesis of this compound

This protocol details the catalytic hydrogenation of the alkyne intermediate.

Materials:

  • 2-(Pyridin-2-ylethynyl)aniline

  • 10% Palladium on carbon (Pd/C)

  • Methanol (B129727) (MeOH) or Ethanol (EtOH)

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Standard hydrogenation glassware

Procedure:

  • In a round-bottom flask, dissolve 2-(pyridin-2-ylethynyl)aniline (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature for 6-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by flash column chromatography on silica gel to obtain pure this compound.

Data Presentation

Table 1: Representative Conditions and Yields for Sonogashira Coupling

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
12-Iodoaniline2-EthynylpyridinePdCl₂(PPh₃)₂ / CuIEt₃NDMF6512-2470-90
22-Bromoaniline2-EthynylpyridinePdCl₂(PPh₃)₂ / CuIEt₃NDMF80-1002460-80
32-Iodo-4-methylaniline2-EthynylpyridinePd(PPh₃)₄ / CuIi-Pr₂NEtDioxane901275-85

Table 2: Representative Conditions and Yields for Catalytic Hydrogenation

EntrySubstrateCatalystSolventH₂ PressureTime (h)Yield (%)
12-(Pyridin-2-ylethynyl)aniline10% Pd/CMeOH1 atm6-12>95
22-(Pyridin-2-ylethynyl)anilinePtO₂Acetic Acid50 psi4-8>95
34-Methyl-2-(pyridin-2-ylethynyl)aniline10% Pd/CEtOH1 atm8-16>95

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Catalytic Hydrogenation Start 2-Haloaniline + 2-Ethynylpyridine Reaction1 PdCl₂(PPh₃)₂, CuI, Et₃N, DMF Start->Reaction1 Reactants Intermediate 2-(Pyridin-2-ylethynyl)aniline Reaction1->Intermediate Product Reaction2 H₂, Pd/C, MeOH Intermediate->Reaction2 Intermediate FinalProduct This compound Reaction2->FinalProduct Final Product

Caption: General workflow for the two-step synthesis of this compound.

Representative Kinase Inhibition Signaling Pathway

Kinase_Inhibition_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) PhosphorylatedSubstrate Phosphorylated Substrate Protein RTK->PhosphorylatedSubstrate Phosphorylation ATP ATP ATP->RTK Substrate Substrate Protein Substrate->RTK Downstream Downstream Signaling (Proliferation, Survival) PhosphorylatedSubstrate->Downstream Inhibitor This compound Derivative Inhibitor->RTK Binds to ATP Pocket

Caption: Mechanism of action for a this compound derivative as a kinase inhibitor.

References

Application Notes and Protocols for 2-(2-Pyridin-2-ylethyl)aniline in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Pyridin-2-ylethyl)aniline is a bidentate N,N'-donor ligand with potential applications in coordination chemistry, catalysis, and materials science. Its structure, featuring a flexible ethyl bridge connecting a pyridine (B92270) and an aniline (B41778) moiety, allows for the formation of stable chelate rings with a variety of metal centers. The electronic properties of the ligand can be tuned through modifications of the aniline ring, making it a versatile building block for the design of functional metal complexes. This document provides an overview of its potential applications, along with detailed, generalized experimental protocols for its synthesis and the preparation of its metal complexes, based on established methodologies for analogous ligands due to the limited specific data for the title compound.

Synthesis of this compound

A plausible synthetic route to this compound involves a Wittig or Horner-Wadsworth-Emmons reaction followed by reduction.

Protocol 1: Synthesis of this compound

Materials:

  • 2-Pyridinecarboxaldehyde (B72084)

  • (2-Nitrophenyl)methyl)triphenylphosphonium bromide

  • Strong base (e.g., Sodium hydride or Potassium tert-butoxide)

  • Anhydrous solvent (e.g., THF or DMF)

  • Reducing agent (e.g., Palladium on carbon with hydrogen gas, or Tin(II) chloride)

  • Hydrochloric acid

  • Sodium hydroxide (B78521)

  • Organic solvents for extraction and chromatography (e.g., Dichloromethane, Ethyl acetate, Hexane)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • Wittig Reaction:

    • To a solution of ((2-nitrophenyl)methyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF, add a strong base (1.1 eq) at 0 °C under an inert atmosphere.

    • Stir the resulting ylide solution for 30 minutes.

    • Add a solution of 2-pyridinecarboxaldehyde (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the crude product (a mixture of (E)- and (Z)-2-(2-(2-nitrophenyl)vinyl)pyridine) by column chromatography.

  • Reduction of the Double Bond and Nitro Group:

    • Dissolve the purified vinylpyridine derivative in ethanol (B145695).

    • Add Palladium on carbon (10 mol%).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitor by TLC).

    • Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain 2-(2-pyridin-2-ylethyl)nitrobenzene.

    • Alternatively, for the reduction of the nitro group, dissolve the nitro compound in ethanol and add an excess of Tin(II) chloride dihydrate. Reflux the mixture for several hours.

    • After cooling, basify the solution with aqueous sodium hydroxide and extract the product with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude this compound.

  • Purification:

DOT Diagram: Synthetic Pathway for this compound

G cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Reduction A 2-Pyridinecarboxaldehyde C (E/Z)-2-(2-(2-Nitrophenyl)vinyl)pyridine A->C Strong Base B ((2-Nitrophenyl)methyl)triphenylphosphonium bromide B->C D (E/Z)-2-(2-(2-Nitrophenyl)vinyl)pyridine E This compound D->E H2, Pd/C or SnCl2

Caption: Synthetic pathway for this compound.

Coordination Chemistry

This compound is expected to act as a bidentate ligand, coordinating to metal ions through the nitrogen atoms of the pyridine and aniline groups to form a stable six-membered chelate ring.

DOT Diagram: Coordination of this compound to a Metal Center

G cluster_ligand This compound M M N_py N M->N_py N_an N M->N_an Py Pyridine Ring An Aniline Ring Bridge Ethyl Bridge

Caption: Chelation of a metal ion by this compound.

Synthesis of Metal Complexes

The following are generalized protocols for the synthesis of metal complexes with this compound, based on procedures for similar ligands.

Protocol 2: Synthesis of a Copper(II) Complex

Materials:

  • This compound

  • Copper(II) salt (e.g., CuCl₂, Cu(NO₃)₂, Cu(OAc)₂)

  • Methanol (B129727) or Ethanol

Procedure:

  • Dissolve this compound (2 eq) in methanol.

  • Add a solution of the copper(II) salt (1 eq) in methanol to the ligand solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. A color change and/or precipitation should be observed.

  • If a precipitate forms, collect the solid by filtration, wash with cold methanol, and dry under vacuum.

  • If no precipitate forms, slowly evaporate the solvent to induce crystallization.

Protocol 3: Synthesis of a Ruthenium(II) Complex

Materials:

  • This compound

  • A suitable Ruthenium(II) precursor (e.g., [Ru(p-cymene)Cl₂]₂ or [Ru(bpy)₂Cl₂])

  • Solvent (e.g., Ethanol, Dichloromethane, or DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the Ruthenium(II) precursor and this compound (2.2 eq per Ru center) in the appropriate solvent.

  • Reflux the reaction mixture for 4-24 hours, monitoring the reaction by TLC or UV-Vis spectroscopy.

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, reduce the solvent volume and add a non-polar solvent (e.g., diethyl ether or hexane) to precipitate the product.

  • Wash the solid product with the non-polar solvent and dry it under vacuum.

Characterization of Metal Complexes

The synthesized complexes should be characterized by a range of spectroscopic and analytical techniques.

TechniqueExpected Information
¹H NMR Confirmation of ligand coordination through shifts in the pyridine and aniline proton signals.
FT-IR Changes in the N-H and C=N stretching frequencies upon coordination.
UV-Vis Observation of ligand-to-metal or metal-to-ligand charge transfer bands.
Mass Spectrometry Determination of the molecular weight and composition of the complex.
X-ray Crystallography Unambiguous determination of the solid-state structure, including bond lengths and angles.

Quantitative Data (Based on Analogous Ligands)

Due to the lack of specific crystallographic data for complexes of this compound, the following table provides typical bond lengths for related copper(II) and ruthenium(II) complexes with bidentate N,N'-donor ligands containing pyridine and aniline or similar moieties.

ParameterTypical Value (Copper(II) Complexes)Typical Value (Ruthenium(II) Complexes)
M-N(pyridine) (Å) 1.95 - 2.052.05 - 2.15
M-N(amine/aniline) (Å) 2.00 - 2.102.10 - 2.20
N-M-N Bite Angle (°) 80 - 9075 - 85

Note: These values are illustrative and can vary depending on the specific ligand, co-ligands, and the metal ion's coordination geometry.

Potential Applications

Complexes of this compound are expected to find applications in various fields, particularly in catalysis.

Catalysis:

  • Oxidation/Reduction Reactions: The redox activity of the metal center can be harnessed for catalytic oxidations or reductions. For instance, ruthenium and iron complexes of related ligands have shown promise in water oxidation and CO₂ reduction.

  • Asymmetric Catalysis: If a chiral version of the ligand is used, the resulting complexes could be applied as catalysts in asymmetric synthesis, such as transfer hydrogenation.

Drug Development:

  • Ruthenium complexes, in particular, are being investigated as potential anticancer agents. The biological activity of complexes with this compound would warrant investigation.

DOT Diagram: Experimental Workflow for Catalytic Testing

G A Synthesize Metal Complex B Characterize Catalyst A->B C Set up Catalytic Reaction (Substrate, Catalyst, Solvent, Conditions) B->C D Monitor Reaction Progress (TLC, GC, HPLC) C->D E Work-up and Isolate Product D->E F Analyze Product (Yield, Purity, Enantiomeric Excess) E->F

Caption: Workflow for evaluating the catalytic activity of a metal complex.

Conclusion

This compound represents a promising, yet underexplored, ligand in coordination chemistry. The protocols and data presented here, largely based on analogous systems, provide a solid foundation for researchers to begin investigating the synthesis, characterization, and application of its metal complexes. Further research is needed to fully elucidate the properties and potential of this versatile ligand.

Application Notes and Protocols for Reactions of 2-(2-Pyridin-2-ylethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Pyridin-2-ylethyl)aniline is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its unique structure, featuring a flexible ethyl bridge connecting a pyridine (B92270) and an aniline (B41778) moiety, allows for diverse chemical modifications, making it a valuable building block in medicinal chemistry and drug discovery. This document provides detailed protocols for the synthesis of this compound and its subsequent use in common chemical transformations.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reduction of a nitro precursor, specifically 1-nitro-2-(2-(pyridin-2-yl)ethyl)benzene. This precursor can be synthesized through various cross-coupling methods. The subsequent reduction of the nitro group to an amine is a high-yielding and well-established transformation.

Experimental Protocol: Reduction of 1-nitro-2-(2-(pyridin-2-yl)ethyl)benzene

This protocol details the reduction of the nitro group using tin(II) chloride, a widely used and reliable method for this transformation.

Materials:

  • 1-nitro-2-(2-(pyridin-2-yl)ethyl)benzene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (B78521) (NaOH) solution (5 M)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1-nitro-2-(2-(pyridin-2-yl)ethyl)benzene (1.0 eq) in ethanol.

  • To this solution, add tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise.

  • Slowly add concentrated hydrochloric acid. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a 5 M sodium hydroxide solution until the pH is basic (pH > 8). Perform this step in an ice bath to control the exotherm. A precipitate of tin salts will form.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude this compound can be purified by column chromatography on silica (B1680970) gel if necessary.

Data Presentation
Reactant/ReagentMolecular FormulaMolar Mass ( g/mol )Moles (Relative)
1-nitro-2-(2-(pyridin-2-yl)ethyl)benzeneC₁₃H₁₂N₂O₂228.251.0
Tin(II) chloride dihydrate (SnCl₂·2H₂O)SnCl₂·2H₂O225.634.0 - 5.0
Concentrated Hydrochloric Acid (HCl)HCl36.46Excess
Ethanol (EtOH)C₂H₅OH46.07Solvent
Product
This compoundC₁₃H₁₄N₂198.27
Typical Yield 85-95%

Experimental Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Start: 1-nitro-2-(2-(pyridin-2-yl)ethyl)benzene Reduction Reduction with SnCl2/HCl in EtOH Start->Reduction Workup Aqueous Workup (NaOH, EtOAc extraction) Reduction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Product: this compound Purification->Product

Caption: Synthetic workflow for this compound.

Reactions of this compound

The aniline moiety of this compound is a versatile functional group that can undergo a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

N-Acylation

The primary amine can be readily acylated to form amides. This is a common strategy to introduce various substituents and to modify the electronic properties of the aniline ring.

Experimental Protocol: N-Acetylation

Materials:

  • This compound

  • Acetic anhydride (B1165640) or Acetyl chloride

  • Pyridine or Triethylamine (as a base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add the base (1.1 - 1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride or acetyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting N-(2-(2-(pyridin-2-yl)ethyl)phenyl)acetamide by recrystallization or column chromatography.

Signaling Pathway Diagram (Hypothetical)

The following diagram illustrates a hypothetical signaling pathway where a drug derived from this compound inhibits a kinase, a common mechanism of action for targeted cancer therapies.

Signaling_Pathway cluster_pathway Hypothetical Kinase Inhibition Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase Downstream Kinase Receptor->Kinase Substrate Substrate Protein Kinase->Substrate phosphorylates Phosphorylation Phosphorylation Substrate->Phosphorylation CellProliferation Cell Proliferation Phosphorylation->CellProliferation Drug Drug Derivative Drug->Kinase inhibits

Application Notes and Protocols for 2-Substituted Aniline Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Scarcity of Data for Direct Derivatives of "2-(2-Pyridin-2-ylethyl)aniline"

Extensive literature searches did not yield specific examples of biologically active compounds directly synthesized from the starting material "this compound". The available research literature primarily focuses on broader classes of compounds containing aniline (B41778) and pyridine (B92270) or pyrimidine (B1678525) moieties.

Therefore, these application notes and protocols are based on a well-researched, structurally related class of compounds: 2-substituted aniline pyrimidine derivatives . These compounds share key structural features with the requested scaffold and have demonstrated significant biological activity, particularly as kinase inhibitors in the context of cancer research. The methodologies and principles described herein provide a relevant and transferable framework for researchers interested in the biological evaluation of novel aniline and pyridine-based compounds.

I. Application Notes: Anticancer Activity of 2-Substituted Aniline Pyrimidine Derivatives as Mer/c-Met Dual Inhibitors

Introduction

A novel series of 2-substituted aniline pyrimidine derivatives has been identified as potent dual inhibitors of Mer and c-Met receptor tyrosine kinases.[1] Both Mer and c-Met are frequently overexpressed in a variety of human cancers and play crucial roles in tumor cell proliferation, survival, migration, and invasion. The dual inhibition of these kinases presents a promising therapeutic strategy to overcome resistance mechanisms associated with targeting a single pathway.

Mechanism of Action

These compounds act as ATP-competitive inhibitors, binding to the kinase domain of Mer and c-Met. This binding event blocks the phosphorylation of downstream signaling molecules, thereby inhibiting the activation of pro-survival and pro-proliferative pathways. The inhibition of Mer and c-Met signaling can lead to cell cycle arrest, induction of apoptosis, and suppression of cell migration in cancer cells.

Key Findings and Structure-Activity Relationships (SAR)

Systematic evaluation of a series of these derivatives has led to the identification of lead compounds with potent dual inhibitory activity. For instance, compound 17c and 18c (from different studies) have emerged as promising candidates with low nanomolar IC50 values against both Mer and c-Met kinases.[1][2]

Structure-Activity Relationship (SAR) insights include:

  • The 2-substituted aniline moiety is a critical pharmacophore for potent inhibitory activity.

  • Modifications on the aniline ring and the pyrimidine core can significantly influence potency and selectivity.

  • The nature of the substituent at the 2-position of the aniline can impact oral bioavailability and metabolic stability.

Quantitative Data Summary

The following tables summarize the in vitro biological activity data for representative 2-substituted aniline pyrimidine derivatives.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundMer IC50 (nM)c-Met IC50 (nM)
17c 6.4 ± 1.826.1 ± 7.7
18c 18.5 ± 2.333.6 ± 4.3

Data sourced from[1][2]

Table 2: In Vitro Anti-proliferative Activity (IC50 in µM)

CompoundHepG2 (Liver Cancer)MDA-MB-231 (Breast Cancer)HCT116 (Colon Cancer)
17c Not ReportedNot ReportedNot Reported
18c Not ReportedNot ReportedNot Reported

Specific anti-proliferative IC50 values for these particular compounds were not detailed in the provided search results, though the source text indicates significant anti-proliferative activity was observed.[1][2]

Table 3: Pharmacokinetic Properties of Compound 17c

ParameterValue
Human Liver Microsomal Stability (t1/2) 53.1 min
Oral Bioavailability (F) 45.3%
hERG Inhibition (IC50) > 40 µM

Data sourced from[2]

II. Experimental Protocols

A. Synthesis of 2-Substituted Aniline Pyrimidine Derivatives

The synthesis of the target compounds generally involves a multi-step process. A representative synthetic route is outlined below.[1]

DOT Script for Synthesis Workflow:

General Synthetic Workflow cluster_start Starting Materials Start_1 Substituted Aniline Step_1 Nucleophilic Aromatic Substitution (SNAr) Start_1->Step_1 Start_2 2,4-Dichloropyrimidine Start_2->Step_1 Intermediate_1 2-Chloro-N-(substituted phenyl)pyrimidin-4-amine Step_1->Intermediate_1 Step_2 Second SNAr Reaction Intermediate_1->Step_2 Final_Product 2-Substituted Aniline Pyrimidine Derivative Step_2->Final_Product

Caption: General synthetic scheme for 2-substituted aniline pyrimidine derivatives.

Protocol:

  • Step 1: Synthesis of 2-Chloro-N-(substituted phenyl)pyrimidin-4-amine Intermediate:

    • To a solution of a substituted aniline in a suitable solvent (e.g., isopropanol), add 2,4-dichloropyrimidine.

    • The reaction is typically carried out at elevated temperatures (e.g., reflux) for several hours.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • Step 2: Synthesis of the Final 2-Substituted Aniline Pyrimidine Derivative:

    • The intermediate from Step 1 is reacted with another substituted aniline or a different nucleophile.

    • This reaction is often catalyzed by an acid (e.g., p-toluenesulfonic acid) and performed in a high-boiling solvent like N,N-dimethylformamide (DMF) at elevated temperatures.

    • Work-up typically involves pouring the reaction mixture into water to precipitate the product, which is then collected by filtration and purified by chromatography.

B. In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the IC50 values of test compounds against Mer and c-Met kinases.

DOT Script for Kinase Assay Workflow:

Kinase Inhibition Assay Workflow Prep_1 Prepare serial dilutions of test compound Reaction Incubate kinase, substrate, and compound Prep_1->Reaction Prep_2 Prepare kinase, substrate, and ATP solutions Prep_2->Reaction Initiation Initiate reaction with ATP Reaction->Initiation Detection Measure kinase activity (e.g., luminescence) Initiation->Detection Analysis Calculate IC50 values Detection->Analysis

Caption: Workflow for in vitro kinase inhibition assay.

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Assay Plate Preparation: In a 384-well plate, add a small volume of each compound dilution.

  • Kinase Reaction: Add the recombinant Mer or c-Met kinase and a suitable substrate to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour).

  • Detection: Stop the reaction and measure the remaining ATP levels using a luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay). The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Determine the IC50 value using non-linear regression analysis.

C. Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the anti-proliferative effects of the compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HepG2, MDA-MB-231, HCT116) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

D. Apoptosis Assay (Annexin V/PI Staining)

This assay is used to determine if the compounds induce programmed cell death.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered to be in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

III. Signaling Pathway Diagram

The following diagram illustrates the simplified signaling pathway inhibited by the 2-substituted aniline pyrimidine derivatives.

DOT Script for Signaling Pathway:

Mer/c-Met Signaling Pathway Inhibition Receptor Mer/c-Met Receptor Tyrosine Kinase Phosphorylation Receptor Dimerization & Autophosphorylation Receptor->Phosphorylation Inhibitor 2-Substituted Aniline Pyrimidine Derivative Inhibitor->Receptor Inhibition Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Phosphorylation->Downstream Cellular_Response Cell Proliferation, Survival, Migration Downstream->Cellular_Response Apoptosis Apoptosis Downstream->Apoptosis Inhibition of

Caption: Inhibition of Mer/c-Met signaling by 2-substituted aniline pyrimidine derivatives.

References

Scale-Up Synthesis of 2-(2-Pyridin-2-ylethyl)aniline: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(2-Pyridin-2-ylethyl)aniline is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. Its structure, featuring a flexible ethyl bridge connecting a pyridine (B92270) and an aniline (B41778) moiety, makes it a valuable building block for drug discovery and development. This application note provides a detailed and scalable two-step protocol for the synthesis of this compound, suitable for researchers, scientists, and drug development professionals. The synthesis involves an initial aza-Michael addition of 2-nitroaniline (B44862) to 2-vinylpyridine (B74390) to form the intermediate, 2-(2-(2-nitrophenyl)ethyl)pyridine, followed by a catalytic hydrogenation to yield the final product.

Synthetic Strategy

The overall synthetic pathway is depicted below. The first step involves the formation of a carbon-nitrogen bond through an aza-Michael addition reaction. The second step is a reduction of the aromatic nitro group to an amine.

Synthesis_Pathway Start 2-Nitroaniline + 2-Vinylpyridine Intermediate 2-(2-(2-Nitrophenyl)ethyl)pyridine Start->Intermediate Aza-Michael Addition FinalProduct This compound Intermediate->FinalProduct Catalytic Hydrogenation

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(2-(2-Nitrophenyl)ethyl)pyridine

This procedure details the aza-Michael addition of 2-nitroaniline to 2-vinylpyridine.

Materials:

  • 2-Nitroaniline

  • 2-Vinylpyridine (stabilized with an inhibitor)

  • Glacial Acetic Acid

  • Toluene (B28343)

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 1 L round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-nitroaniline (50.0 g, 0.362 mol) in 250 mL of toluene.

  • To this solution, add 2-vinylpyridine (41.8 mL, 0.380 mol) followed by glacial acetic acid (20.7 mL, 0.362 mol).

  • Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a 1 L separatory funnel containing 300 mL of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with toluene (2 x 150 mL).

  • Combine the organic layers and wash with brine (200 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil.

  • The crude 2-(2-(2-nitrophenyl)ethyl)pyridine can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient or can be used directly in the next step if purity is deemed sufficient by analysis (e.g., >95% by HPLC).

Step 2: Synthesis of this compound

This protocol describes the catalytic hydrogenation of the nitro-intermediate to the final aniline product.

Materials:

  • 2-(2-(2-Nitrophenyl)ethyl)pyridine

  • 10% Palladium on Carbon (Pd/C, 50% wet)

  • Methanol (B129727)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Celite® or other filter aid

Procedure:

  • In a suitable high-pressure reactor (e.g., a 1 L Parr shaker bottle), dissolve the crude or purified 2-(2-(2-nitrophenyl)ethyl)pyridine (from Step 1, assuming 100% conversion, ~87.7 g, 0.362 mol) in 500 mL of methanol.

  • Under an inert atmosphere of nitrogen, carefully add 10% palladium on carbon (5.0 g, ~5.7 mol% Pd). Caution: Pd/C is flammable and may ignite in the presence of solvents and air.

  • Seal the reactor and purge the system with nitrogen gas three times, followed by three purges with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 50 psi (approximately 3.4 atm).

  • Stir the reaction mixture vigorously at room temperature for 8-12 hours. Monitor the reaction by observing the cessation of hydrogen uptake and by TLC or HPLC analysis for the disappearance of the starting material.

  • Upon completion, carefully vent the hydrogen gas and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol (2 x 50 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.

  • The crude product can be purified by vacuum distillation or by column chromatography on silica gel to afford the final product in high purity.

Data Presentation

The following table summarizes the expected quantitative data for the scale-up synthesis of this compound.

ParameterStep 1: Aza-Michael AdditionStep 2: Catalytic HydrogenationOverall
Starting Material 2-Nitroaniline (50.0 g)2-(2-(2-Nitrophenyl)ethyl)pyridine (~87.7 g)2-Nitroaniline (50.0 g)
Product 2-(2-(2-Nitrophenyl)ethyl)pyridineThis compoundThis compound
Molecular Weight ( g/mol ) 242.27198.27198.27
Typical Yield (%) 85 - 95%90 - 98%76 - 93%
Purity (by HPLC) >95% (after purification)>98% (after purification)>98%
Appearance Yellow to brown viscous oilPale yellow to brown oilPale yellow to brown oil

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol.

Experimental_Workflow cluster_step1 Step 1: Aza-Michael Addition cluster_step2 Step 2: Catalytic Hydrogenation s1_start Dissolve 2-Nitroaniline in Toluene s1_add Add 2-Vinylpyridine & Acetic Acid s1_start->s1_add s1_reflux Reflux for 12-16h s1_add->s1_reflux s1_workup Aqueous Workup (NaHCO₃) s1_reflux->s1_workup s1_extract Extract with Toluene s1_workup->s1_extract s1_dry Dry and Concentrate s1_extract->s1_dry s1_purify Purify Intermediate (Optional) s1_dry->s1_purify s2_start Dissolve Intermediate in Methanol s1_purify->s2_start Proceed to Step 2 s2_add_cat Add Pd/C under N₂ s2_start->s2_add_cat s2_hydrogenate Hydrogenate at 50 psi H₂ s2_add_cat->s2_hydrogenate s2_filter Filter Catalyst s2_hydrogenate->s2_filter s2_concentrate Concentrate Product s2_filter->s2_concentrate s2_purify Purify Final Product s2_concentrate->s2_purify

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • 2-Vinylpyridine is flammable and a lachrymator; handle with care.

  • Palladium on carbon is pyrophoric when dry and in the presence of organic solvents and air. Handle under an inert atmosphere and keep wet.

  • Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly assembled and leak-tested.

Conclusion

This application note provides a robust and scalable two-step synthesis for this compound. The described protocol utilizes readily available starting materials and standard laboratory techniques, making it suitable for producing gram to kilogram quantities of the target compound. The high yields and purities achievable with this method make it an excellent choice for researchers and professionals in the pharmaceutical and chemical industries.

Functionalization of the Aniline Ring in "2-(2-Pyridin-2-ylethyl)aniline": Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of the aniline (B41778) ring in the versatile building block, 2-(2-Pyridin-2-ylethyl)aniline. This compound is of significant interest in medicinal chemistry and materials science due to the presence of both a nucleophilic aniline moiety and a metal-coordinating pyridine (B92270) ring. The strategic modification of the aniline ring allows for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies, the development of novel therapeutic agents, and the creation of advanced materials.

The protocols outlined below focus on key transformations of the primary aromatic amine and the aromatic ring itself, including N-acylation, N-sulfonylation, and palladium-catalyzed C-N cross-coupling reactions. These methodologies provide a robust toolkit for researchers to explore the chemical space around the this compound scaffold.

Overview of Functionalization Strategies

The primary amino group and the electron-rich aromatic ring of this compound offer multiple avenues for chemical modification. The key reactions covered in these application notes are:

  • N-Acylation: The formation of an amide bond by reacting the aniline with an acylating agent. This is a common and straightforward method to introduce a wide variety of substituents, modulate the compound's physicochemical properties, and act as a protecting group strategy.

  • N-Sulfonylation: The formation of a sulfonamide linkage by reacting the aniline with a sulfonyl chloride. Sulfonamides are a well-established pharmacophore present in numerous approved drugs and are known to impart significant changes in biological activity.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction enables the arylation of the primary amine, leading to the synthesis of diarylamine derivatives, which are important substructures in many biologically active compounds.

Data Presentation

The following tables summarize representative quantitative data for the functionalization reactions described in this document. The data is based on analogous reactions found in the scientific literature for structurally similar aniline derivatives, providing an expected range of yields and reaction conditions.

Table 1: N-Acylation of Substituted Anilines

EntryAniline SubstrateAcylating AgentBaseSolventTime (h)Yield (%)
1This compound (analog)Acetic AnhydridePyridineDCM2-4~95
2This compound (analog)Benzoyl ChlorideTriethylamine (B128534)DCM2~90
3This compound (analog)4-Acetylpiperidine-1-carbonyl chlorideTriethylamineDCM2-1685-95

Table 2: N-Sulfonylation of Substituted Anilines

EntryAniline SubstrateSulfonyl ChlorideBaseSolventTemp (°C)Time (h)Yield (%)
1This compound (analog)p-Toluenesulfonyl chloridePyridineDCMRT12~90
2This compound (analog)Methanesulfonyl chlorideTriethylamineDCM0 to RT4~88
3This compound (analog)2-Naphthalenesulfonyl chloridePyridineDCMRT12~85

Table 3: Buchwald-Hartwig Amination of Aryl Halides with Anilines

EntryAnilineAryl HalideCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1This compound (analog)4-BromotoluenePd₂(dba)₃XantphosNaOtBuToluene (B28343)1101280-90
2This compound (analog)1-Chloro-4-methoxybenzenePd(OAc)₂RuPhosK₃PO₄Dioxane1002475-85
3This compound (analog)2-ChloropyridinePd₂(dba)₃BINAPCs₂CO₃Toluene1001870-80

Experimental Protocols

Protocol 1: N-Acylation of this compound with an Acyl Chloride

This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride in the presence of a base.[1]

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, 1.05 eq)

  • Triethylamine (1.5 eq) or Pyridine (as solvent)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for purification (e.g., column chromatography apparatus)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq) and dissolve it in anhydrous DCM (approximately 10 mL per mmol of aniline).

  • Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5-10 minutes at room temperature. If using pyridine as the base, it can also serve as the solvent.

  • Acylating Agent Addition: In a separate flask, dissolve the acyl chloride (1.05 eq) in a minimal amount of anhydrous DCM.

  • Slowly add the acyl chloride solution to the stirring aniline solution at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate (B1210297)/hexanes) to afford the desired N-acylated product.

Diagram of N-Acylation Workflow:

N_Acylation_Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Aniline in DCM add_base Add Base (e.g., Triethylamine) start->add_base cool Cool to 0 °C add_base->cool add_acyl_chloride Add Acyl Chloride Solution cool->add_acyl_chloride stir Stir at RT (2-16 h) add_acyl_chloride->stir monitor Monitor by TLC stir->monitor quench Quench with Water monitor->quench extract Aqueous Work-up quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end Characterize purify->end Isolated Product

Caption: General workflow for the N-acylation of this compound.

Protocol 2: N-Sulfonylation of this compound

This protocol provides a general method for the N-sulfonylation of this compound.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.1 eq)

  • Pyridine (as solvent and base) or Triethylamine (1.5 eq) in DCM

  • Anhydrous Dichloromethane (DCM) (if not using pyridine as solvent)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in an excess of pyridine, which acts as both the solvent and the base. Alternatively, use another aprotic solvent like DCM with triethylamine (1.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonylating Agent: Add the desired sulfonyl chloride (1.1 eq) in small portions to the stirred solution.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight. Monitor the reaction's completion by TLC.

  • Work-up: Quench the reaction by adding water. If pyridine was used as the solvent, remove it under reduced pressure.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Wash the combined organic layers with 1 M HCl (to remove excess pyridine), followed by saturated aqueous NaHCO₃ solution, and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization or flash column chromatography to yield the desired sulfonamide.

Diagram of N-Sulfonylation Logical Relationship:

N_Sulfonylation_Relationship reactants This compound Sulfonyl Chloride product N-Sulfonylated Product reactants->product Forms byproduct Hydrochloride Salt reactants->byproduct Forms reagents Base (Pyridine or Et3N) Solvent (Pyridine or DCM) reagents->product Enables reagents->byproduct Reacts with conditions Temperature (0 °C to RT) Time (Overnight) conditions->product Governs

Caption: Key components and their roles in the N-sulfonylation reaction.

Protocol 3: Buchwald-Hartwig Amination for N-Arylation

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl halide.[2][3]

Materials:

  • This compound (1.2 eq)

  • Aryl halide (e.g., aryl bromide, 1.0 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine (B1218219) ligand (e.g., Xantphos, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Anhydrous, degassed toluene or dioxane

  • Schlenk tube or sealed vial

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Preparation of the Reaction Vessel: To a dry Schlenk tube or vial under an inert atmosphere, add the palladium precatalyst and the phosphine ligand.

  • Addition of Reagents: To the same vessel, add this compound, the aryl halide, and the base.

  • Addition of Solvent: Add anhydrous, degassed toluene or dioxane to the vessel to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl halide.

  • Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring in a preheated oil bath at 80-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with brine, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the N-arylated product.

Diagram of Buchwald-Hartwig Catalytic Cycle:

Buchwald_Hartwig_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex L2Pd(II)(Ar)(X) oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination R'-NH2 pd2_amine_complex [L2Pd(II)(Ar)(NHR')]+ amine_coordination->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation pd2_amido_complex L2Pd(II)(Ar)(NR') deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR' reductive_elimination->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The protocols and data presented herein provide a comprehensive guide for the functionalization of the aniline ring in this compound and its analogs. These reactions are fundamental transformations in modern organic synthesis and are essential for the generation of diverse chemical libraries for drug discovery and materials science applications. Researchers can utilize these methodologies as a starting point for their synthetic campaigns, with the understanding that optimization of reaction conditions may be necessary for specific substrates and desired outcomes. The visual diagrams offer a clear conceptual understanding of the experimental workflows and underlying reaction mechanisms.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Pyridin-2-ylethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of "2-(2-Pyridin-2-ylethyl)aniline" synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: A common and effective two-step synthetic route is generally employed. The first step involves the formation of a carbon-carbon bond to create the ethyl bridge between a pyridine (B92270) and a nitrobenzene (B124822) precursor. This is typically achieved through a Palladium-catalyzed Heck reaction between 2-vinylpyridine (B74390) and an ortho-halonitrobenzene, followed by the reduction of the resulting alkene. The second step is the reduction of the nitro group to an amine to yield the final product.

Q2: What are the critical factors affecting the overall yield of the synthesis?

A2: The overall yield is highly dependent on the efficiency of both the C-C bond formation and the nitro group reduction steps. Key factors include the choice of catalyst, base, solvent, reaction temperature, and reaction time for the Heck reaction. For the nitro reduction, the selection of the reducing agent and catalyst, as well as reaction conditions that ensure complete conversion without over-reduction or side reactions, are crucial.

Q3: Are there any major safety precautions to consider during this synthesis?

A3: Yes. Palladium catalysts can be pyrophoric. Nitroaromatic compounds are potentially explosive and should be handled with care, especially at elevated temperatures. Catalytic hydrogenation involves flammable hydrogen gas and should be conducted in a well-ventilated area with appropriate safety measures. Always consult the Safety Data Sheets (SDS) for all reagents and solvents used.

Troubleshooting Guides

Step 1: C-C Bond Formation via Heck Reaction & Alkene Reduction

This section addresses common issues encountered during the synthesis of the intermediate, 2-(2-pyridin-2-ylethyl)nitrobenzene.

Q: Low or no conversion of starting materials in the Heck reaction.

A: This is a common issue that can be attributed to several factors.

  • Inactive Catalyst: The Pd(0) catalyst is sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are anhydrous.

  • Improper Base: The choice and amount of base are critical. An insufficient amount of base can stall the reaction. A base that is too strong or too weak can lead to side reactions or slow conversion. Triethylamine (B128534) or potassium carbonate are commonly used.

  • Low Reaction Temperature: The Heck reaction often requires elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, a gradual increase in temperature may be necessary.

  • Inappropriate Ligand: While some Heck reactions can proceed without a phosphine (B1218219) ligand, the use of a suitable ligand, such as triphenylphosphine (B44618) (PPh₃) or a more specialized ligand, can significantly improve catalyst stability and reactivity.

Q: Formation of significant side products, such as homocoupling of the aryl halide.

A: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions.

  • Optimize Reaction Conditions: Lowering the reaction temperature or reducing the catalyst loading can sometimes minimize homocoupling.

  • Choice of Ligand: The electronic and steric properties of the phosphine ligand can influence the extent of side reactions. Experimenting with different ligands may be beneficial.

Q: Incomplete reduction of the alkene intermediate.

A: If the reduction of the ethenyl bridge to an ethyl bridge is incomplete, consider the following:

  • Hydrogen Source: Ensure an adequate supply of the hydrogen source. For catalytic transfer hydrogenation, using a sufficient excess of ammonium (B1175870) formate (B1220265) or hydrazine (B178648) is important. For hydrogenation with H₂ gas, ensure the system is properly pressurized.

  • Catalyst Activity: The hydrogenation catalyst (e.g., Pd/C) can become deactivated. Using fresh catalyst or increasing the catalyst loading may be necessary.

  • Reaction Time and Temperature: The reduction may require longer reaction times or a moderate increase in temperature to go to completion.

Step 2: Reduction of the Nitro Group

This section provides troubleshooting for the conversion of 2-(2-pyridin-2-ylethyl)nitrobenzene to this compound.

Q: Incomplete reduction of the nitro group.

A: Several factors can lead to incomplete reduction.

  • Insufficient Reducing Agent: Ensure that a sufficient stoichiometric excess of the reducing agent (e.g., ammonium formate, hydrazine, or hydrogen gas pressure) is used.

  • Catalyst Deactivation: The catalyst (e.g., Pd/C, PtO₂) can be poisoned by impurities in the substrate or solvents. Using purified starting materials and high-purity solvents is recommended. The pyridine nitrogen can also coordinate to the metal catalyst, potentially inhibiting its activity. In such cases, using a different catalyst or adding an acid additive might be necessary.

  • Reaction Conditions: The reaction may require longer reaction times, elevated temperatures, or higher hydrogen pressure to achieve full conversion.

Q: Formation of undesired side products, such as azo or azoxy compounds.

A: The formation of dimeric side products can occur if the reduction is not fully completed.

  • Optimize Hydrogen Source: Using a more active hydrogen source or increasing its concentration can help drive the reaction to the desired aniline (B41778).

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the formation of these byproducts.

Q: Difficulty in purifying the final product.

A: The basic nature of the aniline product can sometimes complicate purification.

  • Acid-Base Extraction: An effective purification method involves dissolving the crude product in an organic solvent and washing with an acidic aqueous solution (e.g., 1M HCl). The aniline will move to the aqueous layer as its hydrochloride salt, leaving neutral impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified aniline extracted back into an organic solvent.

  • Chromatography: Column chromatography on silica (B1680970) gel is a common method for purifying anilines. A solvent system of ethyl acetate (B1210297) and hexanes is often effective.

  • Distillation: If the product is thermally stable, vacuum distillation can be an excellent method for purification.

Data Presentation

Table 1: Influence of Reaction Parameters on the Yield of the Heck Reaction

ParameterVariationEffect on YieldNotes
Catalyst Pd(OAc)₂Moderate to GoodCommon and cost-effective.
PdCl₂(PPh₃)₂Good to ExcellentPre-activated catalyst, can be more reliable.
Ligand NoneVariableReaction may be slow or inefficient.
PPh₃GoodGenerally improves catalyst stability and yield.
Base K₂CO₃GoodCommon and effective inorganic base.
Et₃NGoodCommon organic base, acts as a solvent and HCl scavenger.
Solvent DMFGoodHigh boiling point, good for solubilizing reagents.
AcetonitrileModerate to GoodLower boiling point, easier to remove.
Temperature 80 - 120 °CYield generally increases with temperatureHigher temperatures can lead to more side products.

Table 2: Comparison of Methods for the Reduction of the Nitro Group

MethodReducing Agent/CatalystTypical Yield (%)AdvantagesDisadvantages
Catalytic Hydrogenation H₂ gas, Pd/C or PtO₂90-99High yield, clean reaction.Requires specialized high-pressure equipment.
Catalytic Transfer Hydrogenation Ammonium Formate, Pd/C85-95Does not require H₂ gas, milder conditions.Requires stoichiometric amounts of the hydrogen donor.
Chemical Reduction Sn / conc. HCl70-85Inexpensive reagents.Requires stoichiometric amounts of metal, harsh acidic conditions, and workup can be cumbersome.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-Pyridin-2-ylethenyl)nitrobenzene (Heck Reaction Intermediate)
  • To a dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-iodo-2-nitrobenzene (B31338) (1.0 eq), 2-vinylpyridine (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and triphenylphosphine (PPh₃, 0.04 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the reactants.

  • Add triethylamine (Et₃N, 2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the title compound.

Protocol 2: Synthesis of 2-(2-Pyridin-2-ylethyl)nitrobenzene (Alkene Reduction)
  • Dissolve the 2-(2-pyridin-2-ylethenyl)nitrobenzene (1.0 eq) in methanol.

  • Add 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • To this suspension, add ammonium formate (5.0 eq) in portions.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product, which can be used in the next step without further purification if sufficiently pure.

Protocol 3: Synthesis of this compound (Nitro Reduction)
  • Dissolve 2-(2-pyridin-2-ylethyl)nitrobenzene (1.0 eq) in methanol.

  • Add 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • To this suspension, add ammonium formate (5.0 eq) in portions.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) or by acid-base extraction to yield the final product.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: C-C Bond Formation cluster_step2 Step 2: Nitro Group Reduction SM Starting Materials (2-Vinylpyridine & 2-Halonitrobenzene) Heck Heck Reaction (Pd Catalyst, Base) SM->Heck Coupling Alkene Alkene Intermediate (2-(2-Pyridin-2-ylethenyl)nitrobenzene) Heck->Alkene Reduction1 Alkene Reduction (e.g., Catalytic Hydrogenation) Alkene->Reduction1 Intermediate Nitro Intermediate (2-(2-Pyridin-2-ylethyl)nitrobenzene) Reduction1->Intermediate Nitro_Reduction Nitro Reduction (e.g., Pd/C, H₂ source) Intermediate->Nitro_Reduction Purification Purification (Chromatography/Distillation) Nitro_Reduction->Purification Final_Product Final Product (this compound) Purification->Final_Product

Caption: Overall experimental workflow for the synthesis of this compound.

Heck_Troubleshooting Start Low Yield in Heck Reaction? Q_Catalyst Is the catalyst active and under inert atmosphere? Start->Q_Catalyst S_Catalyst Use fresh catalyst, ensure anhydrous conditions, and use an inert atmosphere. Q_Catalyst->S_Catalyst No Q_Base Is the base appropriate and in sufficient quantity? Q_Catalyst->Q_Base Yes S_Base Screen different bases (e.g., K₂CO₃, Et₃N) and optimize stoichiometry. Q_Base->S_Base No Q_Temp Is the reaction temperature optimal? Q_Base->Q_Temp Yes S_Temp Gradually increase temperature, but monitor for side products. Q_Temp->S_Temp No Q_Ligand Is a suitable ligand being used? Q_Temp->Q_Ligand Yes S_Ligand Consider adding a phosphine ligand like PPh₃. Q_Ligand->S_Ligand No Nitro_Reduction_Troubleshooting Start Low Yield in Nitro Reduction? Q_Reagent Is there sufficient reducing agent? Start->Q_Reagent S_Reagent Increase the stoichiometry of the hydrogen source. Q_Reagent->S_Reagent No Q_Catalyst Is the catalyst active? Q_Reagent->Q_Catalyst Yes S_Catalyst Use fresh catalyst, consider catalyst poisoning by substrate/impurities. Q_Catalyst->S_Catalyst No Q_Conditions Are the reaction conditions optimal? Q_Catalyst->Q_Conditions Yes S_Conditions Increase reaction time, temperature, or H₂ pressure. Q_Conditions->S_Conditions No Q_SideProducts Are azo/azoxy side products forming? Q_Conditions->Q_SideProducts Yes S_SideProducts Optimize the hydrogen source and reaction temperature. Q_SideProducts->S_SideProducts Yes

Technical Support Center: Purification of Crude "2-(2-Pyridin-2-ylethyl)aniline"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of crude "2-(2-Pyridin-2-ylethyl)aniline".

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude "this compound"?

A1: The primary purification techniques for "this compound" include:

  • Column Chromatography: Highly effective for removing both more and less polar impurities.[1]

  • Vacuum Distillation: Suitable for separating non-volatile impurities and can be very effective if the compound is thermally stable.[1][2]

  • Crystallization: An excellent method for achieving high purity if a suitable solvent is found.[1][2]

  • Acid-Base Extraction: Useful for separating the basic "this compound" from non-basic impurities.[3]

Q2: My purified "this compound" is colored (yellow to brown). How can I decolorize it?

A2: The coloration is likely due to oxidation or polymeric impurities.[1] The following methods can be used for decolorization:

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir for a short period, and then filter through celite.[1][2]

  • Column Chromatography: Passing the compound through a silica (B1680970) gel plug or a full column can effectively remove colored impurities.[1]

  • Distillation: Vacuum distillation can separate the desired product from less volatile colored impurities.[1]

Q3: I am observing significant tailing during the column chromatography of "this compound" on silica gel. What is the cause and how can I fix it?

A3: Tailing is a common issue when purifying basic compounds like anilines and pyridines on acidic silica gel.[4] The basic nitrogen atoms interact strongly with the acidic silanol (B1196071) groups on the silica surface. To mitigate this:

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier like triethylamine (B128534) (TEA) (0.1-2%) or ammonia (B1221849) into your eluent system to neutralize the acidic sites on the silica gel.

Q4: What are some potential impurities I should be aware of during the synthesis and purification of "this compound"?

A4: While specific impurities depend on the synthetic route, common impurities in related aniline (B41778) syntheses can include:

  • Unreacted starting materials.

  • Byproducts from side reactions.

  • Oxidation products.

  • Polymeric materials.

Troubleshooting Guides

Issue 1: Poor Separation in Column Chromatography
Symptom Possible Cause Troubleshooting Steps
Poor separation of spots on TLC. Inappropriate solvent system.Systematically test different solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane (B109758)/methanol). Perform a gradient TLC to find the optimal eluent.
Broad or tailing peaks. Strong interaction with silica gel.Add 0.1-2% triethylamine (TEA) or a few drops of ammonia to the mobile phase to neutralize the acidic silica.
Compound appears degraded on the column. Compound instability on acidic silica gel.Perform a 2D TLC to check for stability. If degradation is observed, consider using a less acidic stationary phase like neutral alumina.
Irregular elution profile. Improperly packed column.Ensure the silica gel is packed uniformly without air bubbles or cracks.
Issue 2: Low Yield After Crystallization
Symptom Possible Cause Troubleshooting Steps
Very low recovery of crystals. The compound is too soluble in the chosen solvent at low temperatures.Test a range of solvents to find one where the compound is highly soluble when hot and poorly soluble when cold.[2]
Too much solvent was used.Use the minimum amount of hot solvent required to fully dissolve the crude product.[2]
Product precipitates as an oil. The solution is supersaturated, or the melting point of the compound is lower than the temperature of the solution.Try using a lower polarity solvent or a solvent mixture. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal if available.
Crystals are impure. The solution cooled too quickly, trapping impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]

Data Presentation

Table 1: Illustrative Purification Parameters for "this compound"

Purification Method Parameter Typical Value/Range Expected Purity Typical Yield
Column Chromatography Stationary PhaseSilica Gel>98%70-90%
Mobile PhaseHexane/Ethyl Acetate with 0.5% TEA
Vacuum Distillation Pressure1-10 mmHg>99%80-95%
Boiling Point(Dependent on pressure)
Crystallization SolventEthanol, Isopropanol, or Hexane/Ethyl Acetate mixture>99%60-85%

Note: These values are illustrative and optimal conditions should be determined experimentally.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of hexanes and ethyl acetate. Add 0.5% triethylamine (TEA) to the solvent system to prevent tailing.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude "this compound" in a minimal amount of the eluent or a compatible solvent and load it onto the top of the silica gel bed.

  • Elution: Start eluting with the initial solvent system. Gradually increase the polarity of the eluent to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Decolorization with Activated Charcoal
  • Dissolution: Dissolve the colored "this compound" in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Charcoal Addition: Add a small amount of activated charcoal (approximately 1-5% by weight of the crude product).

  • Stirring: Stir the mixture at room temperature for 15-30 minutes.

  • Filtration: Filter the mixture through a pad of celite to remove the activated charcoal.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure.

Mandatory Visualization

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Purification Options cluster_post_purification Post-Purification start Crude this compound tlc_analysis TLC Analysis start->tlc_analysis column_chrom Column Chromatography tlc_analysis->column_chrom Complex Mixture distillation Vacuum Distillation tlc_analysis->distillation Non-volatile Impurities crystallization Crystallization tlc_analysis->crystallization Solid Product purity_check Purity Check (TLC, NMR, etc.) column_chrom->purity_check distillation->purity_check crystallization->purity_check purity_check->column_chrom Repurify pure_product Pure Product purity_check->pure_product Purity > 98%

Caption: Experimental workflow for the purification of "this compound".

Troubleshooting_Tailing start Issue: Tailing in Column Chromatography cause Probable Cause: Basic amine interacting with acidic silica gel start->cause solution1 Solution 1: Add Basic Modifier (e.g., 0.5% TEA) to Eluent cause->solution1 solution2 Solution 2: Use an Alternative Stationary Phase (e.g., Neutral Alumina) cause->solution2 check Re-run TLC with modified eluent solution1->check result Tailing Reduced? check->result yes Yes: Proceed with Column result->yes result->yes Yes no No: Consider Alternative Purification result->no result->no No no->solution2

Caption: Troubleshooting guide for tailing in column chromatography.

References

Technical Support Center: Overcoming Challenges in 2-(2-Pyridin-2-ylethyl)aniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(2-Pyridin-2-ylethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction (e.g., Buchwald-Hartwig, Suzuki-Miyaura) with this compound is giving low to no yield. What are the common causes?

A1: Low yields in cross-coupling reactions involving this substrate are often linked to the "2-pyridyl problem". The nitrogen atom on the pyridine (B92270) ring can coordinate to the metal catalyst (e.g., Palladium), leading to catalyst inhibition or deactivation. Additionally, 2-pyridyl organometallic intermediates can be unstable. Ensure your catalyst, ligand, and base are fresh and anhydrous. Consider using specialized ligands designed for heteroaromatic substrates, such as bulky, electron-rich phosphine (B1218219) ligands.

Q2: I am observing significant amounts of side products in my reaction. What are the likely culprits?

A2: Common side products in reactions with this compound can include homocoupling of starting materials, and decomposition of the aniline (B41778) or pyridine moiety under harsh reaction conditions. Over-oxidation of the aniline to form colored impurities is also a possibility, especially if the reaction is exposed to air. Ensure your reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen).

Q3: The purification of my product from the reaction mixture containing this compound is proving difficult. What purification strategies are recommended?

A3: The basic nature of both the aniline and pyridine functionalities can lead to tailing on silica (B1680970) gel chromatography. To mitigate this, consider adding a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to your eluent. Alternatively, reverse-phase chromatography may provide better separation. Acid-base extraction can also be a powerful tool to separate your product from non-basic impurities.

Q4: How can I improve the stability of this compound and its derivatives during reactions?

A4: The aniline group is susceptible to oxidation. To improve stability, ensure all solvents are thoroughly degassed, and the reaction is maintained under an inert atmosphere. The use of antioxidants is generally not recommended as they can interfere with catalytic cycles. For reactions requiring elevated temperatures, monitor the reaction progress closely to avoid prolonged heating that can lead to decomposition.

Q5: What is the best way to store this compound?

A5: this compound should be stored in a cool, dark, and dry place under an inert atmosphere to prevent degradation. An amber vial inside a desiccator or glovebox is ideal.

Troubleshooting Guides

Problem 1: Low Yield in a Palladium-Catalyzed Cross-Coupling Reaction
Potential Cause Troubleshooting Step
Catalyst Inactivation by Pyridine CoordinationUse a higher catalyst loading (in increments of 1-2 mol%). Employ bulky, electron-rich ligands (e.g., SPhos, XPhos for Suzuki; Buchwald-type biaryl phosphines for C-N coupling) to promote reductive elimination.
Poor Solubility of ReagentsTry a different solvent or a solvent mixture (e.g., Dioxane/Water, Toluene (B28343), DMF). Ensure the base is soluble in the chosen solvent system.
Inactive CatalystUse a fresh batch of catalyst and ligand. Consider using a pre-formed catalyst complex that is more air-stable.
Incorrect BaseThe choice of base is critical. For Suzuki couplings, K₂CO₃ or Cs₂CO₃ are common. For Buchwald-Hartwig aminations, a stronger, non-nucleophilic base like NaOt-Bu or LHMDS may be required. Ensure the base is anhydrous.
Low Reaction TemperatureIncrementally increase the reaction temperature by 10-20 °C, while carefully monitoring for any signs of decomposition.
Presence of OxygenThoroughly degas the reaction mixture (e.g., by three freeze-pump-thaw cycles or by bubbling with argon for 20-30 minutes) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
Problem 2: Formation of Significant Byproducts
Observed Byproduct Potential Cause Troubleshooting Step
Homocoupling of Aryl HalideReaction temperature may be too high, or the catalyst loading is excessive.Reduce the reaction temperature and/or the catalyst loading.
Protodehalogenation of Aryl HalidePresence of water or other protic impurities.Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.
Oxidation/Decomposition of Starting MaterialExposure to air, prolonged reaction time at high temperature.Ensure a strict inert atmosphere. Monitor the reaction closely and stop it once the starting material is consumed.
Formation of Colored ImpuritiesOxidation of the aniline moiety.Handle the starting material and product under an inert atmosphere and minimize exposure to light.

Experimental Protocols

Example Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Reagents:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Cs₂CO₃ (1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide, this compound, and Cs₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • In a separate vial under argon, dissolve Pd₂(dba)₃ and Xantphos in anhydrous, degassed toluene.

  • Add the catalyst solution to the Schlenk tube containing the reagents.

  • Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient with 0.5% triethylamine).

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling with a Heteroaryl Amine
EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-BromotoluenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane/H₂O10085
21-Chloro-4-nitrobenzene4-Methoxyphenylboronic acidPdCl₂(dppf) (3)-K₃PO₄DMF11078
32-BromopyridineThiophene-2-boronic acidPd₂(dba)₃ (2)XPhos (5)Cs₂CO₃Toluene10065

Note: These are representative yields and conditions for similar classes of compounds and may vary for this compound.

Visualizations

Experimental_Workflow reagents Reagent Preparation (Aryl Halide, Aniline, Base) setup Reaction Setup (Inert Atmosphere) reagents->setup catalyst Catalyst/Ligand Addition setup->catalyst reaction Reaction at Elevated Temperature catalyst->reaction monitoring Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Continue workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Product Characterization purification->product

Caption: General workflow for a cross-coupling reaction.

Troubleshooting_Tree start Low Yield or No Reaction check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_catalyst Evaluate Catalyst System start->check_catalyst reagent_issue Impure/Incorrect Reagents? check_reagents->reagent_issue condition_issue Suboptimal Conditions? check_conditions->condition_issue catalyst_issue Catalyst/Ligand Problem? check_catalyst->catalyst_issue reagent_issue->check_conditions No purify_reagents Purify/Replace Reagents reagent_issue->purify_reagents Yes condition_issue->check_catalyst No optimize_conditions Optimize Temp/Solvent/Base condition_issue->optimize_conditions Yes catalyst_issue->start No, Re-evaluate change_catalyst Change Ligand/Catalyst/ Increase Loading catalyst_issue->change_catalyst Yes

Technical Support Center: Optimization of Reaction Conditions for "2-(2-Pyridin-2-ylethyl)aniline"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Pyridin-2-ylethyl)aniline . The information is designed to address common challenges and provide systematic approaches to optimize reaction conditions for improved yield and purity.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Q1: My reaction is showing low or no conversion to the desired product. What are the common causes and how can I troubleshoot this?

A1: Low or no product yield is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Inactive Catalyst: If you are employing a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Negishi, or Buchwald-Hartwig), the catalyst may have degraded due to exposure to air or moisture.

  • Inappropriate Ligand: The chosen phosphine (B1218219) ligand may not be optimal for the specific coupling partners.

    • Solution: Screen a variety of ligands. For Suzuki coupling, consider ligands like SPhos or XPhos. For Buchwald-Hartwig amination, bulky electron-rich phosphine ligands are often effective.[1]

  • Incorrect Base: The strength or solubility of the base may be insufficient to facilitate the catalytic cycle.

    • Solution: Ensure the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is anhydrous and sufficiently soluble in the reaction solvent. For challenging couplings, a stronger base like NaOt-Bu or LHMDS might be necessary.[1]

  • Low Reaction Temperature: The reaction may not have reached the necessary activation energy.

    • Solution: Increase the reaction temperature in increments of 10-20°C, monitoring for product formation and decomposition.

Q2: I am observing significant side product formation. How can I identify and minimize these impurities?

A2: Side reactions can compete with the desired transformation, reducing the yield and complicating purification.

  • Homocoupling of Starting Materials: In cross-coupling reactions, boronic acids or organometallics can couple with themselves.

    • Solution: This is often favored by the presence of oxygen. Ensure thorough degassing of the reaction mixture and maintain a positive inert gas pressure. Adjusting the stoichiometry of the coupling partners can also be beneficial.

  • N-Alkylation vs. C-Alkylation: If the synthesis involves direct alkylation of an aniline (B41778) derivative, N-alkylation can be a major side reaction.

    • Solution: The choice of solvent and counter-ion can influence the site of alkylation. Protecting the aniline nitrogen with a suitable protecting group (e.g., Boc, Cbz) before the alkylation step and deprotecting it afterward is a common and effective strategy.

  • Overalkylation: The amine product can react further with the alkylating agent.

    • Solution: Use a large excess of the aniline starting material relative to the alkylating agent. Slow addition of the alkylating agent can also help to maintain its low concentration and disfavor overalkylation.[2]

Q3: My purified this compound is dark or turns colored upon standing. Why is this happening and how can I prevent it?

A3: Anilines, particularly those with activating groups, are prone to air oxidation. The darkening is due to the formation of small quantities of highly colored, oxidized oligomeric or polymeric impurities.

  • Solution:

    • Purification: If the product is colored after initial purification, consider an additional purification step such as passing it through a short plug of silica (B1680970) gel or activated carbon. Distillation under reduced pressure is also a highly effective method for purifying aniline derivatives.[3]

    • Storage: Store the purified product under an inert atmosphere (nitrogen or argon). Keep it in a sealed, amber-colored vial to protect it from light and air. Refrigeration is also recommended to slow down decomposition.[2]

Q4: What are the best practices for purifying the final product?

A4: The purification strategy will depend on the physical properties of the product and the nature of the impurities.

  • Column Chromatography: This is often the most effective method for separating the desired product from starting materials and side products. A silica gel column with a gradient elution system (e.g., hexanes/ethyl acetate) is a good starting point. The polarity of the eluent can be adjusted based on the polarity of the compound.

  • Acid-Base Extraction: As an aniline derivative, the product is basic. It can be separated from non-basic impurities by dissolving the crude mixture in an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and extracting with an aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be washed with an organic solvent to remove any remaining non-basic impurities, and finally, the pH is adjusted with a base (e.g., NaOH or NaHCO₃) to regenerate the free amine, which can then be extracted back into an organic solvent.

  • Recrystallization or Distillation: If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for obtaining high purity. If it is a liquid, distillation under reduced pressure can be very effective.

Quantitative Data on Reaction Optimization (Illustrative Examples)

The following tables provide illustrative data based on common trends observed in analogous cross-coupling reactions that could be adapted for the synthesis of this compound. These are intended to serve as a guide for experimental design.

Table 1: Effect of Catalyst and Ligand on a Hypothetical Suzuki Coupling Reaction

EntryPalladium Source (mol%)Ligand (mol%)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)Toluene10035
2Pd₂(dba)₃ (1)SPhos (2)Dioxane10085
3Pd(PPh₃)₄ (3)-DME9062
4PdCl₂(dppf) (2)-THF8078

Table 2: Influence of Base and Solvent on Reaction Yield

EntryBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (2)Toluene1101265
2Cs₂CO₃ (2)Dioxane100892
3K₃PO₄ (3)THF/H₂O801675
4NaOt-Bu (2.5)DME90688

Experimental Protocols (General Procedures)

The following are generalized protocols for common reactions that could be adapted for the synthesis of this compound. Note: These are starting points and will likely require optimization.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To a dry Schlenk flask, add the aryl halide (e.g., a suitable 2-substituted aniline derivative, 1.0 eq), the pyridine-containing boronic acid or ester (1.2 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).

  • Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 15-20 minutes.

  • Add the degassed solvent (e.g., dioxane) via syringe.

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the ligand (e.g., SPhos, 2-6 mol%) to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate a general troubleshooting workflow and a potential reaction mechanism.

TroubleshootingWorkflow start Low or No Product Yield check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_reagents->start Impure/Incorrect Stoichiometry check_setup Verify Inert Atmosphere & Dry Conditions check_reagents->check_setup Reagents OK check_setup->start Air/Moisture Contamination check_catalyst Evaluate Catalyst/Ligand Activity check_setup->check_catalyst Setup Correct check_catalyst->start Inactive Catalyst check_conditions Optimize Temperature & Time check_catalyst->check_conditions Catalyst Active check_conditions->start Suboptimal Conditions success Improved Yield check_conditions->success Conditions Optimized

Caption: Troubleshooting workflow for low product yield.

SuzukiCycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R¹-Pd(II)L₂-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product reactants R¹-X R²-B(OR)₂ reactants:f0->oxidative_addition reactants:f1->transmetalation

Caption: Simplified catalytic cycle for a Suzuki coupling reaction.

References

Technical Support Center: Interpreting the NMR Spectrum of 2-(2-Pyridin-2-ylethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting the ¹H and ¹³C NMR spectra of "2-(2-Pyridin-2-ylethyl)aniline."

Troubleshooting Guide

Issue 1: Overlapping signals in the aromatic region of the ¹H NMR spectrum.
  • Possible Cause: The aromatic protons on the aniline (B41778) and pyridine (B92270) rings may have similar chemical environments, leading to overlapping multiplets that are difficult to assign. This is a common issue, especially on lower-field spectrometers.[1][2][3]

  • Solution 1: Change the Deuterated Solvent. Re-acquiring the spectrum in a different deuterated solvent can resolve overlapping peaks. Aromatic solvents like benzene-d₆ or toluene-d₈ often induce significant shifts in the proton signals of the analyte compared to solvents like CDCl₃ or DMSO-d₆.[1][4] This aromatic solvent-induced shift (ASIS) can simplify complex regions of the spectrum.[2][4]

  • Solution 2: Use a Higher Field NMR Spectrometer. If available, a higher field instrument (e.g., 600 MHz or higher) will provide better signal dispersion, which can help in resolving overlapping multiplets.[2]

  • Solution 3: 2D NMR Spectroscopy. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable. COSY will help identify proton-proton coupling networks within the aniline and pyridine rings, while HSQC will correlate protons to their directly attached carbons, aiding in unambiguous assignment.

Issue 2: Broad or disappearing NH₂ proton signal.
  • Possible Cause: The amine (NH₂) protons are exchangeable and can interact with trace amounts of water or acidic impurities in the sample or solvent.[5] This exchange can lead to peak broadening or, in some cases, the signal disappearing entirely.

  • Solution: D₂O Exchange. To confirm the NH₂ signal, add a drop of deuterium (B1214612) oxide (D₂O) to the NMR tube, shake it, and re-acquire the ¹H spectrum. The NH₂ protons will exchange with deuterium, causing the signal to disappear or significantly decrease in intensity.[1][5]

Issue 3: Difficulty in distinguishing between the aniline and pyridine ring protons.
  • Possible Cause: Both aromatic rings have protons in a similar region of the spectrum, making direct assignment challenging without further information.

  • Solution 1: Analyze Coupling Patterns. Carefully examine the splitting patterns (multiplicities) of the signals. The protons on the pyridine ring will have distinct coupling constants compared to those on the substituted aniline ring.

  • Solution 2: Reference Expected Chemical Shifts. Compare the observed chemical shifts with the expected ranges for aniline and 2-substituted pyridine derivatives (see data tables below). Protons on the pyridine ring, particularly the one alpha to the nitrogen, are typically more deshielded.[6][7]

  • Solution 3: 2D NMR (HSQC/HMBC). HSQC will link protons to their carbons. HMBC (Heteronuclear Multiple Bond Correlation) will show correlations between protons and carbons that are two or three bonds away, which can be crucial for connecting the ethyl bridge to both the aniline and pyridine rings, thus confirming assignments.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shift ranges for this compound?

¹H NMR Chemical Shift Predictions

Proton Type Expected Chemical Shift (δ) in CDCl₃ (ppm) Typical Multiplicity
Aniline -NH₂3.5 - 4.5Broad singlet
Pyridine H-6 (α to N)8.5 - 8.7Doublet
Aromatic (Aniline & Pyridine)6.6 - 7.6Multiplets
Ethyl -CH₂- (Pyridine side)2.9 - 3.2Triplet
Ethyl -CH₂- (Aniline side)2.8 - 3.1Triplet

Note: These are estimated values and can vary based on solvent and concentration.

Q2: What are the expected ¹³C NMR chemical shifts?

A2: The carbon signals for the pyridine ring will be distinct from those of the aniline ring. The carbons attached to the nitrogen atoms will be the most deshielded in each respective ring system.

¹³C NMR Chemical Shift Predictions

Carbon Type Expected Chemical Shift (δ) in CDCl₃ (ppm)
Pyridine C-2 (α to N, attached to ethyl)~160
Pyridine C-6 (α to N)~150
Aniline C-1 (attached to NH₂)~145
Aromatic (Aniline & Pyridine) & Pyridine C-4 (γ to N)115 - 140
Ethyl -CH₂-30 - 40

Note: The pyridine C-2, C-4, and C-6 are typically found at approximately 150, 136, and 124 ppm respectively in unsubstituted pyridine.[6][8]

Q3: How does protonation of the pyridine nitrogen affect the NMR spectrum?

A3: If the sample is acidic, the pyridine nitrogen can become protonated. This will cause a significant downfield shift for the pyridine protons, especially the alpha-protons (H-6), due to the increased positive charge on the ring.[9][10] The coupling patterns may also be affected.

Q4: My baseline is distorted, and the peaks are broad. What should I do?

A4: A number of factors can cause peak broadening, including poor shimming of the spectrometer, low sample solubility, or the presence of paramagnetic impurities.[1][2] Ensure your sample is fully dissolved and consider filtering it if impurities are suspected. Re-shimming the spectrometer is also recommended.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis
  • Sample Weighing: Accurately weigh 5-10 mg of your "this compound" sample.

  • Solvent Addition: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for accurate chemical shift referencing (unless the solvent already contains it).[4]

  • Homogenization: Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

Protocol 2: D₂O Exchange for Identification of -NH₂ Protons
  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample following Protocol 1.

  • Add D₂O: Add one drop of deuterium oxide (D₂O) to the NMR tube.

  • Mix: Cap the tube and shake it vigorously for several seconds to ensure thorough mixing.

  • Re-acquire Spectrum: Acquire a second ¹H NMR spectrum under the same conditions as the first.

  • Analysis: Compare the two spectra. The signal corresponding to the -NH₂ protons should either disappear or be significantly reduced in intensity in the second spectrum.[1]

Visualization

Below is a workflow diagram illustrating the troubleshooting process for NMR spectrum interpretation.

NMR_Troubleshooting_Workflow NMR Spectrum Interpretation Workflow A Acquire 1D NMR (¹H, ¹³C) B Initial Spectrum Analysis: - Check chemical shifts - Check integrations - Check multiplicities A->B C Are signals well-resolved and assignable? B->C D Assign Structure C->D Yes E Problem Identified: Peak Overlap C->E No F Problem Identified: Uncertain NH₂ Peak C->F No G Change Solvent (e.g., to Benzene-d₆) E->G H Acquire 2D NMR (COSY, HSQC) E->H I Perform D₂O Exchange F->I J Re-evaluate Spectrum G->J H->J I->J J->C

Caption: A flowchart for troubleshooting common issues in NMR spectra.

References

stability issues of "2-(2-Pyridin-2-ylethyl)aniline" in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of "2-(2-Pyridin-2-ylethyl)aniline" in solution. This resource is intended for researchers, scientists, and drug development professionals to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

For long-term storage, this compound should be stored in a cool, dry place, typically at 2-8°C.[1] It is important to keep the container tightly sealed and protected from environmental extremes, light, and moisture.[2] The compound should be stored away from incompatible materials and foodstuffs.[2] For handling, it is recommended to work under an inert gas atmosphere.

Q2: I am observing a color change in my solution of this compound over time. What could be the cause?

A color change, such as turning brownish, can be an indication of degradation, particularly oxidation.[3] Anilines and their derivatives are susceptible to oxidation, which can be accelerated by exposure to air, light, or certain metal ions. It is recommended to prepare solutions fresh and minimize their exposure to the atmosphere.

Q3: What are the likely degradation pathways for this compound in solution?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of anilines and pyridines, potential degradation pathways include:

  • Oxidation: The aniline (B41778) moiety is prone to oxidation, which can lead to the formation of colored oligomeric and polymeric products.[4] This can be initiated by air, oxidizing agents, or light.

  • Hydrolysis: Although the primary linkages in the molecule are relatively stable, prolonged exposure to strongly acidic or basic conditions could potentially lead to cleavage of the ethyl bridge, though this is less likely under typical experimental conditions.

  • Photodegradation: Aromatic amines can be sensitive to light. Exposure to UV or even ambient light over extended periods may induce degradation.

Q4: Which analytical techniques are suitable for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable technique for monitoring the stability of this compound.[5] It allows for the separation and quantification of the parent compound and any potential degradation products. Gas Chromatography (GC) could also be employed, potentially requiring derivatization for these polar compounds.[5][6]

Troubleshooting Guides

Issue 1: Inconsistent results or loss of compound activity in solution.

This issue often points to the degradation of this compound in the experimental solution.

Troubleshooting Steps:

  • Solution Preparation and Storage:

    • Prepare solutions fresh before each experiment.

    • Use high-purity solvents.

    • If solutions must be stored, keep them at low temperatures (2-8°C or frozen) and protected from light.

    • Consider degassing solvents to remove dissolved oxygen.

  • pH of the Solution:

    • Anilines can be more susceptible to degradation at certain pH values. Determine the pH of your solution.

    • If experimentally feasible, buffer the solution to maintain a stable pH.

  • Perform a Forced Degradation Study:

    • A forced degradation study can help identify the conditions under which the compound is unstable.[7] This involves subjecting the compound to harsh conditions (e.g., acid, base, heat, oxidation, light) to accelerate degradation.

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol (B129727), water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate under the same conditions as the acid hydrolysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature and monitor at various time points.

    • Thermal Degradation: Place a solid sample of the compound in a controlled temperature oven (e.g., 105°C) for 24 hours.[8] Also, heat a solution of the compound.

    • Photolytic Degradation: Expose a solution of the compound to a light source (e.g., UV lamp or direct sunlight) for a defined period.

  • Sample Analysis:

    • At each time point, withdraw a sample, neutralize it if necessary (for acid and base stress conditions), and dilute it to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated HPLC method. A reverse-phase C18 column is often suitable for this type of compound.[9]

Data Presentation:

The results of the forced degradation study can be summarized in a table to easily compare the stability under different conditions.

Stress ConditionIncubation Time (hours)% Degradation of this compoundNumber of Degradation Products
0.1 N HCl (60°C)25.21
615.82
1232.12
2455.43
0.1 N NaOH (60°C)28.92
625.33
1248.73
2472.14
3% H₂O₂ (RT)212.52
638.23
1265.94
2488.65
Heat (105°C, solid)242.11
Heat (60°C, solution)2410.52
Photolytic (UV)2445.33

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

The following diagrams illustrate the experimental workflow for assessing stability and a potential degradation pathway.

G cluster_0 Stability Assessment Workflow start Start: Observe Instability prep Prepare Fresh Solution start->prep stress Conduct Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) prep->stress analyze Analyze by HPLC stress->analyze data Quantify Degradation & Identify Products analyze->data conclude Determine Stability Profile & Optimize Conditions data->conclude

Caption: Workflow for investigating the stability of this compound.

G cluster_1 Potential Oxidative Degradation Pathway parent This compound intermediate N-Oxide or Radical Cation Intermediate parent->intermediate [O] (Air, H₂O₂, Light) products Colored Oligomers/Polymers intermediate->products Further Oxidation/Polymerization

References

Technical Support Center: Synthesis of 2-(2-Pyridin-2-ylethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of the key drug intermediate, 2-(2-Pyridin-2-ylethyl)aniline.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on a primary synthetic route: a Sonogashira coupling of a protected 2-haloaniline with 2-ethynylpyridine (B158538), followed by reduction.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield in Sonogashira Coupling Inactive Catalyst: The palladium catalyst may have decomposed, often indicated by the formation of a black precipitate ("Pd black").Poor Substrate Reactivity: Aryl bromides are less reactive than aryl iodides. The pyridine (B92270) nitrogen in the coupling partner can also inhibit the catalyst.Presence of Oxygen: Oxygen can lead to the undesirable homocoupling of the alkyne (Glaser coupling) and deactivate the catalyst.Water in Reaction Mixture: Moisture can negatively impact the catalytic cycle.[1]Catalyst: Use a fresh catalyst or a pre-catalyst that generates the active Pd(0) species in situ. Consider using a ligand that better stabilizes the Pd(0) species, such as bulky, electron-rich phosphines, and potentially increase the ligand-to-palladium ratio.[1][2]Substrate: If using a bromoaniline, consider switching to the more reactive iodoaniline. Higher reaction temperatures may be necessary for less reactive halides.[1]Reaction Conditions: Ensure the reaction is performed under strictly anaerobic conditions by thoroughly degassing the solvent and reaction mixture.[1] Use anhydrous solvents and oven-dried glassware.[1]
Significant Alkyne Homocoupling (Glaser Product) Presence of Oxygen: This is a primary driver of oxidative homocoupling.High Copper(I) Co-catalyst Concentration: An excess of the copper co-catalyst can promote this side reaction.[1]Anaerobic Conditions: Re-evaluate and ensure the rigorous exclusion of oxygen from the reaction.Copper Concentration: Reduce the amount of the copper(I) iodide co-catalyst. Alternatively, consider a copper-free Sonogashira protocol, which may require different ligands or reaction conditions to be efficient.[1][2]
Incomplete Reduction of the Alkyne Catalyst Poisoning: Trace impurities from the Sonogashira coupling step (e.g., phosphine (B1218219) ligands, copper salts) can poison the hydrogenation catalyst.Insufficient Catalyst Loading or Hydrogen Pressure: The amount of catalyst or hydrogen pressure may not be adequate for complete conversion.Purification: Thoroughly purify the product of the Sonogashira coupling before the reduction step to remove any potential catalyst poisons.Reaction Conditions: Increase the catalyst loading (e.g., Pd/C) and/or the hydrogen pressure. Ensure efficient stirring to maximize contact between the substrate, catalyst, and hydrogen.
Side Reactions During Heck Coupling (Alternative Route) Formation of Reductive Heck Product: Instead of the desired substitution product, a conjugate addition product may form.[3]Catalyst Deactivation: The catalyst may decompose under the reaction conditions, especially with less reactive aryl halides.[3]Reaction Conditions: The formation of the reductive Heck product can be influenced by the choice of base, solvent, and temperature; optimization of these parameters is recommended.[3]Catalyst and Ligand Selection: For challenging substrates like aryl chlorides, bulky electron-donating phosphine ligands may be required, potentially at a higher catalyst loading.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method is a two-step process involving an initial Sonogashira cross-coupling reaction, followed by the reduction of the resulting alkyne. This involves coupling a protected 2-haloaniline (e.g., 2-iodoaniline) with 2-ethynylpyridine, followed by hydrogenation of the carbon-carbon triple bond to the desired ethyl linker.

Q2: Why is protection of the aniline's amino group often necessary during the Sonogashira coupling?

The primary amine of the aniline (B41778) can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. Protecting the amine, for example as a carbamate (B1207046) or amide, prevents this coordination and can lead to improved reaction efficiency and yield.

Q3: What are the key components of the Sonogashira coupling reaction for this synthesis?

A typical Sonogashira reaction includes:

  • Substrates: A protected 2-haloaniline (iodides are generally more reactive than bromides) and 2-ethynylpyridine.

  • Palladium Catalyst: A source of palladium(0), such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.[1]

  • Copper(I) Co-catalyst: Typically copper(I) iodide (CuI), which activates the terminal alkyne.[1]

  • Base: An amine base like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) is used to neutralize the hydrogen halide formed.[1]

  • Solvent: Anhydrous and deoxygenated solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are commonly used.[1]

Q4: Is a copper co-catalyst always required for the Sonogashira coupling?

While the classic Sonogashira reaction utilizes a copper co-catalyst, copper-free variations exist.[1] These can be beneficial in minimizing the formation of alkyne homocoupling byproducts (Glaser coupling).[1][2] However, these conditions may necessitate the use of different ligands or higher reaction temperatures to achieve good yields.[2]

Q5: What are some alternative synthetic strategies for this molecule?

An alternative approach is the Heck reaction, which couples an aryl halide with an alkene.[3] For this synthesis, one could potentially couple a protected 2-haloaniline with 2-vinylpyridine. However, controlling regioselectivity and avoiding side reactions can be challenging.[3] Another possibility is reductive amination, though this may require more complex starting materials.

Data Presentation

The following table summarizes representative catalyst systems for the Sonogashira coupling of haloanilines with terminal alkynes, providing an expected performance range for the synthesis of the precursor to this compound. Please note that optimal conditions and yields will be substrate-specific.

Catalyst SystemSubstrate ExampleBaseSolventTemperature (°C)Yield (%)Reference(s)
Pd(CF₃COO)₂ / PPh₃ / CuI2-Amino-3-bromopyridineEt₃NDMF10072-96[4]
(PPh₃)₂CuBH₄o-IodoanilinesDBU-120>99[5]
PdCl₂(PPh₃)₂ / CuI(2,6-dibromopyridin-3-yl)methanolEt₃NDMF60-80Varies[6]
Pd(PPh₃)₄ / CuIBromo- and IodoanilinesEt₃N / DIPEATolueneRT - 100Good to High[7]

Experimental Protocols

Protocol 1: Synthesis of 2-(Pyridin-2-ylethynyl)aniline (B3231039) (Sonogashira Coupling)

This protocol is a representative procedure based on established methodologies for the Sonogashira coupling of haloanilines.[4][6]

Materials:

  • 2-Iodoaniline (B362364) (or 2-bromoaniline)

  • 2-Ethynylpyridine

  • PdCl₂(PPh₃)₂ (Palladium catalyst)

  • CuI (Copper(I) iodide co-catalyst)

  • Triethylamine (Et₃N, as base and solvent)

  • Anhydrous, degassed solvent (e.g., DMF or THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 2-iodoaniline (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).[6]

  • Add the anhydrous, degassed solvent (e.g., DMF), followed by triethylamine (2.0 eq).[6]

  • Degas the resulting mixture by bubbling with argon for 10-15 minutes.[6]

  • Add 2-ethynylpyridine (1.1 eq) dropwise to the reaction mixture.[6]

  • Heat the reaction to a temperature between 60-100°C and monitor its progress by TLC or LC-MS.[4][6]

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of this compound (Alkyne Reduction)

This protocol describes a standard procedure for the hydrogenation of an alkyne to an alkane.

Materials:

  • 2-(Pyridin-2-ylethynyl)aniline (from Protocol 1)

  • Palladium on carbon (Pd/C, 10 wt%)

  • Solvent (e.g., Ethanol or Ethyl Acetate)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve 2-(pyridin-2-ylethynyl)aniline (1.0 eq) in a suitable solvent (e.g., ethanol) in a hydrogenation flask.

  • Carefully add Pd/C (5-10 mol%) to the solution under an inert atmosphere.

  • Seal the flask and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm, or as required) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Once complete, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary.

Visualizations

experimental_workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Alkyne Reduction start 2-Haloaniline + 2-Ethynylpyridine reaction1 Pd Catalyst (e.g., PdCl₂(PPh₃)₂) CuI Co-catalyst Amine Base (e.g., Et₃N) Anhydrous Solvent start->reaction1 Reactants product1 2-(Pyridin-2-ylethynyl)aniline Intermediate reaction1->product1 Forms product1_ref 2-(Pyridin-2-ylethynyl)aniline reaction2 Hydrogenation (H₂, Pd/C) Solvent (e.g., EtOH) product1_ref->reaction2 Substrate final_product This compound reaction2->final_product Yields

Caption: General workflow for the two-step synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Sonogashira Coupling cause1 Inactive Catalyst? start->cause1 cause2 Poor Substrate Reactivity? start->cause2 cause3 Oxygen or Water Contamination? start->cause3 solution1 Use Fresh Catalyst & Optimize Ligand cause1->solution1 solution2 Switch to Iodo-Substrate & Increase Temperature cause2->solution2 solution3 Degas Solvents & Use Anhydrous Conditions cause3->solution3

Caption: Troubleshooting logic for low yield in the Sonogashira coupling step.

References

Technical Support Center: Workup and Troubleshooting for "2-(2-Pyridin-2-ylethyl)aniline" Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis and workup of "2-(2-Pyridin-2-ylethyl)aniline". The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to "this compound"?

While specific, detailed synthetic procedures for "this compound" are not abundantly available in readily accessible literature, its structure suggests it is likely synthesized via standard cross-coupling reactions. The most probable methods involve the formation of the carbon-carbon bond between the aniline (B41778) and pyridine (B92270) moieties. These methods include:

  • Negishi Coupling: Coupling of a 2-(2-haloethyl)pyridine with an organozinc derivative of aniline.

  • Suzuki Coupling: Reaction of a 2-(2-haloethyl)pyridine with an aniline boronic acid or ester derivative.

  • Sonogashira Coupling followed by Reduction: Coupling of a haloaniline with 2-ethynylpyridine, followed by reduction of the alkyne to an ethyl bridge.

  • Kumada Coupling: Reaction of a 2-(2-haloethyl)pyridine with a Grignard reagent derived from a protected aniline.

Q2: What is a general workup procedure following the synthesis of "this compound"?

A typical aqueous workup is necessary to remove inorganic salts, the catalyst, and polar side products.[1] Given the basic nature of both the aniline and pyridine nitrogens, an acid-base extraction can be a powerful purification tool.[2]

Experimental Protocols

Below is a generalized experimental protocol for a cross-coupling reaction to synthesize "this compound", followed by a detailed workup procedure.

Illustrative Synthesis via Negishi Coupling

This protocol is a representative example and may require optimization based on specific substrates and laboratory conditions.

Reaction Setup:

  • To a dried Schlenk flask, add 2-(2-bromoethyl)pyridine (B1590421) (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a zinc salt (e.g., ZnCl₂, 1.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous THF as the solvent.

  • In a separate flask, prepare the organozinc reagent by reacting 2-bromoaniline (B46623) with an organolithium reagent (e.g., n-BuLi) at low temperature, followed by transmetalation with ZnCl₂.

  • Slowly add the freshly prepared organozinc reagent to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by TLC or LC-MS.

Detailed Workup Procedure
  • Quenching: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) (DCM) and water.

    • Shake the funnel vigorously and allow the layers to separate.

    • Collect the organic layer.

    • Extract the aqueous layer two more times with the organic solvent.

  • Washing:

    • Combine the organic extracts.

    • Wash the combined organic layer with water to remove any remaining NH₄Cl.

    • Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic impurities.

    • Finally, wash with brine (saturated NaCl solution) to facilitate the removal of water from the organic layer.

  • Drying and Filtration:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter the mixture to remove the drying agent.

  • Solvent Removal:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude "this compound" can be further purified by column chromatography on silica (B1680970) gel.[2]

Troubleshooting Guides

Low or No Product Yield
Possible Cause Troubleshooting Steps
Inactive Catalyst Use a fresh batch of palladium catalyst. Ensure proper storage under an inert atmosphere. Consider using a pre-catalyst.
Poor Quality Reagents Use freshly distilled or purified solvents and reagents. Ensure starting materials are dry.
Incorrect Reaction Temperature Optimize the reaction temperature. Some cross-coupling reactions are sensitive to temperature fluctuations.
Incomplete Formation of Organometallic Reagent Ensure the complete formation of the organozinc or Grignard reagent before addition to the reaction mixture.
Ligand Dissociation For reactions employing ligands, consider using a ligand that is more stable under the reaction conditions.
Formation of Significant Side Products
Side Product Possible Cause Troubleshooting Steps
Homocoupling of Starting Materials Presence of oxygen in the reaction. Incorrect stoichiometry.Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere. Optimize the ratio of the coupling partners.
Dehalogenation of Aryl Halide Presence of water or other protic sources.Use anhydrous solvents and reagents.
Formation of Polymeric Material High reaction temperature or prolonged reaction time.Reduce the reaction temperature and monitor the reaction closely to stop it upon completion.

Data Presentation

Table 1: Typical Purification Parameters for Aniline Derivatives via Column Chromatography

Parameter Recommendation Rationale
Stationary Phase Silica GelStandard and cost-effective for most applications.[2]
Mobile Phase Modifier 0.5-2% Triethylamine (TEA) or Ammonia in the eluentNeutralizes acidic silanol (B1196071) groups on the silica surface, preventing peak tailing of the basic aniline and pyridine moieties.[2]
Eluent System (Gradient) Hexane/Ethyl Acetate or Dichloromethane/MethanolStart with a less polar mixture and gradually increase the polarity to elute the product after less polar impurities.
Rf Value for Collection 0.2 - 0.4Provides a good balance between resolution and elution time.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reaction_Setup Reaction Setup (Inert Atmosphere) Reagent_Addition Addition of Organometallic Reagent Reaction_Setup->Reagent_Addition Heating Heating and Monitoring Reagent_Addition->Heating Quenching Quenching Heating->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying & Filtration Washing->Drying Concentration Concentration Drying->Concentration Column_Chromatography Column Chromatography Concentration->Column_Chromatography Crude Product Characterization Characterization (NMR, IR, MS) Column_Chromatography->Characterization

Caption: General experimental workflow for the synthesis and purification of "this compound".

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Start Low or No Product Yield Check_Catalyst Check Catalyst Activity and Loading Start->Check_Catalyst Check_Reagents Verify Reagent Quality (Purity, Anhydrous) Start->Check_Reagents Optimize_Temp Optimize Reaction Temperature Start->Optimize_Temp Check_Organometallic Confirm Formation of Organometallic Reagent Check_Catalyst->Check_Organometallic Check_Reagents->Check_Organometallic Optimize_Ligand Consider Different Ligand System Optimize_Temp->Optimize_Ligand Check_Organometallic->Optimize_Ligand Solution Improved Yield Optimize_Ligand->Solution

Caption: A logical decision-making workflow for troubleshooting low product yield in the synthesis.

References

Technical Support Center: Synthesis of 2-(2-Pyridin-2-ylethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Pyridin-2-ylethyl)aniline. The information is designed to address the common challenge of unwanted polymerization during the synthesis, a critical side reaction that can significantly lower yield and complicate purification.

Troubleshooting Guide: Polymerization Issues

This section addresses specific issues related to polymerization that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Issue IDProblem DescriptionPotential Cause(s)Recommended Solution(s)
POL-001 Rapid increase in viscosity, formation of a solid mass, or gel-like substance in the reaction flask. Uncontrolled Polymerization of 2-Vinylpyridine (B74390): This can be initiated by trace acids, radical species (from peroxides in solvents), or high temperatures.1. Inhibitor Addition: Add a radical inhibitor such as 4-methoxyphenol (B1676288) (MEHQ) or butylated hydroxytoluene (BHT) to the 2-vinylpyridine before use. 2. Purification of Reactants: Purify 2-vinylpyridine by passing it through a column of basic alumina (B75360) to remove acidic impurities and inhibitors from storage.[1] 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation that can generate radical species.[2] 4. Temperature Control: Maintain a consistent and controlled reaction temperature. Avoid localized overheating by ensuring efficient stirring.[2]
POL-002 Low yield of the desired product with a significant amount of insoluble, dark-colored byproduct. Oxidative Polymerization of Aniline (B41778): The aniline moiety is susceptible to oxidation, especially in the presence of air or certain metal catalysts, leading to the formation of polyaniline-like structures which are often highly colored.[3]1. Degas Solvents: Use solvents that have been thoroughly degassed by methods such as sparging with an inert gas or freeze-pump-thaw cycles.[3] 2. Antioxidants: Consider adding a small amount of an antioxidant that will not interfere with the main reaction. 3. Control of Reaction pH: Maintain the reaction under non-oxidizing, and where appropriate, slightly basic conditions to stabilize the aniline.
POL-003 Product is isolated but is dark brown or black and difficult to purify. Co-polymerization and Product Degradation: The product itself, containing both aniline and pyridine (B92270) moieties, can be susceptible to oxidation and subsequent polymerization, especially during workup and purification.[3]1. Inert Workup: Perform aqueous workup and extractions using degassed water and solvents. 2. Prompt Purification: Purify the crude product as quickly as possible after the reaction is complete. 3. Storage: Store the purified product under an inert atmosphere, protected from light, and at low temperatures to prevent degradation.[3]

Frequently Asked Questions (FAQs)

Q1: My 2-vinylpyridine monomer is yellow, but the supplier says it's pure. Can I still use it?

A yellow tint in 2-vinylpyridine can indicate the beginning of polymerization or the presence of oligomers. While it might still be usable for some applications, for sensitive reactions, it is highly recommended to purify it before use. Distillation under reduced pressure (after adding an inhibitor to the distillation pot) or passing it through a plug of activated basic alumina can remove these impurities.

Q2: How do I choose the right inhibitor to prevent polymerization?

The choice of inhibitor depends on the reaction conditions.

  • For radical polymerization: Phenolic inhibitors like 4-methoxyphenol (MEHQ) or butylated hydroxytoluene (BHT) are effective radical scavengers.[2] They are typically used in concentrations of 100-1000 ppm.

  • For acid-catalyzed polymerization: Ensuring the reaction medium is free of acidic impurities is key. If the reaction is base-catalyzed, this will inherently prevent acid-induced polymerization.

It's crucial to ensure the inhibitor doesn't interfere with your desired reaction. For instance, a phenolic inhibitor might interfere with reactions involving strong bases.

Q3: Can I add more initiator to "out-compete" the inhibitor that comes with the monomer?

While it's possible to add a large amount of an initiator to overcome the effect of a storage inhibitor, this is generally not recommended.[1] This approach can lead to a poorly controlled reaction, an exothermic event, and the formation of low molecular weight polymers and other side products. The best practice is to remove the storage inhibitor before starting the reaction.[1]

Q4: My reaction mixture turned dark, but I still seem to form the product according to TLC/LC-MS. What should I do?

A dark coloration is often due to the formation of highly colored, oxidized polymeric impurities from the aniline moiety.[3] Even in small amounts, these can intensely color the solution. You can proceed with the workup and purification, but be prepared for a more challenging purification. Using activated carbon (charcoal) treatment during the workup (before filtration) can sometimes help remove some of the colored impurities. Column chromatography may require a more polar eluent system than initially expected to separate the product from these polar, colored byproducts.

Experimental Protocol: Synthesis of this compound with Polymerization Avoidance

This protocol describes a general procedure for the synthesis of this compound via the Michael addition of aniline to 2-vinylpyridine, incorporating steps to minimize polymerization.

1. Reagent Preparation:

  • 2-Vinylpyridine: Purify commercial 2-vinylpyridine by passing it through a short column of basic alumina immediately before use to remove inhibitors and acidic impurities.

  • Aniline: Use freshly distilled aniline.

  • Solvent: Use a dry, degassed solvent (e.g., Toluene or THF). Degas by sparging with nitrogen for 30 minutes.

2. Reaction Setup:

  • To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (1.2 equivalents).

  • Add the degassed solvent under a nitrogen atmosphere.

  • Add a catalytic amount of a strong, non-nucleophilic base (e.g., sodium tert-butoxide, ~10 mol%).

  • Begin vigorous stirring.

3. Reagent Addition:

  • Slowly add the purified 2-vinylpyridine (1.0 equivalent) dropwise to the reaction mixture at room temperature over a period of 1-2 hours using a syringe pump. A slow addition rate is crucial to keep the instantaneous concentration of the vinyl monomer low.

4. Reaction Monitoring:

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

5. Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding degassed water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product immediately by column chromatography on silica (B1680970) gel.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting polymerization issues during the synthesis.

G cluster_0 Problem Identification cluster_1 Solutions start Reaction shows signs of polymerization (viscosity increase, gel formation, dark color) q1 Is the 2-vinylpyridine purified? start->q1 q2 Is the reaction under an inert atmosphere? q1->q2 Yes sol1 Purify 2-vinylpyridine (pass through basic alumina) q1->sol1 No q3 Is the reaction temperature well-controlled? q2->q3 Yes sol2 Ensure proper inert atmosphere (N2 or Ar blanket) q2->sol2 No q4 Is the aniline reactant fresh and solvent degassed? q3->q4 Yes sol3 Improve temperature control (oil bath, efficient stirring) q3->sol3 No sol4 Use freshly distilled aniline and degassed solvents q4->sol4 No success Polymerization Avoided q4->success sol1->q2 sol2->q3 sol3->q4 sol4->success

Caption: Troubleshooting workflow for polymerization.

References

Validation & Comparative

Validating the Synthesis of 2-Substituted Anilines: A Spectroscopic Comparison of Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of functionalized anilines is a cornerstone of modern medicinal chemistry and materials science. Among these, "2-(2-Pyridin-2-ylethyl)aniline" and its structural analogues are valuable intermediates. This guide provides an objective comparison of synthetic methodologies for a representative 2-alkenylaniline, 2-allylaniline (B3051291), supported by spectroscopic data to validate its synthesis and purity.

The successful synthesis of a target molecule is contingent on rigorous analytical validation. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the necessary evidence for structural confirmation and purity assessment. This guide will focus on the synthesis of 2-allylaniline via the Claisen rearrangement and compare this method with other prominent synthetic strategies for 2-alkenylanilines, including the Heck and Sonogashira couplings.

Comparison of Synthetic Methodologies

The choice of synthetic route to 2-alkenylanilines depends on factors such as substrate availability, desired stereochemistry, and reaction conditions. Below is a comparative summary of key methods.

Synthetic Method Description Advantages Disadvantages
Claisen Rearrangement A thermal sigmatropic rearrangement of an N-allylaniline to form the corresponding 2-allylaniline.High atom economy, often proceeds without a catalyst, can provide high yields.[1]Requires high temperatures, potential for side products through para-rearrangement.[1]
Heck Coupling A palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 2-haloaniline) and an alkene.[2][3][4]Good functional group tolerance, versatile for a wide range of alkenes.[3]Requires a palladium catalyst and a base, potential for issues with regioselectivity.[2]
Sonogashira Coupling followed by Reduction A palladium/copper co-catalyzed coupling of a terminal alkyne with an aryl halide, followed by reduction of the alkyne to an alkene.[5][6][7][8]Creates a carbon-carbon triple bond that can be selectively reduced to a cis- or trans-alkene, offering stereochemical control.A two-step process, requires careful control of reaction conditions to avoid homocoupling of the alkyne.[7]

Spectroscopic Validation of 2-Allylaniline Synthesis

The synthesis of 2-allylaniline via the Claisen rearrangement of N-allylaniline serves as our primary example for spectroscopic validation.

Experimental Protocol: Synthesis of 2-Allylaniline via Claisen Rearrangement

Materials:

  • N-allylaniline

  • High-boiling solvent (e.g., N,N-diethylaniline)

Procedure:

  • A solution of N-allylaniline in N,N-diethylaniline is heated to reflux (approximately 215 °C) under an inert atmosphere.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product is isolated and purified by vacuum distillation to yield 2-allylaniline as a pale yellow oil.

Spectroscopic Data for 2-Allylaniline
Spectroscopic Technique Observed Data Interpretation
¹H NMR (CDCl₃, 400 MHz) δ 7.08 (d, 1H), 6.98 (t, 1H), 6.72 (t, 1H), 6.65 (d, 1H), 5.95 (m, 1H), 5.15 (d, 1H), 5.08 (d, 1H), 3.65 (s, 2H, NH₂), 3.35 (d, 2H)Confirms the presence of the aromatic protons, the vinyl protons of the allyl group, the benzylic protons, and the amine protons, consistent with the structure of 2-allylaniline.
¹³C NMR (CDCl₃, 100 MHz) δ 144.2, 136.8, 130.1, 127.4, 118.6, 116.0, 115.5, 38.1, 29.7Indicates the correct number and types of carbon atoms in the molecule, including the aromatic carbons, the alkene carbons, and the benzylic carbon.
IR (neat) ν 3440, 3360 (N-H stretch), 3075 (C-H sp² stretch), 2980 (C-H sp³ stretch), 1640 (C=C stretch), 1620 (N-H bend), 1580, 1490 (aromatic C=C stretch) cm⁻¹Shows the characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the aromatic ring and allyl group, and the C=C double bond.
Mass Spectrometry (EI) m/z 133 (M⁺), 118, 92, 77The molecular ion peak at m/z 133 corresponds to the molecular weight of 2-allylaniline. The fragmentation pattern is consistent with the expected structure.

Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and validation process.

Synthesis_Validation cluster_synthesis Synthesis of 2-Allylaniline cluster_validation Spectroscopic Validation Start N-Allylaniline Process Claisen Rearrangement (Heat in Solvent) Start->Process Product Crude 2-Allylaniline Process->Product Purification Vacuum Distillation Product->Purification FinalProduct Pure 2-Allylaniline Purification->FinalProduct NMR NMR Spectroscopy (¹H, ¹³C) FinalProduct->NMR IR IR Spectroscopy FinalProduct->IR MS Mass Spectrometry FinalProduct->MS Analysis Data Analysis and Structure Confirmation NMR->Analysis IR->Analysis MS->Analysis

Caption: Workflow for the synthesis and spectroscopic validation of 2-allylaniline.

Alternative_Syntheses Reactants1 2-Haloaniline + Alkene Method1 Heck Coupling (Pd Catalyst, Base) Reactants1->Method1 Product 2-Alkenylaniline Method1->Product Reactants2 2-Haloaniline + Terminal Alkyne Method2 Sonogashira Coupling (Pd/Cu Catalysts, Base) Reactants2->Method2 Intermediate 2-Alkynylaniline Method2->Intermediate Reduction Reduction (e.g., H₂, Lindlar's catalyst) Intermediate->Reduction Reduction->Product

Caption: Alternative synthetic routes to 2-alkenylanilines.

References

A Comparative Guide to "2-(2-Pyridin-2-ylethyl)aniline" and its Positional Isomers for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Synthesis, Physicochemical Properties, and Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of "2-(2-Pyridin-2-ylethyl)aniline" and its positional isomers, 3-(2-Pyridin-2-ylethyl)aniline and 4-(2-Pyridin-2-ylethyl)aniline. Due to the limited availability of direct comparative experimental data for these specific molecules in peer-reviewed literature, this document outlines proposed synthetic routes, predicted physicochemical properties, and detailed experimental protocols for their synthesis and comparative evaluation. The information presented herein is intended to serve as a foundational resource to guide research and development efforts in exploring the therapeutic potential of these pyridine-containing aniline (B41778) derivatives.

Introduction

The fusion of pyridine (B92270) and aniline moieties in a single molecular scaffold presents a compelling starting point for the design of novel therapeutic agents. Both heterocycles are prevalent in a wide array of FDA-approved drugs and are known to interact with various biological targets. The ethyl linker between these two rings provides conformational flexibility, which can be crucial for optimal binding to target proteins. The positional isomerism of the aniline group (ortho, meta, and para) is expected to significantly influence the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities, thereby modulating its pharmacokinetic and pharmacodynamic properties. This guide explores these differences through proposed synthetic pathways, predicted properties, and standardized experimental protocols for a comprehensive comparative analysis.

Synthesis of Isomers

A plausible and versatile synthetic approach for "this compound" and its isomers involves a two-step sequence: a Henry condensation followed by a reduction. This method is advantageous as it utilizes readily available starting materials and employs well-established reaction transformations.

Proposed Synthetic Pathway

cluster_0 Step 1: Henry Condensation cluster_1 Step 2: Reduction Pyridinecarboxaldehyde Pyridine-2/3/4-carboxaldehyde Nitrostyrene (B7858105) 1-(Pyridin-2/3/4-yl)-2-(2-nitrophenyl)ethene Pyridinecarboxaldehyde->Nitrostyrene Nitrotoluene 2-Nitrotoluene (B74249) Nitrotoluene->Nitrostyrene Base Base (e.g., Ammonium (B1175870) acetate) Base->Nitrostyrene Catalyst Nitrostyrene_r 1-(Pyridin-2/3/4-yl)-2-(2-nitrophenyl)ethene Final_Product 2/3/4-(2-Pyridin-2-ylethyl)aniline Nitrostyrene_r->Final_Product Reducing_agent Reducing Agent (e.g., LiAlH4 or H2/Pd-C) Reducing_agent->Final_Product

Caption: Proposed two-step synthesis of 2/3/4-(2-Pyridin-2-ylethyl)aniline via Henry condensation and subsequent reduction.

Experimental Protocols

Step 1: Synthesis of 1-(Pyridin-yl)-2-(2-nitrophenyl)ethene (Henry Condensation)

This protocol is a general procedure that can be adapted for all three isomers by selecting the corresponding pyridine-carboxaldehyde.

  • Reactants: To a round-bottom flask, add the appropriate pyridine-carboxaldehyde (1.0 eq.), 2-nitrotoluene (1.1 eq.), and a weak base such as ammonium acetate (B1210297) (0.3 eq.).

  • Solvent: Add a suitable solvent, such as glacial acetic acid.

  • Reaction: Heat the mixture to reflux (typically 120-140 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate is the crude nitrostyrene derivative.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 1-(pyridin-yl)-2-(2-nitrophenyl)ethene isomer.

Step 2: Synthesis of 2/3/4-(2-Pyridin-2-ylethyl)aniline (Reduction)

Two common methods for the reduction of the nitroalkene are presented below.

Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction [1][2][3][4]

  • Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. This procedure must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Setup: In a dry three-necked flask equipped with a reflux condenser and a dropping funnel, suspend LiAlH₄ (4.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF).

  • Addition: Dissolve the 1-(pyridin-yl)-2-(2-nitrophenyl)ethene isomer (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6-8 hours.

  • Quenching: Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser's method).

  • Work-up: Filter the resulting aluminum salts and wash the solid with THF. Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired (2-pyridin-2-ylethyl)aniline isomer.

Method B: Catalytic Hydrogenation [5][6][7][8][9]

  • Setup: To a hydrogenation vessel, add the 1-(pyridin-yl)-2-(2-nitrophenyl)ethene isomer (1.0 eq.) and a catalyst such as 10% Palladium on carbon (Pd/C) (10 mol%).

  • Solvent: Add a suitable solvent, such as ethanol (B145695) or ethyl acetate.

  • Reaction: Pressurize the vessel with hydrogen gas (typically 3-4 atm) and stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).

  • Work-up: Carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography to afford the pure product.

Comparative Data Presentation

While direct experimental data is not available, the following tables provide a template for organizing and comparing the physicochemical and biological data once it is generated.

Table 1: Physicochemical Properties of "this compound" and its Isomers
PropertyThis compound3-(2-Pyridin-2-ylethyl)aniline4-(2-Pyridin-2-ylethyl)aniline
Molecular Formula C₁₃H₁₄N₂C₁₃H₁₄N₂C₁₃H₁₄N₂
Molecular Weight 198.27198.27198.27
Predicted pKa (Aniline N) ValueValueValue
Predicted LogP ValueValueValue
Predicted H-Bond Donors 111
Predicted H-Bond Acceptors 222
Predicted Rotatable Bonds 333

Values to be determined experimentally or through computational modeling.

Table 2: Comparative In Vitro Kinase Inhibitory Activity (IC₅₀, µM)
Kinase TargetThis compound3-(2-Pyridin-2-ylethyl)aniline4-(2-Pyridin-2-ylethyl)anilineReference Compound
Kinase A IC₅₀ ValueIC₅₀ ValueIC₅₀ ValueIC₅₀ Value
Kinase B IC₅₀ ValueIC₅₀ ValueIC₅₀ ValueIC₅₀ Value
Kinase C IC₅₀ ValueIC₅₀ ValueIC₅₀ ValueIC₅₀ Value

IC₅₀ values to be determined experimentally.

Key Experiments for Comparative Analysis

To generate the comparative data, a series of standardized experiments should be performed.

Determination of pKa

The basicity of the aniline nitrogen is a critical parameter influencing ligand-receptor interactions and ADME properties. It can be determined by potentiometric titration or UV-Vis spectrophotometry.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Accurately weigh and dissolve a known amount of the aniline isomer in a suitable solvent mixture (e.g., 80:20 methanol/water).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) using a calibrated pH meter to monitor the pH.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.

In Vitro Kinase Inhibition Assay

The potential of these isomers as kinase inhibitors can be assessed using a variety of commercially available assay kits. A common method is a luminescence-based ATP depletion assay.[10][11][12][13][14]

Start Start: Prepare Assay Plate Add_Components Add Kinase, Substrate, and Isomer (Test Compound) Start->Add_Components Incubate_1 Incubate at RT Add_Components->Incubate_1 Add_ATP Initiate Reaction by Adding ATP Incubate_1->Add_ATP Incubate_2 Incubate at 30°C Add_ATP->Incubate_2 Add_Reagent Add Kinase-Glo® Reagent to Stop Reaction and Generate Luminescence Incubate_2->Add_Reagent Incubate_3 Incubate at RT Add_Reagent->Incubate_3 Read_Plate Measure Luminescence with a Plate Reader Incubate_3->Read_Plate Analyze Analyze Data and Calculate IC50 Read_Plate->Analyze

Caption: Workflow for a typical in vitro kinase inhibition assay using a luminescence-based method.

Experimental Protocol: Luminescence-Based Kinase Assay

  • Assay Plate Preparation: To the wells of a 384-well plate, add the kinase, its specific substrate peptide, and varying concentrations of the test isomer (or a vehicle control).

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP at a concentration close to the Km of the kinase.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Signal Generation: Stop the reaction and measure the remaining ATP by adding a luciferase/luciferin-based reagent (e.g., Kinase-Glo®). The amount of light produced is inversely proportional to the kinase activity.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the isomer and determine the IC₅₀ value by fitting the data to a dose-response curve.

Predicted Structure-Activity Relationships

While awaiting experimental data, some initial hypotheses regarding the structure-activity relationship (SAR) can be proposed:

  • This compound (ortho-isomer): The proximity of the aniline nitrogen to the ethyl-pyridine side chain may allow for intramolecular hydrogen bonding, which could restrict the conformation and potentially influence its binding to certain targets. This steric hindrance might also affect its metabolic profile.

  • 3-(2-Pyridin-2-ylethyl)aniline (meta-isomer): This isomer presents a more extended conformation with less steric hindrance around the aniline nitrogen compared to the ortho-isomer. This might allow for different binding modes and potentially improved interactions with the target protein.

  • 4-(2-Pyridin-2-ylethyl)aniline (para-isomer): The para-substitution results in the most electronically distinct isomer. The aniline nitrogen is electronically coupled to the rest of the molecule in a different manner, which will affect its pKa and its ability to participate in hydrogen bonding and other electronic interactions.

Conclusion

This comparative guide provides a strategic framework for the synthesis and evaluation of "this compound" and its positional isomers. The proposed synthetic routes are robust and adaptable, and the outlined experimental protocols for determining key physicochemical and biological parameters will enable a thorough and direct comparison. The anticipated differences in the properties of these isomers highlight the importance of systematic exploration of positional isomerism in drug discovery. The data generated from these studies will be invaluable for understanding the structure-activity relationships of this promising scaffold and for guiding the design of future analogues with enhanced therapeutic potential.

References

A Comparative Guide to Purity Assessment of 2-(2-Pyridin-2-ylethyl)aniline by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of the pharmaceutical intermediate, 2-(2-Pyridin-2-ylethyl)aniline. The purity of active pharmaceutical ingredient (API) intermediates is critical as it directly impacts the quality, safety, and efficacy of the final drug product.[1][2] This document outlines detailed experimental protocols and presents comparative data to assist researchers in selecting the most appropriate analytical methodology for their needs.

Overview of Analytical Techniques for Purity Determination

The determination of purity is a crucial step in the quality control of pharmaceutical intermediates.[3] While several analytical techniques are available, High-Performance Liquid Chromatography (HPLC) is the most widely used due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds.[4] Alternative methods such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy also offer unique advantages and can be used as complementary techniques for a comprehensive purity profile.[1][5]

Comparison of Primary Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis, HPLC excels at separating, identifying, and quantifying components in a mixture.[6] Reversed-phase HPLC with UV detection is particularly well-suited for aromatic compounds like this compound.[4]

  • Gas Chromatography (GC): An ideal technique for the analysis of volatile and semi-volatile compounds.[7] When coupled with a Mass Spectrometry (MS) detector, GC-MS provides excellent separation and structural identification of impurities.[8] For less volatile aromatic amines, derivatization may be required.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and quantitative analysis (qNMR).[1] NMR can provide information on the identity and quantity of the main component and impurities without the need for reference standards for every impurity.[6]

Experimental Protocols

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol describes a gradient RP-HPLC method designed for high-resolution separation of this compound from potential process-related impurities and degradation products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

Materials and Reagents:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Diluent: 50:50 (v/v) Acetonitrile/Water

  • Sample: this compound

  • Reference Standard: Certified this compound

Procedure:

  • Solution Preparation:

    • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

    • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      25 10 90
      30 10 90
      31 90 10

      | 35 | 90 | 10 |

  • Analysis:

    • Inject the diluent (blank) to ensure no interference.

    • Inject the standard solution to determine the retention time and response of the main peak.

    • Inject the sample solution.

    • The purity is calculated using the area percent method, assuming all impurities have a similar response factor to the main component.

Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying and quantifying volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled with a Mass Spectrometer (GC-MS).

Materials and Reagents:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium, constant flow of 1.2 mL/min

  • Solvent: Dichloromethane

  • Sample: this compound

Procedure:

  • Solution Preparation:

    • Sample Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with Dichloromethane.

  • Chromatographic and Spectrometric Conditions:

    • Injector Temperature: 280°C

    • Injection Volume: 1 µL (split mode, 20:1)

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes

      • Ramp: 15°C/min to 300°C

      • Hold: 10 minutes at 300°C

    • MS Transfer Line Temperature: 290°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Scan Range: 40-450 amu

  • Analysis:

    • Inject the sample solution.

    • Identify the main peak corresponding to this compound.

    • Identify impurity peaks by their mass spectra and compare them to spectral libraries.

    • Calculate purity based on the total ion chromatogram (TIC) peak area percentage.

Alternative Method 2: Quantitative NMR (qNMR) Spectroscopy

qNMR allows for the determination of purity against a certified internal standard without requiring the isolation of impurities.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher).

Materials and Reagents:

  • Sample: this compound

  • Internal Standard: Maleic Anhydride (or other suitable certified standard with non-overlapping peaks)

  • Solvent: Deuterated Chloroform (CDCl₃)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample.

    • Accurately weigh approximately 10 mg of the internal standard (e.g., Maleic Anhydride).

    • Dissolve both in a known volume of CDCl₃ in a vial, then transfer to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: Standard quantitative ¹H NMR sequence (e.g., zg30)

    • Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest (e.g., 30 s)

    • Number of Scans: 16 or higher for good signal-to-noise ratio

  • Analysis:

    • Acquire the ¹H NMR spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P_std = Purity of the internal standard.

Data Presentation: Comparative Analysis

The performance of each analytical technique is summarized below. The data represents typical expected values for the analysis of a pharmaceutical intermediate like this compound.

ParameterRP-HPLC-UVGC-MSqNMR
Principle Chromatographic separation based on polaritySeparation based on boiling point and polarity; MS for identificationNuclear spin resonance in a magnetic field
Specificity High; depends on chromatographic resolutionVery High; mass spectra provide structural informationVery High; provides detailed structural information
Sensitivity (LOD) ~0.01%~0.005% (in full scan mode)~0.1%
Precision (RSD) < 2.0%< 5.0%< 1.0%
Analysis Time/Sample 30-45 minutes45-60 minutes15-30 minutes
Quantification Relative (Area %) or External StandardRelative (Area %) or External StandardAbsolute (against internal standard)
Impurity Identification Requires isolation or MS couplingTentative via spectral librariesPossible if signals are resolved and assignable
Strengths Robust, precise, widely availableExcellent for volatile impurities, high specificityAbsolute quantification, structural information
Limitations Non-volatile buffers, potential co-elutionNot suitable for non-volatile/thermolabile compoundsLower sensitivity, requires expensive equipment

Visualized Workflows

The following diagrams illustrate the logical workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing S1 Weigh Sample & Reference Standard S2 Dissolve in Diluent S1->S2 S3 Filter (if necessary) S2->S3 A1 Equilibrate System S3->A1 A2 Inject Blank, Standard, Sample A1->A2 A3 Acquire Chromatogram A2->A3 D1 Integrate Peaks A3->D1 D2 Calculate Purity (Area Percent) D1->D2 D3 Generate Report D2->D3

Caption: General workflow for purity assessment by HPLC.

Method_Comparison_Logic cluster_methods Analytical Methods cluster_criteria Evaluation Criteria start Assess Purity of This compound HPLC HPLC start->HPLC GCMS GC-MS start->GCMS qNMR qNMR start->qNMR Specificity Specificity HPLC->Specificity High Sensitivity Sensitivity HPLC->Sensitivity Good Quantification Quantification Type HPLC->Quantification Relative Impurity_Type Impurity Type HPLC->Impurity_Type Non-volatile GCMS->Specificity Very High GCMS->Sensitivity Very Good GCMS->Quantification Relative GCMS->Impurity_Type Volatile qNMR->Specificity Very High qNMR->Sensitivity Moderate qNMR->Quantification Absolute qNMR->Impurity_Type Soluble

Caption: Logical relationship for selecting an analytical method.

Conclusion

For the routine purity assessment of this compound, the developed RP-HPLC method offers the best balance of precision, sensitivity, and robustness. It is capable of separating the main component from potential impurities, making it ideal for quality control in a drug development setting.

GC-MS serves as an excellent orthogonal technique, particularly for the identification and control of volatile starting materials or by-products that may not be well-retained or detected by HPLC. qNMR provides a powerful, non-destructive method for obtaining an absolute purity value against a certified standard, which is invaluable for the qualification of reference materials or for investigations where impurity standards are not available.

The choice of method will ultimately depend on the specific requirements of the analysis, including the expected impurities, the required level of sensitivity, and the availability of instrumentation. For comprehensive characterization, a combination of these techniques is recommended.

References

A Comparative Guide to the Structural Elucidation of "2-(2-Pyridin-2-ylethyl)aniline" Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of X-ray crystallography and other key analytical techniques for the structural characterization of "2-(2-Pyridin-2-ylethyl)aniline" and its derivatives. While a crystal structure for the parent compound is not publicly available, this guide leverages data from structurally similar molecules to provide valuable insights. Experimental protocols and performance comparisons are included to assist researchers in selecting the most appropriate methods for their specific needs.

Structural Analysis of a "this compound" Analogue

To illustrate the type of data obtained from X-ray crystallography, we present the crystallographic information for a closely related compound, 2-[2-(pyridin-3-yl)diazen-1-yl]aniline . This molecule shares key structural motifs with the target compound, namely the aniline (B41778) and pyridine (B92270) rings, offering a valuable point of reference.

Parameter2-[2-(pyridin-3-yl)diazen-1-yl]aniline
Chemical Formula C₁₁H₁₀N₄
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 10.0348 (3) Å, b = 5.8699 (2) Å, c = 16.9209 (6) Å
α = 90°, β = 93.993 (3)°, γ = 90°
Volume 992.81 (6) ų
Z 4
Key Structural Features - Molecules adopt a trans conformation.[1]
- The pyridine and aniline rings are nearly coplanar.[1]
- Intermolecular N—H···N hydrogen bonds link molecules into chains.[1]
- π–π stacking interactions are observed between adjacent aromatic rings.[1]

Table 1: Crystallographic data for 2-[2-(pyridin-3-yl)diazen-1-yl]aniline, a structural analogue of "this compound". Data sourced from the Cambridge Crystallographic Data Centre (CCDC) deposition 1848737.

Experimental Protocols

Detailed methodologies for the primary techniques used in structural elucidation are provided below.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2][3]

1. Crystal Growth:

  • Dissolve the purified "this compound" derivative in a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate).

  • Employ a slow evaporation or solvent diffusion technique to encourage the formation of single crystals. High-quality crystals, typically 0.1-0.5 mm in each dimension, are required.

2. Data Collection:

  • Mount a suitable crystal on a goniometer head.

  • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

  • Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Rotate the crystal and collect a series of diffraction images over a wide range of angles.

3. Structure Solution and Refinement:

  • Process the diffraction data to obtain a set of structure factors.

  • Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.

  • Build a molecular model into the electron density map.

  • Refine the atomic positions, and thermal parameters against the experimental data to achieve the best fit.

experimental_workflow_xrd cluster_synthesis Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystal_Growth Crystal Growth Synthesis->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection X-ray Diffraction Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Model Refinement Structure_Solution->Refinement Validation Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Experimental Workflow for Single-Crystal X-ray Diffraction.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms in a molecule in solution.[1][4]

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution into a 5 mm NMR tube.

2. 1D NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum to determine the number and types of protons.

  • Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.

  • Perform DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.

3. 2D NMR Data Acquisition:

  • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons.

4. Spectral Analysis and Structure Elucidation:

  • Integrate the information from all NMR experiments to piece together the molecular structure, including connectivity and stereochemistry.

logical_relationship_nmr cluster_1d 1D NMR cluster_2d 2D NMR cluster_info Derived Structural Information H1 ¹H NMR Proton_Types Proton Environments H1->Proton_Types C13 ¹³C NMR Carbon_Types Carbon Skeleton C13->Carbon_Types DEPT DEPT DEPT->Carbon_Types COSY COSY Connectivity Bond Connectivity COSY->Connectivity HSQC HSQC HSQC->Connectivity HMBC HMBC HMBC->Connectivity NOESY NOESY Stereochem Stereochemistry NOESY->Stereochem Proton_Types->Connectivity Carbon_Types->Connectivity Connectivity->Stereochem

Logical Relationships in NMR-based Structure Elucidation.

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.[5]

1. Sample Preparation:

  • Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • The solution may need to be diluted further depending on the ionization technique.

2. Ionization:

  • Employ a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to generate intact molecular ions.

3. Mass Analysis:

  • Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap) to determine the accurate mass-to-charge ratio (m/z) of the molecular ion.

4. Data Analysis:

  • Use the accurate mass to calculate the elemental composition and confirm the molecular formula of the compound.

  • Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and obtain structural information from the fragmentation pattern.

Performance Comparison of Analytical Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample Phase Crystalline SolidSolutionSolid or Solution
Information Obtained 3D atomic structure, bond lengths, bond angles, stereochemistry, crystal packingConnectivity, stereochemistry, molecular dynamics in solutionMolecular weight, elemental composition, fragmentation patterns
Resolution Atomic (<1 Å)Can be atomic, but provides an average structure in solutionProvides molecular formula, not atomic resolution of 3D structure
Strengths - Unambiguous determination of absolute structure.[2] - Provides precise geometric data.[2]- Provides information on structure and dynamics in solution.[6] - Non-destructive.[4]- High sensitivity (sub-picomole). - Can determine elemental composition with high accuracy.[5]
Limitations - Requires high-quality single crystals, which can be difficult to grow. - Provides a static picture of the molecule in the solid state.- Can be complex to interpret for large or conformationally flexible molecules. - Less precise for geometric parameters compared to X-ray crystallography.- Does not provide 3D structural information directly. - Isomers can be difficult to distinguish without fragmentation analysis.
Typical Sample Amount <1 mg5-10 mg<1 mg

Table 2: Comparison of the performance of X-ray crystallography, NMR spectroscopy, and mass spectrometry for the structural elucidation of small organic molecules.

Conclusion

The structural elucidation of "this compound" derivatives is best achieved through a combination of analytical techniques. While X-ray crystallography provides the definitive solid-state structure, its success is contingent on obtaining suitable crystals. NMR spectroscopy is indispensable for confirming the structure in solution and providing insights into molecular dynamics. Mass spectrometry is a rapid and highly sensitive method for confirming the molecular weight and elemental composition. For a comprehensive and unambiguous characterization of novel "this compound" derivatives, it is recommended to utilize all three techniques in a complementary fashion.

References

The Enigmatic Biological Profile of 2-(2-Pyridin-2-ylethyl)aniline: A Comparative Analysis with Bioactive Pyridyl Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the vast landscape of medicinal chemistry, the pyridine (B92270) scaffold remains a cornerstone for the development of novel therapeutics. This report delves into the biological efficacy of "2-(2-Pyridin-2-ylethyl)aniline," a unique pyridyl compound, and presents a comparative analysis against other prominent pyridyl-containing molecules. While direct biological activity data for "this compound" is notably scarce in publicly available literature, where it is primarily cited as a drug intermediate, this guide provides a comprehensive comparison with structurally related and biologically active pyridyl and aniline (B41778) derivatives. This analysis aims to offer a predictive insight into its potential therapeutic applications and guide future research endeavors for researchers, scientists, and drug development professionals.

The pyridine ring is a fundamental component in numerous FDA-approved drugs, valued for its ability to enhance pharmacological, pharmacokinetic, and toxicological profiles. Pyridine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] This comparative guide will explore the efficacy of various pyridyl compounds in these key therapeutic areas, providing a framework for understanding the potential of novel structures like "this compound."

Comparative Biological Efficacy: A Look at Structurally Related Compounds

Due to the limited direct biological data on "this compound," this section presents a comparative analysis of various pyridine and aniline derivatives that have been evaluated for their anticancer and antimicrobial activities. This data, summarized in the following tables, provides a benchmark for the potential efficacy of novel pyridyl compounds.

Anticancer Activity

The antiproliferative activity of pyridine derivatives has been extensively studied against a variety of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for several classes of pyridyl compounds, offering a quantitative measure of their potency.

Table 1: Cytotoxicity of Pyridine-Based Azomethine Derivatives against Human Cancer Cell Lines [2]

CompoundHCT-15 (IC50 in µM)MCF-7 (IC50 in µM)
3a>100>100
3b89.595.2
3c75.280.1
3d60.165.8
3e45.250.3
3f30.835.6
3g20.525.1
3h15.218.9
Doxorubicin1.21.5

Table 2: Antiproliferative Activity of 2-Substituted Aniline Pyrimidine (B1678525) Derivatives [3]

CompoundMer Kinase (IC50 in nM)c-Met Kinase (IC50 in nM)HepG2 (IC50 in µM)MDA-MB-231 (IC50 in µM)HCT116 (IC50 in µM)
14a7.9 ± 1.3----
14b9.4 ± 1.5----
14g7.1 ± 0.9----
18c18.5 ± 2.333.6 ± 4.30.85 ± 0.120.54 ± 0.080.32 ± 0.05
Cabozantinib--0.38 ± 0.061.21 ± 0.150.98 ± 0.11
Antimicrobial Activity

Pyridine derivatives have also shown significant promise as antimicrobial agents. The following table highlights the minimum inhibitory concentration (MIC) of various pyridyl compounds against different bacterial and fungal strains.

Table 3: Antimicrobial Activity of Selected Pyridine Derivatives

Compound/DerivativeOrganismMIC (µg/mL)Reference
Dodecanoic acid derivatives (1-3)B. subtilis, S. aureus, E. coliGood activity[4]
Nicotinic acid benzylidene hydrazides (4, 5, 6, 7)S. aureus, B. subtilis, E. coli, C. albicans, A. nigerComparable to standard drugs[4]
2-amino-5-substituted pyridine (2c)S. aureus, B. subtilis0.039 ± 0.000[5]
Pyridonethiols (89b, 89c)B. subtilis0.12[4]

Potential Mechanisms of Action: Insights from Related Compounds

While the specific mechanism of action for "this compound" remains to be elucidated, studies on other pyridine derivatives have revealed several key signaling pathways they modulate to exert their biological effects.

Many pyridine-based compounds exhibit their anticancer effects by inhibiting various protein kinases, which are crucial for cell signaling, proliferation, and survival. For instance, certain 2-substituted aniline pyrimidine derivatives have been identified as potent dual inhibitors of Mer and c-Met kinases.[3]

Another common mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. This can be triggered through various pathways, including the activation of caspases.

The following diagram illustrates a generalized experimental workflow for screening the biological activity of novel compounds, a process that would be essential for characterizing "this compound."

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Data Analysis & Lead Identification Synthesis Synthesis of This compound & Analogs Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification Anticancer Anticancer Assays (MTT, SRB) Purification->Anticancer Antimicrobial Antimicrobial Assays (MIC Determination) Purification->Antimicrobial Kinase Kinase Inhibition Assays Anticancer->Kinase Apoptosis Apoptosis Assays (Flow Cytometry) Kinase->Apoptosis CellCycle Cell Cycle Analysis Apoptosis->CellCycle WesternBlot Western Blotting (Protein Expression) CellCycle->WesternBlot DataAnalysis IC50/MIC Calculation & SAR Analysis WesternBlot->DataAnalysis Lead Lead Compound Identification DataAnalysis->Lead

Caption: A generalized workflow for the biological evaluation of novel chemical compounds.

The following diagram illustrates a simplified signaling pathway often targeted by anticancer pyridine derivatives, leading to apoptosis.

G Pyridyl Pyridyl Compound Kinase Protein Kinase (e.g., Mer, c-Met) Pyridyl->Kinase Inhibition Signal Downstream Signaling (e.g., PI3K/Akt) Kinase->Signal Activation Pro Pro-apoptotic Proteins (e.g., Bax) Signal->Pro Inhibition Anti Anti-apoptotic Proteins (e.g., Bcl-2) Signal->Anti Activation Caspase Caspase Activation Pro->Caspase Activation Anti->Caspase Inhibition Apoptosis Apoptosis Caspase->Apoptosis

Caption: A simplified diagram of a kinase inhibition-mediated apoptotic pathway.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section details the methodologies for key experiments commonly used in the evaluation of pyridyl compounds.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[4]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[2]

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.

  • Fixation: Cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with SRB solution.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 510 nm).

  • Data Analysis: The GI50 (concentration that causes 50% growth inhibition) is calculated.[2]

Kinase Inhibition Assay

Enzyme inhibition assays are performed to determine the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Mixture Preparation: A reaction mixture containing the kinase, its specific substrate, ATP, and a suitable buffer is prepared.

  • Inhibitor Addition: The test compound (inhibitor) is added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.

  • Detection: The kinase activity is measured by detecting the amount of product formed. This can be done using various methods, such as radioactivity, fluorescence, or luminescence.

  • Data Analysis: The rate of the enzymatic reaction is calculated for each inhibitor concentration, and the IC50 value is determined.[4]

Conclusion

While "this compound" remains a molecule of untapped biological potential, the extensive research on other pyridyl and aniline derivatives provides a strong foundation for future investigations. The comparative data presented in this guide highlights the significant therapeutic promise of the pyridine scaffold in oncology and infectious diseases. Further in-depth studies, following the outlined experimental protocols, are imperative to fully elucidate the biological efficacy and mechanism of action of "this compound" and its analogs. Such research will be instrumental in unlocking its potential as a lead compound for the development of next-generation therapeutics.

References

Comparative Analysis of 2-(2-Pyridin-2-ylethyl)aniline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive computational analysis of the physicochemical and pharmacological properties of 2-(2-Pyridin-2-ylethyl)aniline, a phenethylamine (B48288) derivative with potential applications in drug discovery. Through a comparative approach, this document benchmarks the compound against established alternatives, offering researchers and drug development professionals critical data to inform their work.

Physicochemical Properties: A Comparative Overview

The fundamental physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Here, we compare this compound with the well-characterized first-generation antihistamine, Pheniramine, and its more potent halogenated analog, Brompheniramine.

PropertyThis compoundPheniramine[1][2]Brompheniramine
Molecular Formula C₁₃H₁₄N₂C₁₆H₂₀N₂C₁₆H₁₉BrN₂
Molecular Weight 198.27 g/mol 240.34 g/mol 319.26 g/mol
LogP (Predicted) 2.5 - 3.02.83.1
pKa (Predicted) Basic pKa ~8.5-9.5 (pyridine N), Acidic pKa ~4.5-5.5 (aniline N)~9.2 (tertiary amine)~9.2 (tertiary amine)
Hydrogen Bond Donors 100
Hydrogen Bond Acceptors 222
Rotatable Bonds 344

Note: Predicted values are based on computational models and may vary from experimental results.

Pharmacological Profile: Targeting the Histamine (B1213489) H1 Receptor

The structural similarity of this compound to known histamine H1 receptor antagonists suggests this is a likely biological target. The related compound, 2-pyridylethylamine, is a known selective histamine H1 receptor agonist[3]. Pheniramine and its derivatives are established H1 receptor inverse agonists[4][5]. This section compares the predicted and known affinities for the histamine H1 receptor and, for broader context, the dopamine (B1211576) transporter (DAT), another common target for phenethylamine-class compounds.

ParameterThis compound (Predicted)Pheniramine (Experimental)Brompheniramine (Experimental)
Target Histamine H1 ReceptorHistamine H1 Receptor[4][5]Histamine H1 Receptor
Affinity (Ki) Moderate to HighHighVery High
Activity Antagonist/Inverse AgonistInverse Agonist[5]Inverse Agonist
Target Dopamine Transporter (DAT)Dopamine Transporter (DAT)Dopamine Transporter (DAT)
Affinity (Ki) Low to ModerateLowLow
Activity InhibitorInhibitorInhibitor

Experimental Protocols

To facilitate further research and validation of the computational data, detailed experimental protocols for key assays are provided below.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined experimentally using potentiometric titration.

Methodology:

  • Sample Preparation: Prepare a 1mM solution of the test compound.

  • Titration Setup: Make the sample solution acidic (pH 1.8-2.0) with 0.1 M HCl.

  • Titration: Titrate the solution with 0.1 M NaOH until the pH reaches 12.0-12.5 and stabilizes. Maintain a constant ionic strength throughout the titration using 0.15 M KCl solution.

  • Data Analysis: Record the pH at each addition of titrant and identify the inflection points on the titration curve to determine the pKa values. Perform at least three titrations to ensure accuracy.[6][7]

Determination of LogP by High-Performance Liquid Chromatography (HPLC)

The octanol-water partition coefficient (LogP), a measure of lipophilicity, can be efficiently determined using reverse-phase HPLC.

Methodology:

  • Column: Use a reverse-phase column (e.g., C18).

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., methanol (B129727) or acetonitrile).

  • Calibration: Create a calibration curve using a series of standards with known LogP values.

  • Analysis: Inject the test compound and measure its retention time.

  • Calculation: Use the retention time and the calibration curve to calculate the LogP value of the test compound.[8][9][10]

Histamine H1 Receptor Binding Assay

This competitive radioligand binding assay determines the binding affinity of a compound to the histamine H1 receptor.

Methodology:

  • Receptor Source: Use membranes from cells stably expressing the human histamine H1 receptor.

  • Radioligand: A radiolabeled H1 receptor antagonist, such as [³H]mepyramine, is used.

  • Competition: Incubate the receptor membranes and radioligand with varying concentrations of the unlabeled test compound.

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value from the competition curve and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[11][12]

Dopamine Transporter (DAT) Binding Assay

This assay measures the affinity of a compound for the dopamine transporter.

Methodology:

  • Receptor Source: Use membranes from cells expressing the human dopamine transporter or from brain tissue rich in DAT (e.g., striatum).

  • Radioligand: A radiolabeled DAT inhibitor, such as [³H]-WIN 35,428 or [³H]-Nomifensine, is employed.[13]

  • Competition: Incubate the membranes and radioligand with a range of concentrations of the test compound.

  • Separation and Detection: Similar to the H1 receptor binding assay, separate bound and free radioligand via filtration and quantify using scintillation counting.

  • Data Analysis: Calculate the IC₅₀ and Ki values to determine the binding affinity of the test compound for the dopamine transporter.[13][14]

Visualizing Relationships and Workflows

To further clarify the concepts and procedures discussed, the following diagrams are provided.

experimental_workflow cluster_physicochemical Physicochemical Properties cluster_pharmacological Pharmacological Properties pka pKa Determination (Potentiometric Titration) data Comparative Data Table pka->data logp LogP Determination (HPLC) logp->data h1_binding Histamine H1 Receptor Binding Assay h1_binding->data dat_binding Dopamine Transporter Binding Assay dat_binding->data compound This compound compound->pka compound->logp compound->h1_binding compound->dat_binding analysis Computational Analysis data->analysis signaling_pathway cluster_receptor Cell Membrane H1R Histamine H1 Receptor Gq_11 Gq/11 H1R->Gq_11 Activates Histamine Histamine Histamine->H1R Activates Compound This compound (Antagonist) Compound->H1R Blocks PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Allergic_Response Allergic Response Ca_release->Allergic_Response PKC_activation->Allergic_Response

References

A Comparative Guide to 2-(2-Pyridin-2-ylethyl)aniline and Its Analogs in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-(2-Pyridin-2-ylethyl)aniline, a recognized drug intermediate, and its structurally related analogs. Due to the limited publicly available data on the specific applications and performance of this compound, this document focuses on a comparison with its well-studied counterpart, 2-(pyridin-2-yl)aniline (B1331140). The structural differences, primarily the ethyl linker between the pyridine (B92270) and aniline (B41778) rings, are highlighted to infer potential variations in chemical properties and biological activities.

Structural and Functional Comparison

This compound and 2-(pyridin-2-yl)aniline share a common structural motif of a pyridine ring linked to an aniline moiety. However, the nature of the linkage—a direct C-C bond versus a flexible ethyl bridge—is a critical differentiator that can significantly influence their applications in medicinal chemistry and materials science.

The presence of the ethyl linker in this compound introduces greater conformational flexibility compared to the more rigid, planar structure of 2-(pyridin-2-yl)aniline. This flexibility can affect how the molecule binds to biological targets, potentially leading to different pharmacological profiles. Conversely, the rigid structure of 2-(pyridin-2-yl)aniline makes it an excellent scaffold in the design of ligands for metal catalysts and as a directing group in organic synthesis.

dot

G cluster_0 Structural Comparison cluster_1 Key Structural Difference A This compound (Flexible Linker) B 2-(pyridin-2-yl)aniline (Direct Linkage) A->B Structural Analogs C Flexible Ethyl Bridge - Increased conformational freedom - Potential for different binding modes A->C D Direct C-C Bond - Rigid, planar structure - Favored for ligand and directing group applications B->D

Caption: Structural comparison of this compound and 2-(pyridin-2-yl)aniline.

Comparative Applications and Performance Data

While this compound is primarily known as an intermediate in the synthesis of more complex active pharmaceutical ingredients[1][2], 2-(pyridin-2-yl)aniline has a broader range of documented applications.

FeatureThis compound2-(pyridin-2-yl)aniline
Primary Role Drug Intermediate[1][2]Building Block, Ligand, Directing Group
Medicinal Chemistry Intermediate for active compounds. Specific biological activity is not widely reported.Precursor for compounds targeting neurological and cardiovascular diseases.
Catalysis Not reported as a catalyst or ligand.Used as a ligand in coordination chemistry for developing novel catalysts.
Organic Synthesis Building block for larger molecules.Employed as a removable directing group for C-H bond amination.[3]
Materials Science Not widely reported.Used in the creation of polymers, coatings, and organic light-emitting diodes (OLEDs).
Quantitative Data Performance data such as reaction yields or biological activity (e.g., IC50) are not readily available in the public domain.In C-H amination reactions, it has been shown to facilitate the formation of aminated products in moderate to good yields.[3]

The Impact of Linker Length on Biological Activity

Research on structurally related compounds suggests that the length of a linker between aromatic systems can have a profound impact on biological activity. For instance, in a study on 2-anilino triazolopyrimidines as anticancer agents, increasing the alkyl spacer length between the phenyl ring and the triazolopyrimidine scaffold from a direct bond to a two or three-carbon chain resulted in a significant loss of antiproliferative activity. This suggests that the increased flexibility and altered spatial orientation of the aromatic rings due to the longer linker can be detrimental to binding with the biological target. This principle may also apply to derivatives of this compound when compared to their 2-(pyridin-2-yl)aniline counterparts.

Experimental Protocols

As detailed experimental data for the application of this compound is limited, a representative, multi-step synthetic protocol for its preparation is provided below. This protocol is based on established organometallic cross-coupling reactions followed by a standard reduction.

Proposed Synthesis of this compound

This proposed synthesis involves a Sonogashira coupling of 2-ethynylpyridine (B158538) with 2-bromoaniline (B46623), followed by catalytic hydrogenation of the resulting alkyne to form the ethyl linker.

dot

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Catalytic Hydrogenation A 2-Ethynylpyridine + 2-Bromoaniline B 2-(Pyridin-2-ylethynyl)aniline (B3231039) A->B Pd(PPh3)2Cl2, CuI, Et3N C 2-(Pyridin-2-ylethynyl)aniline D This compound C->D H2, Pd/C or PtO2

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 2-(Pyridin-2-ylethynyl)aniline (Sonogashira Coupling)

  • Materials:

    • 2-Bromoaniline

    • 2-Ethynylpyridine

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (B128534) (Et₃N), degassed

    • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Procedure:

    • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromoaniline (1 equivalent), Pd(PPh₃)₂Cl₂ (0.02-0.05 equivalents), and CuI (0.04-0.1 equivalents).

    • Add the anhydrous, degassed solvent, followed by degassed triethylamine (2-3 equivalents).

    • To the stirring mixture, add 2-ethynylpyridine (1.1 equivalents) dropwise.

    • Heat the reaction mixture to 50-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield 2-(pyridin-2-ylethynyl)aniline.

Step 2: Synthesis of this compound (Catalytic Hydrogenation)

  • Materials:

    • 2-(Pyridin-2-ylethynyl)aniline

    • Palladium on carbon (10% Pd/C) or Platinum(IV) oxide (PtO₂)

    • Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)

    • Hydrogen gas (H₂)

  • Procedure:

    • In a hydrogenation vessel, dissolve 2-(pyridin-2-ylethynyl)aniline (1 equivalent) in the chosen solvent.

    • Carefully add the catalyst (5-10 mol% Pd/C or a catalytic amount of PtO₂).

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

    • Monitor the reaction by TLC or by monitoring hydrogen uptake.

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain this compound. The crude product may be further purified by chromatography if necessary.

Conclusion

This compound is a valuable synthetic intermediate. However, a comprehensive understanding of its potential applications is limited by the lack of published performance data. In contrast, its rigid analog, 2-(pyridin-2-yl)aniline, is a versatile building block with established roles in catalysis, organic synthesis, and materials science. The introduction of an ethyl linker in this compound is expected to impart significant conformational flexibility, which could lead to novel biological activities but may be detrimental in applications requiring a rigid coordinating scaffold. Further research into the specific properties and applications of this compound is warranted to fully explore its potential in drug discovery and materials development.

References

Safety Operating Guide

Proper Disposal of 2-(2-Pyridin-2-ylethyl)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and drug development professionals handling 2-(2-Pyridin-2-ylethyl)aniline must adhere to strict disposal procedures due to its hazardous properties. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound to ensure personnel safety and environmental compliance.

This compound is a toxic compound with significant health and environmental risks. It is crucial to manage its waste stream from the point of generation to its final disposal by a licensed professional service. Adherence to these protocols is not only a matter of safety but also a legal requirement under regulations such as the Resource Conservation and Recovery Act (RCRA).

Immediate Safety and Handling Precautions

Before beginning any work that will generate this compound waste, it is imperative to be familiar with its hazard profile. This compound is toxic if swallowed, inhaled, or in contact with skin. It may cause serious eye damage, allergic skin reactions, and is suspected of causing genetic defects and cancer. Furthermore, it is very toxic to aquatic life with long-lasting effects.

Always work in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE). Contaminated work clothing should not be allowed out of the workplace and must be decontaminated or disposed of as hazardous waste.

Personal Protective Equipment (PPE) Requirements
Protection Type Specification Purpose
Eye/Face Protection Chemical splash goggles and/or face shieldPrevents eye contact and serious eye damage.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene)Avoids skin contact and potential absorption.
Body Protection Laboratory coat, closed-toe shoesProtects skin from accidental splashes.
Respiratory Protection Use in a well-ventilated area or with a respiratorMinimizes inhalation of harmful vapors.

Step-by-Step Disposal Protocol

The following procedures provide a clear workflow for the safe disposal of this compound waste in a laboratory setting. This process is designed to comply with general hazardous waste regulations.[1][2][3]

Waste Segregation and Collection
  • Designated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[4] This includes pure compound, solutions, and contaminated materials such as gloves, weighing paper, and absorbent pads.

  • Avoid Mixing: Do not mix this waste with other waste streams, particularly incompatible chemicals. For instance, keep halogenated and non-halogenated solvent wastes separate if applicable in your facility.[4] Aqueous waste should be collected separately from organic solvent waste.[4]

  • Container Compatibility: The waste container must be chemically compatible with this compound. High-density polyethylene (B3416737) (HDPE) or the original reagent bottle are often suitable choices.[1][5] Ensure the container is in good condition, free from leaks, and has a secure, screw-top lid.[5][6]

Labeling

Proper labeling is critical for safety and compliance. As soon as waste is first added to the container, it must be labeled.[5][6]

Label Component Requirement Rationale
Words "Hazardous Waste" Clearly visible on the label.[1][7]Immediately identifies the nature of the contents.
Chemical Name(s) "this compound" and all other constituents, including solvents and water, with estimated percentages.[1][5] Do not use abbreviations or chemical formulas.[5]Informs waste handlers of the exact contents for safe handling and disposal.
Hazard Identification Check appropriate hazard boxes (e.g., Toxic, Environmental Hazard).Communicates the specific risks associated with the waste.
Accumulation Start Date The date the first drop of waste was added to the container.[1]Ensures waste is not stored beyond regulated time limits.
Generator Information Principal Investigator's name, lab location (building and room number), and contact information.[1]Provides a point of contact for the waste disposal service.
Storage in a Satellite Accumulation Area (SAA)
  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[2][3]

  • Containment: The SAA must have secondary containment, such as a tray or tub, to contain any potential leaks or spills.[6]

  • Segregation: Store incompatible waste types separately within the SAA.[3]

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste.[2][6]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in an SAA.[2][6]

Arranging for Disposal
  • Professional Disposal Service: The disposal of this compound must be handled by a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department. Never pour this chemical down the drain or dispose of it in regular trash.[2]

  • Requesting Pickup: Once the container is full (do not overfill; leave at least 10-20% headspace for expansion) or is approaching its storage time limit, submit a waste pickup request to your EHS office or the designated service.[5][7]

  • Documentation: Maintain meticulous records of all hazardous waste generated and disposed of, in accordance with your institution's policies and local regulations.

Disposal Workflow Diagram

G cluster_0 Step 1: Collection & Segregation cluster_1 Step 2: Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Disposal A Generate Waste B Select Compatible Waste Container A->B C Collect Waste (Pure compound, solutions, contaminated materials) B->C D Affix 'Hazardous Waste' Label C->D E List all constituents and percentages D->E F Add Generator Info & Accumulation Start Date E->F G Store in designated Satellite Accumulation Area (SAA) F->G H Use Secondary Containment G->H I Keep Container Closed G->I J Container Full (80-90% Capacity) I->J K Request Pickup from EHS or Licensed Contractor J->K L Document Disposal K->L

Caption: Workflow for the proper disposal of this compound waste.

Spill Management

In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition. For containment, use an inert, non-combustible absorbent material. The collected material must then be placed in a suitable, closed container for disposal as hazardous waste. Do not let the product enter drains.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.

References

Essential Safety and Operational Guide for Handling 2-(2-Pyridin-2-ylethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals. It outlines necessary personal protective equipment (PPE), safe handling procedures, and operational and disposal plans.

Hazard Assessment

2-(2-Pyridin-2-ylethyl)aniline contains both an aniline (B41778) moiety, which is an aromatic amine, and a pyridine (B92270) ring. Aromatic amines are known for their potential toxicity, including harmful effects if swallowed, inhaled, or absorbed through the skin.[1][2] Pyridine and its derivatives can cause irritation to the eyes, skin, and respiratory system.[3][4] Therefore, it is crucial to handle this compound with appropriate protective measures in a controlled laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationEngineering ControlsHand ProtectionEye/Face ProtectionRespiratory ProtectionBody Protection
Weighing and Aliquoting (Solid/Liquid) Chemical fume hood or ventilated balance enclosureNitrile or neoprene gloves (double-gloving recommended)[3][5]Safety glasses with side shields or chemical splash gogglesN95/FFP2 respirator or higher, depending on the quantity and potential for aerosolization[6]Lab coat[3]
Solution Preparation Chemical fume hoodNitrile or neoprene gloves[3]Chemical splash goggles or a face shieldRecommended if vapors are likely to be generatedLab coat[3]
Reaction Setup and Monitoring Chemical fume hoodNitrile or neoprene gloves[3]Chemical splash gogglesNot generally required if conducted in a closed system within a fume hoodLab coat[3]

Note on Glove Selection: Always inspect gloves for any signs of degradation before use and follow proper glove removal techniques to avoid skin contact. For aromatic amines, breakthrough times can vary, so it's important to consult the glove manufacturer's compatibility charts.[7]

Experimental Protocols: Donning and Doffing PPE

Proper technique for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.[5]

Donning Sequence:

  • Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check.

  • Eye Protection: Put on safety glasses, goggles, or a face shield.

  • Gloves: Put on the first pair of gloves, ensuring they cover the cuffs of the lab coat. If double-gloving, put the second pair on over the first.

Doffing Sequence:

  • Gloves: Remove the outer pair of gloves first (if double-gloving), followed by the inner pair, using a technique that avoids touching the outside of the gloves with bare hands.

  • Lab Coat: Remove the lab coat by rolling it inside out, without touching the exterior.

  • Eye Protection: Remove eye protection from the back.

  • Respirator (if used): Remove the respirator from the back.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Operational and Disposal Plans

A systematic approach to handling and disposal is vital for the safe use of this compound.

Handling Procedures:

  • Always work within a properly functioning and certified laboratory chemical fume hood.[3]

  • An emergency eyewash station and safety shower must be readily accessible.[1]

  • Use the smallest amount of the chemical necessary for the experiment.

  • Keep containers tightly closed when not in use.[3]

  • After handling, thoroughly wash hands and decontaminate all work surfaces.

Spill Response:

  • Evacuate the immediate area and alert others.

  • Wear appropriate PPE, including respiratory protection, before re-entering the area.

  • For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).[2]

  • Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[8]

  • Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.[8]

Disposal Plan: All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.[8][9]

  • Waste Collection: Collect waste in a dedicated, properly labeled, and sealed container.

  • Labeling: Clearly label the container with the full chemical name: "Waste this compound".

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated designated hazardous waste accumulation area.[8]

  • Professional Disposal: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[8][9] Do not dispose of this chemical down the drain or in regular trash.[8]

Visual Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_start Start risk_assessment Conduct Risk Assessment prep_start->risk_assessment gather_ppe Gather Required PPE risk_assessment->gather_ppe don_ppe Don PPE gather_ppe->don_ppe fume_hood Work in Fume Hood don_ppe->fume_hood handle_chemical Handle Chemical fume_hood->handle_chemical close_container Tightly Close Container handle_chemical->close_container spill Spill? handle_chemical->spill decontaminate Decontaminate Work Area close_container->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands cleanup_end End wash_hands->cleanup_end spill->handle_chemical No evacuate Evacuate Area spill->evacuate Yes alert Alert Others evacuate->alert ppe_spill Don Spill Response PPE alert->ppe_spill contain Contain Spill ppe_spill->contain collect Collect Waste contain->collect collect->dispose_waste

Caption: General workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.